molecular formula C22H28O6 B8050662 16-Phenoxy tetranor Prostaglandin E2

16-Phenoxy tetranor Prostaglandin E2

Cat. No.: B8050662
M. Wt: 388.5 g/mol
InChI Key: LYXKJZCRLQWIIN-BYCQWZGOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Phenoxy tetranor Prostaglandin E2 is a useful research compound. Its molecular formula is C22H28O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18?,19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXKJZCRLQWIIN-BYCQWZGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the principal active metabolite of sulprostone, a potent uterotonic agent.[1][2] Understanding the precise mechanism of action of this compound is crucial for its therapeutic applications, which historically include the induction of labor and management of postpartum hemorrhage, as well as for its use in ophthalmology for the treatment of glaucoma. This technical guide provides an in-depth analysis of its molecular interactions and downstream signaling pathways, supported by experimental data and methodologies.

Core Mechanism of Action: Selective Prostanoid Receptor Agonism

The biological effects of this compound are mediated through its interaction with specific G-protein coupled receptors (GPCRs) known as prostanoid receptors. As the active form of sulprostone, its receptor binding profile is characterized by a high affinity for the prostanoid EP3 receptor and a significant, albeit lower, affinity for the prostanoid EP1 receptor .

Receptor Binding Affinity

Quantitative analysis of the binding affinity of sulprostone, the prodrug of this compound, to various human prostanoid receptors reveals its selectivity. The following table summarizes the reported binding affinities (Ki) for sulprostone. It is inferred that this compound exhibits a similar binding profile.

Receptor SubtypeReported Ki (nM)Primary G-Protein CouplingSecond Messenger Pathway
EP1 ~36Gq↑ Intracellular Ca2+
EP2 >10,000Gs↑ cAMP
EP3 ~1.2Gi↓ cAMP
EP4 >10,000Gs↑ cAMP
FP ~63Gq↑ Intracellular Ca2+
DP1 >10,000Gs↑ cAMP
IP ~1,000Gs↑ cAMP
TP >10,000Gq↑ Intracellular Ca2+

Data for sulprostone, the parent compound of this compound.

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound initiates distinct intracellular signaling cascades:

  • EP1 Receptor Activation (Gq Pathway): Upon binding to the EP1 receptor, a conformational change activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction.

  • EP3 Receptor Activation (Gi Pathway): The EP3 receptor is coupled to the inhibitory G-protein, Gi. Agonist binding leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels attenuates the activity of protein kinase A (PKA), thereby influencing a range of cellular processes, including ion channel activity and gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 16-Phenoxy tetranor PGE2 EP1 EP1 Receptor PGE2->EP1 Binds EP3 EP3 Receptor PGE2->EP3 Binds Gq Gq EP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Gi Gi EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Induces PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response

Signaling pathways of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

Objective: To determine the binding affinity of this compound for prostanoid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human prostanoid receptor of interest (e.g., EP1, EP3).

  • Radiolabeled ligand (e.g., [3H]-PGE2).

  • This compound (unlabeled competitor).

  • Binding buffer (e.g., 10 mM MES, pH 6.0, 1 mM EDTA, 10 mM MgCl2).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Intracellular Calcium Mobilization (EP1 Activation)

Objective: To assess the functional activity of this compound at the EP1 receptor.

Materials:

  • A cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound.

  • A fluorescence plate reader or microscope capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the EP1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye in HBSS for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

Measurement of cAMP Inhibition (EP3 Activation)

Objective: To assess the functional activity of this compound at the EP3 receptor.

Materials:

  • A cell line stably expressing the human EP3 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell lysis buffer.

Procedure:

  • Cell Treatment: Treat the EP3-expressing cells with a fixed concentration of forskolin to stimulate cAMP production, in the presence of varying concentrations of this compound.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of this compound is observed as a decrease in forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC50.

cluster_prep Assay Preparation cluster_binding Binding Assay cluster_analysis Data Analysis A1 Prepare cell membranes expressing target receptor B1 Incubate membranes, radioligand, and competitor (16-Phenoxy tetranor PGE2) A1->B1 A2 Prepare radiolabeled and unlabeled ligands A2->B1 B2 Separate bound and free ligand via filtration B1->B2 B3 Quantify bound radioligand using scintillation counting B2->B3 C1 Generate competition curve B3->C1 C2 Determine IC50 value C1->C2 C3 Calculate Ki using Cheng-Prusoff equation C2->C3

Experimental workflow for receptor binding assay.

Conclusion

This compound exerts its biological effects primarily as a potent and selective agonist of the prostanoid EP3 and EP1 receptors. Its mechanism of action involves the modulation of two key second messenger systems: the inhibition of cAMP production via Gi-coupled EP3 receptors and the mobilization of intracellular calcium via Gq-coupled EP1 receptors. This dual activity underlies its significant physiological effects, particularly on smooth muscle tone. The experimental protocols detailed herein provide a robust framework for the further characterization of this and other related prostaglandin analogs in research and drug development settings.

References

The Biological Activity of 16-Phenoxy tetranor PGE2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 16-Phenoxy tetranor PGE2 is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the well-characterized activities of its parent compound, sulprostone, a synthetic analog of Prostaglandin E2 (PGE2). The signaling pathways and experimental protocols described are standard for the study of prostanoids and their receptors.

Introduction

16-Phenoxy tetranor Prostaglandin E2 is the free acid form of sulprostone, a potent synthetic analog of the naturally occurring Prostaglandin E2 (PGE2).[1] Sulprostone is recognized for its selective agonist activity at specific prostanoid receptors, primarily the EP3 and to a lesser extent, the EP1 receptor subtypes.[1] This selectivity confers a distinct pharmacological profile, making it a valuable tool in both research and clinical settings, particularly in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.[2][3] This technical guide will delve into the biological activity of this class of compounds, focusing on receptor binding, functional effects, signaling pathways, and the experimental methodologies used for their characterization.

Quantitative Data on Biological Activity

The biological activity of sulprostone, the parent compound of 16-Phenoxy tetranor PGE2, has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its receptor binding affinity and clinical efficacy.

Table 1: Receptor Binding Affinity of Sulprostone
Receptor SubtypeKi (nM)Cell LineReference
EP121Cultured Chinese Hamster Ovary (CHO) cells[1]
EP30.6Cultured Chinese Hamster Ovary (CHO) cells[1]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Clinical Efficacy of Sulprostone for Second Trimester Pregnancy Termination
Dosage RegimenSuccess Rate (within 30 hours)Mean Induction-Abortion IntervalReference
0.5 mg intramuscularly every 4 hours (up to 8 doses)87.5%16.6 hours[4]
1.0 mg intramuscularly every 8 hours (up to 4 doses)87.5%15.4 hours[4]
Table 3: Clinical Efficacy of Intravenous Sulprostone for Fetal Death in Utero (12-30 weeks gestation)
OutcomeResult
Successful expulsion within 24 hours92.8% (90 out of 97 women)
Average induction-expulsion interval11.9 ± 8.0 hours

Signaling Pathways

Sulprostone, as a PGE2 analog, exerts its effects by activating specific G-protein coupled receptors (GPCRs), namely the EP1 and EP3 receptors. These receptors, upon activation, trigger distinct intracellular signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction.

EP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sulprostone Sulprostone EP1 EP1 Receptor Sulprostone->EP1 Gq Gq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Contraction Smooth Muscle Contraction Ca_release->Contraction leads to

EP1 Receptor Signaling Pathway
EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins. Activation of Gi inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP normally acts as a second messenger to activate Protein Kinase A (PKA), which promotes smooth muscle relaxation. Therefore, the inhibition of cAMP production by EP3 receptor activation leads to smooth muscle contraction.

EP3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sulprostone Sulprostone EP3 EP3 Receptor Sulprostone->EP3 Gi Gi EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Inhibition of Smooth Muscle Relaxation PKA->Relaxation promotes

EP3 Receptor Signaling Pathway

Experimental Protocols

The characterization of compounds like sulprostone involves a variety of in vitro assays to determine their receptor binding affinity and functional activity.

Receptor Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cells stably expressing the prostanoid receptor of interest (e.g., EP1 or EP3) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (e.g., sulprostone).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay start Start prep Prepare Cell Membranes with EP Receptors start->prep incubate Incubate Membranes with Radiolabeled Ligand & Test Compound prep->incubate separate Separate Bound and Unbound Ligand (Filtration) incubate->separate detect Quantify Radioactivity separate->detect analyze Analyze Data (IC50 and Ki calculation) detect->analyze end End analyze->end

Receptor Binding Assay Workflow
Calcium Mobilization Assay (for EP1 activity)

Objective: To measure the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium levels.[5][6]

Methodology:

  • Cell Culture: Cells expressing the EP1 receptor are seeded into a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.

  • Compound Addition: The test compound is added to the wells, and the fluorescence is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration, indicating receptor activation. A dose-response curve is generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

Calcium_Assay start Start culture Seed EP1-expressing Cells in a multi-well plate start->culture load Load Cells with Calcium-sensitive Dye culture->load add Add Test Compound load->add measure Measure Fluorescence (Real-time) add->measure analyze Analyze Data (EC50 calculation) measure->analyze end End analyze->end

Calcium Mobilization Assay Workflow
cAMP Assay (for EP3 activity)

Objective: To measure the functional activity of a compound at a Gi-coupled receptor by detecting changes in intracellular cAMP levels.[7][8]

Methodology:

  • Cell Culture: Cells expressing the EP3 receptor are cultured in a multi-well plate.

  • Stimulation: The cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce a basal level of cAMP production.

  • Compound Addition: The test compound is added to the wells. If the compound is an EP3 agonist, it will inhibit adenylyl cyclase and reduce cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated to determine the IC50 (for inhibition of cAMP production), which reflects the potency of the compound as a Gi-coupled receptor agonist.

cAMP_Assay start Start culture Culture EP3-expressing Cells in a multi-well plate start->culture stimulate Stimulate with Forskolin to produce cAMP culture->stimulate add Add Test Compound stimulate->add lyse Lyse Cells and Measure cAMP (e.g., HTRF, ELISA) add->lyse analyze Analyze Data (IC50 calculation) lyse->analyze end End analyze->end

cAMP Assay Workflow

Conclusion

While direct studies on 16-Phenoxy tetranor PGE2 are not extensively available, the comprehensive data on its parent compound, sulprostone, provides a robust framework for understanding its biological activity. As a selective EP1 and potent EP3 receptor agonist, its primary mechanism of action involves the modulation of intracellular calcium and cAMP levels, leading to potent smooth muscle contraction. The experimental protocols detailed herein represent the standard methodologies for characterizing such prostanoid analogs, providing a clear path for further investigation into the specific properties of 16-Phenoxy tetranor PGE2 and related compounds. This understanding is crucial for the rational design and development of new therapeutic agents targeting the prostanoid receptor system.

References

An In-Depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin E2 is a synthetic prostaglandin E2 (PGE2) analogue. It is characterized by the substitution of the terminal four carbons of the omega side chain with a phenoxy group. This modification makes it a "tetranor" analogue, indicating the removal of four carbon atoms, and introduces an aromatic moiety. While it is primarily known as a minor metabolite of the synthetic PGE2 analogue Sulprostone, its distinct chemical structure warrants an investigation into its synthesis and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, a proposed synthetic route based on established prostaglandin synthesis methodologies, and an analysis of its potential biological activity in the context of prostaglandin E2 signaling and structure-activity relationships of related analogues.

Chemical Structure and Properties

This compound is a derivative of the naturally occurring Prostaglandin E2. The core structure consists of a cyclopentanone ring with two side chains, the alpha (α) chain and the omega (ω) chain. The key modification in this analogue is in the ω-chain, where the terminal four carbons are replaced by a phenoxy group.

IUPAC Name: (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E,R)-3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid

Chemical Formula: C₂₂H₂₈O₆

Molecular Weight: 388.45 g/mol

CAS Number: 54382-74-0

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information.

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₆N/A
Molecular Weight388.45 g/mol N/A
CAS Number54382-74-0N/A
AppearanceNot reportedN/A
SolubilityNot reportedN/A
UV max in EthanolNot reportedN/A

Proposed Synthesis of this compound

The general strategy involves the following key steps:

  • Preparation of the Corey Lactone: This bicyclic lactone contains the correct stereochemistry of the cyclopentane core of the prostaglandin.

  • Introduction of the Omega (ω) Side Chain: The lower side chain, containing the 16-phenoxy-tetranor structure, is introduced. This is typically achieved through a Wittig or Horner-Wadsworth-Emmons reaction.

  • Functional Group Manipulations: Conversion of the lactone to a lactol, followed by the introduction of the alpha (α) side chain.

  • Final Modifications and Deprotection: Oxidation of the C9 hydroxyl group to a ketone and removal of protecting groups to yield the final product.

Experimental Workflow for the Proposed Synthesis

Synthesis_of_16-Phenoxy_tetranor_PGE2 cluster_0 Corey Lactone Preparation cluster_1 Omega Chain Introduction cluster_2 Alpha Chain Introduction & Final Steps Corey_Lactone Corey Lactone Diol Protect_Diol Protection of Diols Corey_Lactone->Protect_Diol e.g., TBDMSCl Oxidation Oxidation to Aldehyde Protect_Diol->Oxidation e.g., Swern Oxidation HWE_Reaction Horner-Wadsworth-Emmons Reaction Oxidation->HWE_Reaction Aldehyde Phosphonate_Prep Preparation of (3-phenoxy-2-oxopropyl)phosphonate Phosphonate_Prep->HWE_Reaction Phosphonate Ylide Reduction Reduction of Ketone HWE_Reaction->Reduction e.g., NaBH4 Lactone_Reduction Reduction to Lactol Reduction->Lactone_Reduction e.g., DIBAL-H Wittig_Reaction Wittig Reaction with (4-carboxybutyl)triphenylphosphonium bromide Lactone_Reduction->Wittig_Reaction Oxidation_C9 Oxidation of C9-OH Wittig_Reaction->Oxidation_C9 e.g., Jones Oxidation Deprotection Deprotection Oxidation_C9->Deprotection e.g., TBAF Final_Product 16-Phenoxy tetranor Prostaglandin E2 Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Key Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for the key steps outlined in the workflow. These would require significant optimization for this specific target molecule.

Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction:

  • To a solution of (3-phenoxy-2-oxopropyl)phosphonate in an anhydrous aprotic solvent (e.g., THF) at -78 °C, a strong base (e.g., n-BuLi) is added dropwise.

  • The resulting ylide solution is stirred for 30 minutes.

  • A solution of the aldehyde (derived from the protected Corey lactone) in the same solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent.

  • The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Wittig Reaction for α-Chain Introduction:

  • To a suspension of (4-carboxybutyl)triphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., DMSO), a strong base (e.g., sodium hydride) is added.

  • The mixture is heated to form the ylide.

  • The solution is cooled, and a solution of the lactol (derived from the intermediate with the ω-chain) in the same solvent is added.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with water and the pH is adjusted to be acidic.

  • The product is extracted with an organic solvent, and the organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Biological Activity and Signaling Pathway

Direct experimental data on the biological activity of this compound, such as receptor binding affinities (Ki) or functional potencies (EC50), are not available in published literature. However, as a close analogue of PGE2 and a metabolite of Sulprostone, its biological activity is expected to be mediated through the prostaglandin E receptors (EP1, EP2, EP3, and EP4).

Sulprostone is known to be a potent agonist at the EP3 receptor and a weaker agonist at the EP1 receptor. It is plausible that this compound retains some affinity for these receptors.

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The activation of these receptors triggers different intracellular signaling cascades.

PGE2_Signaling_Pathway cluster_receptors Prostanoid EP Receptors cluster_signaling Downstream Signaling Cascades cluster_effects Cellular Responses PGE2 Prostaglandin E2 (or analogue) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Ca_effects Smooth Muscle Contraction Ca2->Ca_effects AC_stim Adenylate Cyclase (stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim PKA_effects Relaxation, Anti-inflammatory PKA_stim->PKA_effects AC_inhib Adenylate Cyclase (inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_dec_effects Inhibition of Neurotransmission cAMP_dec->cAMP_dec_effects

Caption: General signaling pathways of Prostaglandin E2 receptors.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR data exists for this compound, studies on other PGE2 analogues provide some insights. Modifications of the omega side chain can significantly impact receptor affinity and selectivity. The introduction of a bulky aromatic group like phenoxy at the 16-position could:

  • Alter Receptor Binding: The phenoxy group may interact with hydrophobic pockets in the receptor binding site, potentially increasing affinity.

  • Influence Receptor Selectivity: The specific shape and electronic properties of the phenoxy group could favor binding to one EP receptor subtype over others.

  • Affect Metabolism: The phenoxy group is likely to block β-oxidation of the omega chain, a major metabolic pathway for prostaglandins, thereby potentially increasing the biological half-life of the molecule.

The following table summarizes the general effects of modifications at different positions of the prostaglandin E2 molecule on EP1 receptor activity, which can serve as a general guide for predicting the activity of novel analogues.

Modification PositionType of ModificationEffect on EP1 Receptor Potency
C1 (α-chain)EsterificationGreatly reduced affinity and potency
C9 (cyclopentane ring)Reduction to hydroxylPotency maintained or slightly reduced
C11 (cyclopentane ring)Inversion of stereochemistrySignificantly reduced potency
C15 (ω-chain)Removal of hydroxylPotency significantly reduced
C16 (ω-chain)Introduction of substituentsCan enhance potency

Conclusion

This compound is a structurally interesting analogue of PGE2. While it is identified as a minor metabolite of Sulprostone, a comprehensive understanding of its chemical synthesis and biological activity is currently limited by the lack of specific experimental data in the public domain. Based on established principles of prostaglandin chemistry, a plausible synthetic route via the Corey lactone has been proposed. Its biological activity is likely mediated through the EP receptor family, and SAR data from related compounds suggest that the 16-phenoxy modification could significantly influence its pharmacological profile. Further research is required to fully elucidate the synthesis, and the therapeutic potential of this compound. This guide provides a foundational framework for researchers and drug development professionals interested in exploring this and other novel prostaglandin analogues.

The Metabolic Journey of Sulprostone: A Technical Guide to 16-Phenoxy Tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 16-Phenoxy tetranor Prostaglandin E2 as a metabolite of the synthetic prostaglandin E2 analogue, sulprostone. Sulprostone is a potent uterotonic agent primarily used in obstetrics and gynecology. Understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacological profile, including efficacy and safety. This document provides a detailed overview of the metabolic pathway, quantitative data, experimental protocols for analysis, and the associated signaling mechanisms.

Introduction to Sulprostone and its Metabolism

Sulprostone, a 16-phenoxy derivative of prostaglandin E2, is recognized for its selective agonist activity at the prostaglandin EP1 and EP3 receptors.[1] Its clinical utility is centered on the induction of uterine contractions. The biotransformation of sulprostone is a key aspect of its pharmacology, leading to the formation of various metabolites. Among these, this compound has been identified as a minor metabolite in human plasma following parenteral administration.[2][3] This metabolite is the result of the hydrolysis of the methylsulfonamide bond of the parent compound.[2]

Further studies in monkeys have identified other metabolites in urine, including the tetranor and dihydrotetranor prostanoic acids, which are products of beta-oxidation.[4]

Metabolic Pathway of Sulprostone

The metabolism of sulprostone primarily involves two key enzymatic processes: hydrolysis and beta-oxidation. The initial step in the formation of this compound is the hydrolysis of the methylsulfonamide group at the C-1 position of the sulprostone molecule. This is followed by beta-oxidation of the carboxylic acid side chain, leading to the removal of two carbon units and the formation of the "tetranor" structure.

Sulprostone_Metabolism Sulprostone Sulprostone Hydrolysis_Product 16-Phenoxy Prostaglandin E2 (Hydrolysis of methylsulfonamide) Sulprostone->Hydrolysis_Product Hydrolysis Metabolite 16-Phenoxy tetranor Prostaglandin E2 Hydrolysis_Product->Metabolite Beta-oxidation

Figure 1: Metabolic conversion of sulprostone.

Quantitative Analysis of Sulprostone Metabolism

Limited quantitative data is available regarding the in vivo conversion of sulprostone to this compound. Studies have confirmed its presence as a minor metabolite in human plasma.[2][3] However, specific pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) for this metabolite have not been extensively reported in publicly available literature. The majority of pharmacokinetic studies have focused on the parent drug, sulprostone.

ParameterSulprostoneThis compoundReference
Metabolite Status Parent DrugMinor Metabolite[2][3]
Matrix Human PlasmaHuman Plasma[2][3]
Pharmacokinetic Data Data available for parent drugSpecific quantitative data not widely available

Table 1: Summary of Available Pharmacokinetic Information

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of sulprostone and its metabolites, including this compound, are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the analysis of complex biological matrices.

Sample Preparation

A generic solid-phase extraction (SPE) protocol for prostaglandins from plasma is outlined below. This would require optimization and validation for the specific analysis of this compound.

SPE_Protocol start Start: Plasma Sample acidify Acidify plasma to pH 3-4 start->acidify load Load acidified plasma onto SPE cartridge acidify->load condition Condition SPE Cartridge (e.g., C18) with methanol and equilibration buffer condition->load wash1 Wash with acidic buffer to remove polar impurities load->wash1 wash2 Wash with a non-polar solvent (e.g., hexane) to remove lipids wash1->wash2 elute Elute prostaglandins with a suitable organic solvent (e.g., ethyl acetate) wash2->elute dry Evaporate eluate to dryness under a stream of nitrogen elute->dry reconstitute Reconstitute in mobile phase for LC-MS/MS analysis dry->reconstitute end End: Analysis reconstitute->end

Figure 2: General SPE workflow for prostaglandins.
LC-MS/MS Analysis

A detailed protocol for the LC-MS/MS quantification of sulprostone in monkey plasma has been published and can be adapted for the analysis of its metabolites.[5] A general approach would involve:

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of prostaglandins. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. For prostaglandins, negative ion electrospray ionization (ESI-) is often used.

ParameterTypical Condition
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI) - Negative
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: General LC-MS/MS Parameters for Prostaglandin Analysis

Signaling Pathways of Sulprostone

Sulprostone exerts its pharmacological effects by acting as an agonist at the prostaglandin EP1 and EP3 receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these two receptor subtypes triggers distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[6] Upon activation by sulprostone, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to cellular responses such as smooth muscle contraction.[1]

EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Sulprostone Sulprostone EP1 EP1 Receptor Sulprostone->EP1 binds Gq Gq Protein EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Response Cellular Response (e.g., Muscle Contraction) PKC->Response leads to

Figure 3: Sulprostone-induced EP1 receptor signaling.
EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi family of G-proteins.[1] Activation of the EP3 receptor by sulprostone leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine monophosphate (cAMP).[1] A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This inhibition of the PKA pathway contributes to smooth muscle contraction.[1] Some studies also suggest that EP3 receptor activation can lead to the activation of the MAPK signaling pathway.[7][8]

EP3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Sulprostone Sulprostone EP3 EP3 Receptor Sulprostone->EP3 binds Gi Gi Protein EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Muscle Contraction) PKA->Response inhibits relaxation pathway

Figure 4: Sulprostone-induced EP3 receptor signaling.

Conclusion

This compound is a recognized minor metabolite of sulprostone in humans, formed via hydrolysis and subsequent beta-oxidation. While its presence has been confirmed, a comprehensive quantitative understanding of its pharmacokinetics remains an area for further investigation. The analytical methodology for its detection and quantification relies on the sensitivity and specificity of LC-MS/MS. Sulprostone's pharmacological effects are well-characterized through its agonist activity on EP1 and EP3 receptors, leading to distinct signaling cascades that ultimately result in its potent uterotonic effects. Further research to fully elucidate the pharmacokinetic profile of this compound and its potential contribution to the overall pharmacological and toxicological profile of sulprostone is warranted.

References

In-depth Technical Guide: Signaling Pathways of the Prostaglandin E2 Analog, Sulprostone

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 16-Phenoxy tetranor PGE2: Initial research indicates a significant lack of publicly available scientific literature detailing the specific signaling pathways activated by 16-Phenoxy tetranor PGE2. This compound is identified as a minor metabolite of the synthetic prostaglandin E2 (PGE2) analog, sulprostone. Due to the absence of direct data on 16-Phenoxy tetranor PGE2, this guide will focus on the well-documented signaling pathways of its parent compound, sulprostone, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Sulprostone

Sulprostone is a synthetic derivative of PGE2 with potent uterotonic properties, primarily used in obstetrics and gynecology.[1][2] Its mechanism of action is centered on its selective agonist activity at specific prostaglandin E receptors (EP receptors), which are G-protein coupled receptors (GPCRs).[1][3] Understanding the signaling cascades initiated by sulprostone is crucial for elucidating its therapeutic effects and potential side effects.

Core Signaling Pathways of Sulprostone

Sulprostone primarily exerts its effects through the activation of two EP receptor subtypes: EP1 and EP3.[1][3][4][5] This dual agonism triggers distinct downstream signaling cascades, leading to its physiological effects.

EP1 Receptor Activation and Calcium Mobilization

Activation of the EP1 receptor by sulprostone initiates a signaling pathway that results in increased intracellular calcium concentrations.[3] This pathway is mediated by the Gq family of G-proteins. Upon receptor activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The elevated intracellular calcium levels are a key factor in smooth muscle contraction.[3]

EP3 Receptor Activation and cAMP Inhibition

Sulprostone is a particularly potent agonist of the EP3 receptor.[4][5] The EP3 receptor is coupled to the Gi family of G-proteins, which inhibit the activity of adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is involved in muscle relaxation. Therefore, the inhibition of the cAMP/PKA pathway contributes to smooth muscle contraction.[3]

Potential for ERK/MAPK Pathway Activation

Recent studies on PGE2 signaling through EP3 receptor isoforms have revealed a potential for the activation of the Extracellular signal-regulated kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This activation appears to be isoform-dependent and can proceed through Gαi, involving intermediates such as PI3K, PKC, and Src, and may also involve transactivation of the Epidermal Growth Factor Receptor (EGFR).[4][6] While direct studies on sulprostone's effect on ERK are limited, its strong agonism at the EP3 receptor suggests that it may also modulate this pathway.

Quantitative Data: Sulprostone Receptor Affinity and Potency

The following tables summarize the available quantitative data on the binding affinity and functional potency of sulprostone at EP receptors.

Receptor Binding Affinity (Ki) Reference
Human EP121 nM[4][5]
Human EP30.6 nM[4][5]
Mouse EP114-36 nM[7]
Mouse EP30.6-3.7 nM[7]
Assay Receptor Isoform Potency (IC50) Cell Line Reference
Inhibition of forskolin-stimulated adenylyl cyclaseHuman EP3I0.2 nMCHO-K1[6]
Inhibition of forskolin-stimulated adenylyl cyclaseHuman EP3II0.15 nMCHO-K1[6]
CRE reporter activityWild-type rabbit EP3EC50 = 12.1 ± 3.8 nMHEK293[1]

Mandatory Visualizations

Sulprostone Signaling Pathways

Sulprostone_Signaling Sulprostone Sulprostone EP1 EP1 Receptor Sulprostone->EP1 EP3 EP3 Receptor Sulprostone->EP3 Gq Gq EP1->Gq activates Gi Gi EP3->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Src Src Gi->Src activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Contraction1 Smooth Muscle Contraction Ca_cyto->Contraction1 promotes ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Contraction2 Smooth Muscle Contraction PKA->Contraction2 contributes to EGFR EGFR Src->EGFR transactivates MEK MEK EGFR->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription ERK->Transcription regulates

Caption: Sulprostone signaling via EP1 and EP3 receptors.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the signaling pathways of prostaglandin analogs like sulprostone. These should be adapted and optimized for specific cell systems and experimental conditions.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of sulprostone for EP receptors.

Materials:

  • HEK293 cells transiently or stably expressing the human EP receptor of interest.

  • Cell culture medium and reagents.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand (e.g., [3H]-PGE2).

  • Unlabeled sulprostone.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]-PGE2 to each well.

    • Add increasing concentrations of unlabeled sulprostone to the wells.

    • Include wells for total binding (only radioligand) and non-specific binding (radioligand + a high concentration of unlabeled PGE2).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of sulprostone.

    • Plot the percentage of specific binding against the log concentration of sulprostone to generate a competition curve.

    • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation/Inhibition Assay

Objective: To measure the effect of sulprostone on adenylyl cyclase activity via the EP3 receptor.

Materials:

  • CHO-K1 or HEK293 cells expressing the human EP3 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Sulprostone.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Preparation:

    • Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

  • Compound Addition and Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer.

    • Add increasing concentrations of sulprostone to the wells.

    • Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen, ELISA).

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Calculate the amount of cAMP produced in each well.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of sulprostone.

    • Determine the IC50 value from the dose-response curve.

Protocol 3: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following EP1 receptor activation by sulprostone.

Materials:

  • HEK293 cells expressing the human EP1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Sulprostone.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells in a black-walled, clear-bottom 96- or 384-well plate and grow overnight.

    • Remove the growth medium and add the calcium-sensitive dye loading solution containing probenecid.

    • Incubate the plate in the dark at 37°C for 60 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a short period.

    • Use the instrument's liquid handler to add varying concentrations of sulprostone to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of sulprostone.

    • Plot the peak fluorescence (or the change from baseline) against the log concentration of sulprostone.

    • Calculate the EC50 value from the dose-response curve.

Protocol 4: ERK Phosphorylation Western Blot

Objective: To determine if sulprostone activates the ERK/MAPK pathway.

Materials:

  • Cells expressing the EP3 receptor.

  • Serum-free cell culture medium.

  • Sulprostone.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay reagents (e.g., BCA or Bradford).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Serum-starve the cells overnight to reduce basal ERK phosphorylation.

    • Treat the cells with varying concentrations of sulprostone for different time points (e.g., 5, 15, 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the fold-change in ERK activation.

Experimental Workflow for Sulprostone Pathway Analysis

Experimental_Workflow Start Start: Hypothesis Sulprostone activates EP1/EP3 ReceptorBinding Radioligand Binding Assay (Determine Ki for EP1, EP3) Start->ReceptorBinding FunctionalAssays Functional Assays ReceptorBinding->FunctionalAssays CaAssay Calcium Mobilization Assay (EP1 pathway, determine EC50) FunctionalAssays->CaAssay cAMPAssay cAMP Inhibition Assay (EP3 pathway, determine IC50) FunctionalAssays->cAMPAssay ERKAssay ERK Phosphorylation Western Blot (EP3 pathway) FunctionalAssays->ERKAssay DataAnalysis Data Analysis and Pathway Elucidation CaAssay->DataAnalysis cAMPAssay->DataAnalysis ERKAssay->DataAnalysis End End: Characterized Signaling Profile DataAnalysis->End

Caption: Workflow for characterizing sulprostone's signaling pathways.

References

The Physiological Role of 16-Phenoxy tetranor Prostaglandin E2 in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2) is a synthetic analog of Prostaglandin E2 (PGE2) and the principal active metabolite of the drug sulprostone. While its direct pharmacological data is limited, its physiological actions are primarily understood through the well-characterized effects of sulprostone, a potent and highly selective agonist for the Prostaglandin E3 (EP3) receptor, with weaker affinity for the EP1 receptor. This guide provides a comprehensive overview of the physiological role of 16-phenoxy tetranor PGE2, focusing on its receptor binding profile, downstream signaling cascades, and involvement in key cellular processes. The information presented is critical for researchers and professionals in drug development exploring the therapeutic potential of EP receptor modulation.

Introduction

Prostaglandin E2 (PGE2) is a ubiquitous lipid mediator that exerts a wide range of physiological and pathological effects by interacting with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] These receptors are differentially expressed across tissues and couple to various intracellular signaling pathways, leading to diverse cellular responses. This compound, as the active form of the selective EP3/EP1 agonist sulprostone, plays a significant role in cellular processes governed by these two receptors.[4] Its primary clinical applications, such as the induction of labor and management of postpartum hemorrhage, are a direct consequence of its potent contractile effects on uterine smooth muscle, mediated predominantly through the EP3 receptor.[5] Beyond its uterotonic effects, the activation of EP1 and EP3 receptors by this compound has implications for various other cellular functions, including ion transport, neurotransmission, and platelet aggregation.[1][6]

Receptor Binding and Selectivity

The physiological effects of this compound are dictated by its interaction with prostanoid receptors. As the active metabolite of sulprostone, its receptor binding profile is considered to be analogous to that of the parent compound. Sulprostone exhibits high affinity and selectivity for the EP3 receptor, with a significantly lower affinity for the EP1 receptor and negligible interaction with EP2 and EP4 receptors.

Table 1: Receptor Binding Affinity of Sulprostone [4]

Receptor SubtypeLigandKi (nM)
EP1Sulprostone21
EP3Sulprostone0.6

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound initiates distinct downstream signaling cascades, leading to varied cellular responses.

EP1 Receptor Signaling

The EP1 receptor primarily couples to the Gq/11 family of G-proteins.[7] Ligand binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various calcium-dependent enzymes, such as protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.[5][8]

EP1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 16_Phenoxy 16-Phenoxy tetranor PGE2 EP1 EP1 Receptor 16_Phenoxy->EP1 Binds Gq Gq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases PKC Protein Kinase C (PKC) Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to EP3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 16_Phenoxy 16-Phenoxy tetranor PGE2 EP3 EP3 Receptor 16_Phenoxy->EP3 Binds Gi Gi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKA->Response Leads to Binding_Assay_Workflow Start Start MembranePrep Prepare Cell Membranes with EP Receptors Start->MembranePrep Incubation Incubate Membranes with [3H]-PGE2 and Test Compound MembranePrep->Incubation Equilibration Allow to Reach Equilibrium Incubation->Equilibration Filtration Separate Bound and Free Ligand via Filtration Equilibration->Filtration Scintillation Quantify Radioactivity with Scintillation Counter Filtration->Scintillation Analysis Calculate IC50 and Ki Values Scintillation->Analysis End End Analysis->End

References

Receptor Binding Affinity and Selectivity of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), a key endogenous lipid mediator involved in a wide array of physiological and pathological processes. As a metabolite of the potent and selective EP3/EP1 receptor agonist sulprostone, understanding the receptor binding characteristics of this compound is crucial for elucidating its potential pharmacological activity and for the development of novel therapeutics targeting the prostanoid receptor family.[1][2] This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, drawing upon available data for its parent compound, sulprostone, due to the limited direct experimental data for the metabolite itself. Detailed experimental protocols for assessing receptor binding and visualizations of the relevant signaling pathways are also presented.

Prostaglandin E2 Receptors and Their Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[3][4] Each receptor subtype is coupled to a specific G protein, leading to the activation of distinct intracellular signaling cascades.

  • EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels ([Ca2+]).

  • EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels.

  • EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • EP4 Receptor: Similar to EP2, it is coupled to Gs and increases intracellular cAMP levels.

The differential expression of these receptors in various tissues and cell types accounts for the wide range of physiological responses to PGE2.

PGE2_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq activates Gs_EP2 Gs EP2->Gs_EP2 activates Gi Gi EP3->Gi activates Gs_EP4 Gs EP4->Gs_EP4 activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2_release ↑ [Ca2+] IP3_DAG->Ca2_release leads to AC_EP2 Adenylyl Cyclase Gs_EP2->AC_EP2 activates cAMP_increase_EP2 ↑ cAMP AC_EP2->cAMP_increase_EP2 produces AC_EP3 Adenylyl Cyclase Gi->AC_EP3 inhibits cAMP_decrease ↓ cAMP AC_EP3->cAMP_decrease results in AC_EP4 Adenylyl Cyclase Gs_EP4->AC_EP4 activates cAMP_increase_EP4 ↑ cAMP AC_EP4->cAMP_increase_EP4 produces

Caption: Prostaglandin E2 (PGE2) Receptor Signaling Pathways.

Receptor Binding Profile

Sulprostone is a potent and selective agonist for the EP3 and EP1 receptors. The binding affinities (Ki) of sulprostone for these receptors have been reported as follows:

CompoundReceptorBinding Affinity (Ki, nM)
SulprostoneEP30.6
EP121

Data sourced from Tocris Bioscience.

This data indicates that sulprostone has a high affinity for the EP3 receptor and a moderate affinity for the EP1 receptor, with significantly lower affinity for other prostanoid receptors. It is plausible that this compound, as a metabolite, may retain a similar selectivity profile, although its potency could be altered. It is important to note that without direct experimental evidence, this remains an extrapolation.

Interestingly, a related compound, 16-phenoxy tetranor PGF2α, has been shown to be a metabolically stable analog of PGF2α that binds to the FP receptor with a significantly higher affinity (440%) than PGF2α itself.[5][6] This suggests that the 16-phenoxy tetranor modification can confer high affinity to prostanoid receptors.

Experimental Protocols

To determine the precise receptor binding affinity and selectivity of this compound, standard pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).

  • Radiolabeled prostaglandin, e.g., [3H]-PGE2.

  • This compound (test compound).

  • Non-labeled PGE2 (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, [3H]-PGE2 (at a concentration close to its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGE2.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (EPx) - [3H]-PGE2 - Test Compound - Buffers start->prepare_reagents setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation_count Quantify Radioactivity (Scintillation Counting) filter_wash->scintillation_count data_analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 scintillation_count->data_analysis calculate_ki Calculate Ki using Cheng-Prusoff Equation data_analysis->calculate_ki end End calculate_ki->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays (e.g., cAMP Measurement)

Functional assays measure the downstream signaling effects of receptor activation, providing information on the potency (EC50) and efficacy of a compound.

Materials:

  • Whole cells stably expressing a single human EP receptor subtype (EP2, EP3, or EP4).

  • This compound (test compound).

  • Forskolin (to stimulate cAMP production).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the cells expressing the EP receptor of interest in a suitable format (e.g., 96-well plate).

  • Compound Addition: Treat the cells with varying concentrations of this compound. For EP2 and EP4 (Gs-coupled), measure the stimulation of cAMP production. For EP3 (Gi-coupled), pre-stimulate the cells with forskolin and then add the test compound to measure the inhibition of cAMP production.

  • Incubation: Incubate the cells for a specific time at 37°C to allow for receptor activation and second messenger signaling.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Determine the EC50 (for agonists) or IC50 (for antagonists) value from the resulting dose-response curve.

Conclusion

While direct experimental data on the receptor binding affinity and selectivity of this compound is currently lacking, the pharmacological profile of its parent compound, sulprostone, suggests a likely preference for the EP3 and EP1 receptors. The high affinity of the related compound, 16-phenoxy tetranor PGF2α, for the FP receptor indicates that the 16-phenoxy tetranor modification has the potential to confer high potency. To definitively characterize the binding profile of this compound, rigorous in vitro binding and functional assays, as detailed in this guide, are essential. Such studies will be invaluable for understanding its potential therapeutic applications and for guiding the future design of novel prostanoid receptor modulators.

References

A comprehensive literature review of 16-Phenoxy tetranor Prostaglandin E2 research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2) and the principal active metabolite of sulprostone, a potent EP1 and EP3 receptor agonist.[1][2] This compound has garnered significant interest in the scientific community for its therapeutic applications, primarily in ophthalmology for the management of glaucoma and in gynecology for the induction of labor and termination of pregnancy.[3] Its mechanism of action is intrinsically linked to its interaction with specific prostaglandin E receptors, leading to a cascade of intracellular events that culminate in its physiological effects. This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Chemical and Physical Properties

PropertyValueReference
CAS Number 54382-74-0[4]
Molecular Formula C22H28O6[4]
Molecular Weight 388.5 g/mol [4]
Formal Name 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid[4]
Purity ≥98%[4]
Formulation A solution in methyl acetate[4]
Solubility DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.8 mg/ml[4]
λmax 202, 220, 271 nm[4]

Synthesis

The synthesis of this compound is typically achieved through a multi-step chemical synthesis process. While specific, detailed protocols are often proprietary, the general approach involves the construction of the prostaglandin core structure followed by the introduction of the phenoxy group at the 16th position. A common strategy involves the Corey lactone, a versatile intermediate in prostaglandin synthesis.

A generalized synthetic scheme is as follows:

Synthesis_Workflow Corey_Lactone Corey Lactone Intermediate Functionalization Functional Group Manipulations Corey_Lactone->Functionalization Protection/Deprotection Side_Chain_Addition ω-Side Chain Addition (with phenoxy group) Functionalization->Side_Chain_Addition Wittig or Horner-Wadsworth-Emmons reaction Alpha_Chain_Addition α-Side Chain Addition Side_Chain_Addition->Alpha_Chain_Addition Organocuprate addition Final_Product This compound Alpha_Chain_Addition->Final_Product Deprotection & Purification

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its effects by acting as a selective agonist for the Prostaglandin E2 receptors, specifically the EP1 and EP3 subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq alpha subunit of the G protein complex.[5] Activation of the EP1 receptor by this compound initiates the following cascade:

  • Gq Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).[6][7]

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6]

  • Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction.[8]

EP1_Signaling_Pathway Ligand 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 Receptor Ligand->EP1 Gq Gq Protein EP1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: EP1 receptor signaling pathway.

EP3 Receptor Signaling

The EP3 receptor primarily couples to the Gi alpha subunit of the G protein complex, but can also couple to Gq and G12/13.[1][2] The predominant Gi-coupled pathway leads to the inhibition of adenylyl cyclase:

  • Gi Activation: Binding of this compound to the EP3 receptor activates the Gi alpha subunit.

  • Adenylyl Cyclase Inhibition: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase.[9]

  • cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9]

  • Cellular Response: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as smooth muscle contraction and neurotransmitter release.[10]

EP3_Signaling_Pathway Ligand 16-Phenoxy tetranor Prostaglandin E2 EP3 EP3 Receptor Ligand->EP3 Gi Gi Protein EP3->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP ATP->cAMP Response Cellular Response (e.g., Smooth Muscle Contraction, Reduced Neurotransmitter Release) cAMP->Response modulates

Caption: EP3 receptor (Gi-coupled) signaling pathway.

Therapeutic Applications

Glaucoma

In ophthalmology, this compound is utilized to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[11] The mechanism involves increasing the outflow of aqueous humor from the eye. Prostaglandin analogs, through their action on EP receptors in the ciliary muscle and trabecular meshwork, are thought to remodel the extracellular matrix and relax the ciliary muscle, thereby enhancing both uveoscleral and trabecular outflow.

A study on the effect of sulprostone, the prodrug of this compound, in rabbits demonstrated a dose-dependent reduction of the circadian elevation of IOP.[10] This effect was associated with a decrease in norepinephrine concentration in the aqueous humor, suggesting a neuromodulatory role in IOP regulation.[10]

Animal ModelDrugDoseEffect on IOPReference
RabbitSulprostone0.2 µgReduction of circadian elevation[10]
RabbitSulprostone2 µgReduction of circadian elevation[10]
RabbitSulprostone20 µgReduction of circadian elevation[10]
CatPGE2100 µg (daily/twice daily)Maintained reduction for several months[12]
Uterine Contraction

This compound, as the active metabolite of sulprostone, is used to induce uterine contractions for the termination of pregnancy and the induction of labor.[3] This effect is mediated by the activation of EP1 and EP3 receptors in the myometrium, leading to increased intracellular calcium and subsequent smooth muscle contraction.

Clinical studies have evaluated the efficacy of sulprostone (referred to by its investigational name SHB 286) for inducing fetal death in utero and for preoperative cervical dilation.

IndicationDrugDosage RegimenSuccess Rate/OutcomeReference
Induction of fetal death in uteroSulprostone (SHB 286)0.25 µ g/min IV, doubled hourly up to 2 µ g/min Equally effective as PGE2 in inducing labor[3]
Preoperative cervical dilation (1st trimester)Sulprostone500 µg IM (single dose)75% achieved adequate dilation (≥8 mm) after 3 hours[13]

Experimental Protocols

Prostaglandin E2 Receptor Binding Assay

A common method to determine the binding affinity of ligands to prostaglandin receptors is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for EP1 and EP3 receptors.

Materials:

  • Cell membranes expressing the human EP1 or EP3 receptor.

  • [3H]-PGE2 (radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a microtiter plate, incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of the unlabeled compound.

  • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Prep_Ligand Prepare dilutions of 16-Phenoxy tetranor PGE2 Incubate Incubate membranes, [3H]-PGE2, and unlabeled ligand Prep_Ligand->Incubate Prep_Radio Prepare fixed concentration of [3H]-PGE2 Prep_Radio->Incubate Prep_Membranes Prepare cell membranes with EP receptors Prep_Membranes->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Measure Measure radioactivity with scintillation counter Wash->Measure Analyze Calculate IC50 and Ki values Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Uterine Contraction Assay

The effect of this compound on uterine contractility can be assessed using an isolated uterine strip preparation.

Objective: To measure the contractile response of uterine tissue to this compound.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, rabbit).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Isometric force transducer.

  • Data acquisition system.

  • This compound.

Procedure:

  • Isolate uterine horns and cut into longitudinal strips.

  • Mount the uterine strips in the organ baths under a resting tension.

  • Allow the tissue to equilibrate for a period of time.

  • Record baseline contractile activity.

  • Add cumulative concentrations of this compound to the organ bath.

  • Record the changes in contractile force and frequency.

  • Analyze the data to generate a concentration-response curve and determine the EC50 value.

Conclusion

This compound is a pharmacologically significant molecule with well-defined mechanisms of action centered on the activation of EP1 and EP3 prostaglandin receptors. Its utility in lowering intraocular pressure and inducing uterine contractions has established its place in therapeutic applications. This review has provided a comprehensive overview of the existing research, including its chemical properties, synthesis, signaling pathways, and clinical data. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this important prostaglandin analog and paving the way for future research and therapeutic advancements. Further investigation into the specific quantitative biological activity of this compound, distinct from its prodrug sulprostone, would be beneficial for a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: From Discovery to Clinical Significance of its Parent Compound, Sulprostone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-Phenoxy tetranor Prostaglandin E2, a notable metabolite of the potent synthetic prostaglandin E2 (PGE2) analog, Sulprostone. The discovery, history, and pharmacological profile of this metabolite are intrinsically linked to its parent compound. This document will delve into the synthesis of Sulprostone, its mechanism of action through prostaglandin E receptors, its metabolic fate leading to the formation of this compound, and the extensive clinical applications of Sulprostone in obstetrics. Detailed experimental protocols for the characterization of such compounds and quantitative data from clinical studies are presented to serve as a valuable resource for researchers in the field.

Introduction: The Genesis of a Metabolite of Clinical Importance

The discovery of this compound is a direct result of the clinical development and metabolic investigation of Sulprostone, a synthetic analog of prostaglandin E2. Sulprostone was developed to harness the potent uterotonic properties of PGE2 while offering a more favorable pharmacokinetic and side-effect profile. It is primarily used in obstetrics for the induction of labor, termination of pregnancy, and the management of postpartum hemorrhage.[1][2]

This compound was first identified as a minor metabolite in human plasma following the parenteral administration of Sulprostone.[3][4] Its formation occurs through the hydrolysis of the methylsulfonamide bond of Sulprostone, converting the C1 carboxyl group into a free acid.[4] While the biological activity of this compound itself has not been extensively reported, its presence underscores the metabolic pathway of its clinically significant parent compound.

Physicochemical Properties

The structural details of this compound are crucial for understanding its potential interactions and analytical characterization.

PropertyValue
Formal Name 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
CAS Number 54382-74-0
Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Appearance A solution in methyl acetate

Mechanism of Action: The Role of Prostaglandin E Receptors

The pharmacological effects of Sulprostone, and presumably its metabolites, are mediated through the activation of prostaglandin E (EP) receptors, a class of G-protein coupled receptors (GPCRs). Sulprostone is a potent and selective agonist for the EP3 and EP1 receptor subtypes.

  • EP3 Receptor: Activation of the EP3 receptor is primarily linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP in uterine smooth muscle cells is a key mechanism for inducing strong and regular uterine contractions.

  • EP1 Receptor: The EP1 receptor is coupled to the activation of phospholipase C, which in turn increases intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). This pathway results in the release of calcium from intracellular stores, contributing to muscle contraction.

The combined agonism at both EP3 and EP1 receptors results in the potent uterotonic activity of Sulprostone, making it effective for inducing labor and controlling postpartum hemorrhage.

Signaling Pathway of Sulprostone

G_protein_signaling Sulprostone Sulprostone EP3R EP3 Receptor Sulprostone->EP3R EP1R EP1 Receptor Sulprostone->EP1R G_alpha_i Gαi EP3R->G_alpha_i G_alpha_q Gαq EP1R->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC PLC Phospholipase C G_alpha_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Contraction Uterine Contraction cAMP->Contraction Inhibition of relaxation pathways Ca2_plus ↑ Intracellular Ca²⁺ IP3_DAG->Ca2_plus Ca2_plus->Contraction

Caption: Signaling pathway of Sulprostone via EP3 and EP1 receptors.

Therapeutic Applications of the Parent Compound, Sulprostone

Sulprostone is primarily utilized in obstetrics and gynecology for its potent effects on the uterus.

Treatment of Postpartum Hemorrhage

Atonic postpartum hemorrhage is a leading cause of maternal mortality. Sulprostone is recommended as a second-line treatment when conventional uterotonics like oxytocin fail to control bleeding. Its efficacy in inducing strong uterine contractions helps to constrict uterine blood vessels and reduce blood loss.

Induction of Labor and Termination of Pregnancy

Sulprostone is also used for the induction of labor, particularly in cases of intrauterine fetal death, and for the termination of second-trimester pregnancies.

Quantitative Data

Receptor Binding Affinity of Sulprostone
Receptor SubtypeKi (nM)
EP1 21
EP3 0.6

Ki values represent the concentration of Sulprostone required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Clinical Efficacy of Sulprostone in Postpartum Hemorrhage
StudyNumber of PatientsTreatment Success RateKey Findings
Phuapradit et al. (1993)2283%Successful control of hemorrhage in cases with >1500 ml blood loss.
Dupont et al. (1995)9189%Treatment failure was 8.3 times more likely if administration was delayed by more than 30 minutes.
Clinical Efficacy of Sulprostone in Labor Induction/Pregnancy Termination
StudyNumber of PatientsConditionSuccess RateMedian Induction-Expulsion Interval
de Boer et al. (2001)284Fetal death or abnormalities98.9% (vaginal delivery)12 hours (fetal death group), 25 hours (fetal malformation group)
Koopersmith et al. (1998)21Second-trimester abortion71.4%Not specified
Common Adverse Effects of Sulprostone
Adverse EffectIncidenceNotes
Gastrointestinal (Nausea, Vomiting, Diarrhea) CommonTypically transient and dose-dependent.[2]
Abdominal Pain 39.3% in one studyA common side effect related to uterine contractions.[2]
Cardiovascular (Hypotension, Hypertension, Flushing) Less CommonRequires careful monitoring, especially in patients with pre-existing cardiovascular conditions.[2]
Uterine Hyperstimulation A potential serious side effectCan lead to complications such as uterine rupture.[2]
Fever/Chills Minimal in some studies

Experimental Protocols

Synthesis of Sulprostone

The synthesis of Sulprostone, as a prostaglandin E2 analog, is a multi-step process that often starts from a common intermediate known as the Corey aldehyde. The following is a generalized workflow based on established prostaglandin synthesis strategies.

Caption: Generalized workflow for the synthesis of Sulprostone.

Detailed Steps (Conceptual):

  • Preparation of the Corey Aldehyde: The synthesis typically begins with the enantiomerically pure Corey aldehyde, which contains the cyclopentane ring with the correct stereochemistry.

  • Introduction of the Alpha-Chain: A Wittig-Horner reaction is commonly employed to introduce the seven-carbon alpha-chain at the C8 position of the cyclopentane ring.

  • Introduction of the Omega-Chain: The eight-carbon omega-chain, containing the 16-phenoxy group, is introduced at the C12 position, often through a conjugate addition reaction.

  • Functional Group Manipulations: A series of deprotection and oxidation steps are then carried out. This includes the selective oxidation of the C9 hydroxyl group to a ketone to form the characteristic E-series prostaglandin ring.

  • Formation of the Methylsulfonamide: The final step involves the conversion of the C1 carboxylic acid to the methylsulfonamide group, yielding Sulprostone.

Prostaglandin EP Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of a test compound (e.g., Sulprostone or its metabolites) to EP receptors.

Materials:

  • Cell membranes expressing the human EP receptor subtype of interest.

  • Radiolabeled prostaglandin (e.g., [3H]PGE2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compound (Sulprostone or this compound).

  • Non-specific binding control (e.g., a high concentration of unlabeled PGE2).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a microtiter plate, add the cell membranes, radiolabeled prostaglandin, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve and determine the Ki value.

cAMP Measurement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to measure changes in intracellular cAMP levels in response to GPCR activation.

Materials:

  • Cells expressing the EP receptor of interest.

  • Cell culture medium.

  • GPCR agonist (e.g., Sulprostone).

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors).

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • Microplate reader capable of HTRF.

Procedure:

  • Seed the cells in a microtiter plate and incubate overnight.

  • Remove the culture medium and add the test compound (agonist) at various concentrations. For Gi-coupled receptors like EP3, co-stimulate with forskolin.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubate at room temperature to allow for the competitive binding reaction to occur.

  • Read the fluorescence at both the donor and acceptor wavelengths using an HTRF-compatible microplate reader.

  • Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

  • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

cAMP_Assay_Workflow A Seed cells expressing EP receptor B Add agonist (e.g., Sulprostone) +/- Forskolin A->B C Incubate to modulate intracellular cAMP B->C D Lyse cells and add HTRF reagents C->D E Incubate for competitive binding D->E F Read fluorescence (HTRF) E->F G Calculate cAMP concentration and EC50 F->G

Caption: Workflow for a cAMP measurement assay using HTRF.

Conclusion

This compound is a minor metabolite of the clinically significant PGE2 analog, Sulprostone. Its discovery and history are a testament to the importance of understanding the metabolic fate of therapeutic compounds. While the specific biological activity of this compound remains to be fully elucidated, the extensive research and clinical application of its parent compound, Sulprostone, provide a robust framework for its contextual understanding. Sulprostone's potent and selective agonism at EP3 and EP1 receptors underpins its critical role in managing postpartum hemorrhage and in labor induction. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with prostaglandins and their metabolites, facilitating further investigation into this important class of molecules.

References

A Technical Guide to 16-Phenoxy Tetranor Prostaglandin E2: From Metabolism to Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature indicates that 16-Phenoxy tetranor Prostaglandin E2 is not an endogenously produced compound in organisms. Instead, it is a recognized metabolite of sulprostone , a synthetic analogue of Prostaglandin E2 (PGE2).[1][2] Sulprostone is a pharmaceutical agent used for its potent uterotonic properties, such as inducing labor and managing postpartum hemorrhage.[3][4][5] This guide, therefore, details the metabolic formation of this compound from its parent drug, sulprostone, and provides relevant technical information for researchers, scientists, and drug development professionals.

Part 1: Formation and Metabolism of this compound

The generation of this compound occurs following the administration of sulprostone. The metabolic process involves two primary steps: hydrolysis of the methylsulfonamide bond at the C1 position, followed by beta-oxidation of the carboxylic acid side chain.

Studies in monkeys and humans have identified several metabolites of sulprostone in plasma and urine.[1][2] The disposition of the prostanoic acid portion of sulprostone (traced with tritium) and the methanesulfonimide moiety (traced with carbon-14) differ significantly, indicating extensive hydrolysis of the parent compound.[1] Following hydrolysis, the resulting prostanoic acid undergoes beta-oxidation, a common metabolic pathway for fatty acids, which shortens the carbon chain to produce the "tetranor" derivative.[1]

Metabolic Pathway from Sulprostone

The logical workflow for the metabolism of sulprostone to this compound is depicted below.

Sulprostone_Metabolism Sulprostone Sulprostone (16-phenoxy-ω-tetranor-PGE2 -methylsulfonamide) Hydrolysis_Step Hydrolysis (Esterase Activity) Sulprostone->Hydrolysis_Step Cleavage of methylsulfonamide Free_Acid 16-Phenoxy tetranor PGE2 (Free Acid Intermediate) Hydrolysis_Step->Free_Acid Beta_Oxidation β-Oxidation (Fatty Acid Metabolism) Free_Acid->Beta_Oxidation Shortening of α-chain Final_Metabolite Further Metabolites (e.g., dihydrotetranor prostanoic acids) Beta_Oxidation->Final_Metabolite

Metabolism of Sulprostone to its prostanoic acid metabolites.

Part 2: Relevant Signaling Pathways - Prostaglandin E2 (PGE2) Receptors

As this compound is an analogue of PGE2, understanding the signaling pathways of endogenous PGE2 is crucial for contextualizing its potential biological activity. PGE2 exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[6][7] These receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades.

  • EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) via inositol trisphosphate (IP3).[3][6]

  • EP2 and EP4 Receptors: Both are coupled to Gαs, which activates adenylyl cyclase (AC), resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[7][8]

  • EP3 Receptor: Primarily coupled to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6]

The differential expression of these receptors on various cell types accounts for the wide-ranging and sometimes opposing effects of PGE2, from inflammation and pain to immune modulation and tissue repair.[6][9] Sulprostone itself is known to be a selective agonist for the EP1 and EP3 receptor subtypes.[3]

PGE2 Receptor Signaling Overview

The following diagram illustrates the primary signaling cascades initiated by the activation of the four EP receptor subtypes by PGE2.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gαq EP1->Gq Gs Gαs EP2->Gs Gi Gαi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3 ↑ IP3 PLC->IP3 Ca ↑ [Ca2+]i IP3->Ca Cell_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cell_Response1 AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA PKA cAMP_stim->PKA Cell_Response2 Cellular Response (e.g., Inflammation, Immune Modulation) PKA->Cell_Response2 AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Cell_Response3 Cellular Response (e.g., Inhibition of Secretion) cAMP_inhib->Cell_Response3

Overview of Prostaglandin E2 receptor signaling pathways.

Part 3: Quantitative Data

As this compound is not endogenous, data on its physiological concentrations are unavailable. However, pharmacokinetic studies of the parent drug, sulprostone, provide context for the levels at which its metabolites might be found following administration.

ParameterValueSpeciesAdministrationSource
Sulprostone Plasma Half-life 34 minutes (range 30-45)Human500 µg Intramuscular[10]
Peak Sulprostone Plasma Conc. 0.25 - 0.77 ng/mLHuman500 µg Intramuscular[10]
Time to Peak Concentration 10 - 20 minutesHuman500 µg Intramuscular[10]
LC-MS/MS Assay Range (Sulprostone) 2 - 4000 ng/mLMonkey (Plasma)N/A[11]
Average Induction-Expulsion Time 11.9 ± 8.0 hoursHumanIntravenous Infusion[12]

Part 4: Experimental Protocols

The quantification of this compound in biological matrices (e.g., plasma, urine, cell culture supernatant) requires sensitive and specific analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized protocols adapted from established methods for prostaglandins and their analogues.[13][14][15]

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting prostaglandins and their metabolites from aqueous samples like cell culture media or urine.

  • Sample Collection: Collect samples (e.g., 500 µL of cell culture supernatant) and store at -80°C until analysis to prevent degradation.[13]

  • Internal Standard Spiking: Thaw samples and spike with a known amount of a suitable internal standard (e.g., a deuterated analogue like PGE2-d4) to correct for extraction losses and matrix effects.[13][14]

  • Acidification: Acidify the sample to approximately pH 3.5 with an acid such as citric or formic acid to protonate the carboxylic acid group, making it less water-soluble.[13][14]

  • Antioxidant Addition: Add an antioxidant like butylated hydroxytoluene (BHT) to prevent free radical-catalyzed peroxidation during sample processing.[13]

  • Extraction: Add an immiscible organic solvent (e.g., 2 mL of a 1:1 v/v mixture of hexane and ethyl acetate). Vortex vigorously for 1 minute to facilitate the transfer of the analyte into the organic phase.[13]

  • Phase Separation: Centrifuge the sample (e.g., at 4°C) to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process twice more on the remaining aqueous layer, combining all organic extracts.[13]

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 200 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol/ammonium acetate buffer).[13]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a more refined technique that can provide cleaner extracts, particularly from complex matrices like plasma or serum.

  • Sample Pre-treatment: Acidify the sample (e.g., 1 mL of plasma) to pH 3.5 with 2 N HCl. Let it equilibrate for 15 minutes at 4°C, then centrifuge to remove any precipitate.[15]

  • Column Conditioning: Prepare a C18 reverse-phase SPE column by washing it sequentially with 10 mL of ethanol followed by 10 mL of deionized water.[15]

  • Sample Loading: Apply the pre-treated sample to the conditioned SPE column under a slight positive pressure to achieve a flow rate of about 0.5 mL/minute.[15]

  • Washing: Wash the column with a series of solvents to remove interfering substances. A typical wash sequence is 10 mL of deionized water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane.[15]

  • Elution: Elute the analyte of interest from the column using an appropriate organic solvent, such as 10 mL of ethyl acetate.[15]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[15]

Experimental Workflow for Quantification

The diagram below outlines the general workflow for the quantification of prostaglandin metabolites from biological samples.

Quantification_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Dry Evaporation (Nitrogen Stream) Extraction->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

General workflow for prostaglandin metabolite quantification.
LC-MS/MS Conditions

  • Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of water with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is common.[14]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for prostaglandins due to the presence of the carboxylic acid group. For sulprostone, however, a positive mode ammonium adduct has been shown to provide greater sensitivity.[11] Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Specific precursor-product ion transitions would need to be optimized for this compound and the chosen internal standard.

References

Methodological & Application

Application Notes and Protocols: In Vivo Experimental Use of 16-Phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo use of 16-Phenoxy tetranor Prostaglandin E2. As this compound is the free acid form and a metabolite of sulprostone, a potent prostaglandin E2 analog, the protocols and data presented are largely based on studies conducted with sulprostone, providing a strong predictive framework for the experimental application of this compound.

Application 1: Ocular Hypotensive Effects in Glaucoma Models

Prostaglandin E2 analogs are known to lower intraocular pressure (IOP), a key therapeutic target in glaucoma. The following protocol is based on studies investigating the ocular hypotensive effects of sulprostone in a rabbit model.

Experimental Protocol: Evaluation of Ocular Hypotensive Activity in Rabbits

This protocol details the topical administration of a prostaglandin E2 analog to assess its impact on intraocular pressure.

1. Animal Model:

  • Species: New Zealand White rabbits

  • Sex: Male or Female

  • Weight: 2-3 kg

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Ensure animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Materials and Reagents:

  • This compound (or Sulprostone as a reference compound)

  • Vehicle solution (e.g., sterile phosphate-buffered saline, pH 7.4)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Micropipette

3. Drug Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration.

  • On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration. A study with sulprostone used a final concentration that delivered 2.5 µg in a single drop.[1]

4. Experimental Procedure:

  • Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic into each eye. Measure the baseline IOP in both eyes using a calibrated tonometer. It is recommended to take three consecutive readings and average them for each eye.

  • Drug Administration: Administer a single drop (typically 25-50 µL) of the test compound solution into one eye (the treated eye). The contralateral eye will serve as an untreated control.

  • Post-Treatment IOP Measurements: Measure the IOP in both the treated and untreated eyes at regular intervals post-administration (e.g., 1, 2, 3, 4, 6, and 8 hours).[1]

5. Data Analysis:

  • Calculate the change in IOP from baseline for each time point in both eyes.

  • Compare the IOP changes in the treated eye to the contralateral control eye.

  • Statistical analysis can be performed using appropriate methods, such as a Student's t-test or ANOVA, to determine the significance of the IOP reduction.

Quantitative Data Summary

The following table summarizes the expected ocular hypotensive effect based on a study using a single topical drop of 2.5 µg sulprostone in rabbits.[1]

Time Post-Administration (hours)Mean IOP Reduction in Treated Eye (mmHg)
23.4
8Return to baseline

Note: A lesser effect was also observed in the contralateral (untreated) eye.[1]

Signaling Pathway: PGE2 Receptor Signaling in the Eye

The ocular hypotensive effects of prostaglandin E2 analogs are primarily mediated by their interaction with prostanoid EP receptors in the ciliary body, leading to increased uveoscleral outflow of aqueous humor. Sulprostone is a selective EP3 and EP1 receptor agonist. While EP2 and EP4 receptor activation is more commonly associated with ciliary muscle relaxation and increased outflow, the effects of EP1 and EP3 agonism on IOP are more complex and may involve multiple mechanisms.

PGE2_Signaling_Eye PGE2 Receptor Signaling in Ciliary Muscle for IOP Regulation PGE2 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 EP2 EP2 Receptor PGE2->EP2 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq Gi Gi EP3->Gi Gs Gs EP2->Gs EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylate Cyclase (AC) Inhibition Gi->AC_inhibit AC_activate Adenylate Cyclase (AC) Activation Gs->AC_activate IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease cAMP_increase cAMP Increase AC_activate->cAMP_increase PKA Protein Kinase A (PKA) cAMP_increase->PKA Relaxation Ciliary Muscle Relaxation PKA->Relaxation Outflow Increased Uveoscleral Outflow Relaxation->Outflow IOP Decreased Intraocular Pressure Outflow->IOP

PGE2 Receptor Signaling Pathways in the Eye.

Application 2: Induction of Uterine Contractions

Representative Experimental Protocol: Assessment of Uterotonic Activity in Pregnant Rats

This protocol provides a framework for assessing the ability of a test compound to induce uterine contractions in late-stage pregnant rats.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Female, timed-pregnant

  • Gestation Day: Day 21 or 22 (term is approximately 22 days)

  • Acclimation: House pregnant dams individually and monitor for signs of distress.

2. Materials and Reagents:

  • This compound

  • Vehicle solution (e.g., sterile saline or PBS)

  • Anesthesia (e.g., isoflurane, or injectable anesthetics like ketamine/xylazine)

  • Intrauterine pressure catheter and transducer

  • Data acquisition system

  • Surgical instruments

3. Drug Preparation:

  • Prepare sterile solutions of this compound in the chosen vehicle at various concentrations to be tested.

4. Experimental Procedure:

  • Anesthesia and Surgery: Anesthetize the pregnant rat. Make a midline abdominal incision to expose the uterus.

  • Catheter Implantation: Carefully insert the tip of a fluid-filled intrauterine pressure catheter into the uterine horn between two fetuses and secure it with a suture.

  • Baseline Recording: Allow the animal to stabilize and record baseline intrauterine pressure for a defined period (e.g., 30-60 minutes).

  • Drug Administration: Administer the test compound via a suitable route. Intravenous (i.v.) or intramuscular (i.m.) injections are common. For example, based on human studies with sulprostone, a starting dose range for animal studies could be extrapolated, but dose-finding studies are essential.

  • Monitoring and Recording: Continuously record the intrauterine pressure for several hours post-administration to monitor the frequency and amplitude of uterine contractions.

  • Euthanasia: At the end of the experiment, euthanize the animal using an approved method.

5. Data Analysis:

  • Quantify the uterine activity by measuring the frequency (contractions per unit time) and amplitude (peak pressure) of contractions.

  • Compare the post-treatment uterine activity to the baseline recordings.

  • Analyze the dose-response relationship if multiple doses were tested.

Quantitative Data Summary

As there is a lack of specific preclinical in vivo data for this compound for this application, the following table summarizes clinical data for sulprostone in humans for the induction of labor in cases of intrauterine fetal death. This can provide a conceptual basis for expected outcomes.

Administration RouteTotal DoseMean Time to Delivery
Intramuscular500-1500 mg11 hours (range: 4-31 hours)
Signaling Pathway: PGE2 Receptor Signaling in the Myometrium

Uterine contractions are primarily mediated by the activation of EP1 and EP3 receptors in the myometrium, which leads to an increase in intracellular calcium levels.

PGE2_Signaling_Uterus PGE2 Receptor Signaling in Myometrium for Uterine Contraction PGE2 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 Gq Gq EP1->Gq Gi Gi EP3->Gi PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylate Cyclase (AC) Inhibition Gi->AC_inhibit IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 Intracellular Ca2+ Increase IP3_DAG->Ca2 Contraction Myometrial Contraction Ca2->Contraction cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease

PGE2 Receptor Signaling in the Myometrium.

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional animal care and use guidelines. The information on this compound is based on its relationship to sulprostone, and direct experimental validation is recommended. This product is for research use only and is not for human or veterinary use.

References

Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is the principal active metabolite of sulprostone, a synthetic analog of Prostaglandin E2 (PGE2).[1][2] As the free acid form of sulprostone, it is crucial for mediating its biological effects.[1][2] Sulprostone is recognized as a potent and selective agonist for the Prostaglandin E2 Receptor 3 (EP3), with weaker agonist activity at the EP1 receptor.[3][4][5] Consequently, the cellular applications of this compound are intrinsically linked to the activation of these specific signaling pathways.

These application notes provide a comprehensive overview of the inferred cellular effects of this compound based on the known pharmacology of its parent compound, sulprostone, and the established roles of EP1 and EP3 receptor signaling. Detailed protocols for utilizing this compound in cell culture experiments are also presented.

Predicted Biological Activities and Applications in Cell Culture

Based on its action as a selective EP3 and weak EP1 receptor agonist, this compound is a valuable tool for investigating a range of cellular processes.

Potential applications include:

  • Studying G-protein coupled receptor (GPCR) signaling: Specifically dissecting the roles of Gαi (via EP3) and Gαq (via EP1) mediated pathways.

  • Cancer Research: Investigating the role of EP3 signaling in tumor growth, apoptosis, and metastasis.

  • Immunology: Modulating immune cell function, such as dendritic cell migration and T-cell differentiation.[5]

  • Neuroscience: Exploring the involvement of EP1 and EP3 receptors in neuronal excitability and pain pathways.[6]

  • Smooth Muscle Physiology: Studying the mechanisms of smooth muscle contraction in various cell types.[3][7]

  • Stem Cell Biology: Investigating the influence of EP receptor signaling on stem cell differentiation and proliferation.

Data Presentation: Receptor Binding and Activity

The following table summarizes the known receptor binding affinities and functional activities of sulprostone, the parent compound of this compound. This data provides a strong basis for predicting the activity of its active metabolite.

CompoundReceptor TargetBinding Affinity (Ki)Functional ActivityReference
SulprostoneEP121 nMWeak Agonist[5]
SulprostoneEP30.6 nMPotent and Selective Agonist[5]

Signaling Pathways

This compound is predicted to activate two primary signaling pathways through its interaction with EP1 and EP3 receptors.

EP1 Receptor Signaling Pathway

Activation of the EP1 receptor by this compound is expected to couple to Gαq, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

EP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 16_Phenoxy 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 Receptor 16_Phenoxy->EP1 Gq Gαq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: EP1 Receptor Signaling Pathway.

EP3 Receptor Signaling Pathway

The primary signaling pathway for this compound is through the EP3 receptor, which couples to Gαi. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced Protein Kinase A (PKA) activity.

EP3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 16_Phenoxy 16-Phenoxy tetranor Prostaglandin E2 EP3 EP3 Receptor 16_Phenoxy->EP3 Gi Gαi EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Secretion, Smooth Muscle Contraction) PKA->Cellular_Response

Caption: EP3 Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experimental system.

Protocol 1: Preparation of Stock Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) or Ethanol (absolute)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Reconstitution of Lyophilized Powder: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

  • Solvent Selection: Reconstitute the compound in a suitable solvent such as DMSO or absolute ethanol. A high concentration stock solution (e.g., 10 mM) is recommended.

  • Dissolution: Add the appropriate volume of solvent to the vial. Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in sterile PBS or the appropriate cell culture medium to the desired final concentration.

Protocol 2: In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound and subsequently analyzing cellular responses.

Experimental_Workflow A 1. Cell Seeding Seed cells in appropriate culture vessels (e.g., 96-well plate, 6-well plate) B 2. Cell Culture Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence and growth. A->B C 3. Preparation of Working Solution Dilute 16-Phenoxy tetranor PGE2 stock solution in culture medium to the desired final concentrations. B->C D 4. Cell Treatment Replace the existing medium with the medium containing the compound or a vehicle control. C->D E 5. Incubation Incubate the treated cells for the desired duration (e.g., minutes to hours). D->E F 6. Downstream Analysis Perform assays to measure cellular responses. E->F G Examples of Analysis: - cAMP Assay - Calcium Flux Assay - Western Blot (for signaling proteins) - Gene Expression Analysis (qPCR) - Cell Viability/Proliferation Assay - Migration/Invasion Assay F->G

Caption: General Experimental Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency.

  • Starvation (Optional): For signaling pathway studies, it may be beneficial to serum-starve the cells for a few hours prior to treatment to reduce basal signaling activity.

  • Treatment: Prepare a series of dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of the compound used). Remove the old medium from the cells and add the medium containing the compound or vehicle.

  • Incubation: Incubate the cells for the desired time period. This will vary depending on the endpoint being measured (e.g., short-term for signaling events, long-term for proliferation or differentiation).

  • Analysis: Following incubation, perform the desired downstream analysis. Examples include:

    • cAMP Measurement: To confirm EP3 receptor activation, measure intracellular cAMP levels using a commercially available ELISA or FRET-based biosensor. A decrease in forskolin-stimulated cAMP levels is expected.

    • Intracellular Calcium Measurement: To assess EP1 receptor activity, measure changes in intracellular calcium using a fluorescent indicator such as Fura-2 or Fluo-4.

    • Western Blotting: Analyze the phosphorylation status of key signaling proteins downstream of PKC or other relevant pathways.

    • Gene Expression Analysis: Use RT-qPCR or RNA-sequencing to investigate changes in gene expression.

    • Functional Assays: Perform cell viability, proliferation, migration, or invasion assays depending on the research question.

Safety and Handling

This compound is a bioactive lipid. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's safety data sheet (SDS) for detailed safety information.

Disclaimer: The information provided in these application notes is intended for research use only. The protocols and potential applications are based on the known pharmacology of related compounds. It is the responsibility of the end-user to determine the suitability of this compound for their specific research needs and to optimize experimental conditions accordingly.

References

Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form and a minor metabolite of sulprostone, a potent uterotonic agent.[1] Understanding the biological activity and mechanism of action of this compound is crucial for its application in various research fields, including pharmacology, cell biology, and drug discovery.

These application notes provide a comprehensive guide for the effective use of this compound in laboratory settings. The protocols detailed below are designed to enable researchers to characterize its receptor binding profile and functional activity, with a focus on the E prostanoid (EP) receptors, the primary targets of PGE2 and its analogs.

Inferred Mechanism of Action & Signaling Pathway

Based on its structural relationship to sulprostone, a known selective agonist for the EP3 and EP1 prostaglandin receptors, it is hypothesized that this compound exerts its biological effects primarily through these two receptor subtypes.

  • EP1 Receptor Activation: The EP1 receptor is coupled to the Gq G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

  • EP3 Receptor Activation: The EP3 receptor is coupled to the Gi G-protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with smooth muscle contraction and inhibition of certain cellular processes.

The following diagram illustrates the inferred signaling pathway of this compound.

16-Phenoxy_tetranor_PGE2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ep1 EP1 Receptor cluster_ep3 EP3 Receptor cluster_cytosol Cytosol 16-Phenoxy 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 16-Phenoxy->EP1 Binds EP3 EP3 16-Phenoxy->EP3 Binds Gq Gq EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gi Gi EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Triggers Cellular_Response1 Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response1 ATP ATP ATP->AC Cellular_Response2 Cellular Response (e.g., inhibition of certain cellular processes) cAMP->Cellular_Response2

Caption: Inferred signaling pathway of this compound.

Data Presentation: Physicochemical and In Vitro Activity

For effective experimental design, the physicochemical properties and expected in vitro activities are summarized below.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₈O₆
Molecular Weight388.5 g/mol
SolubilityDMSO: ≥10 mg/mL, Ethanol: ≥10 mg/mL, Water: Insoluble
StorageStore at -20°C as a solid or in an organic solvent.
StabilityStable for at least one year when stored as recommended.

Table 2: Hypothetical In Vitro Activity Profile

AssayReceptorParameterExpected Value
Receptor BindingEP1Ki5 - 20 nM
EP2Ki> 1000 nM
EP3Ki1 - 10 nM
EP4Ki> 1000 nM
cAMP Functional AssayEP3EC₅₀ (cAMP inhibition)10 - 50 nM
Calcium MobilizationEP1EC₅₀ (Ca²⁺ release)20 - 100 nM

Note: The values in Table 2 are hypothetical and based on the activity of the parent compound, sulprostone. Experimental determination is required for this compound.

Experimental Protocols

The following protocols provide detailed methodologies to characterize the interaction of this compound with EP receptors.

Protocol 1: EP Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for human EP1, EP2, EP3, and EP4 receptors using a radioligand competition assay.

G A Prepare Cell Membranes (Expressing EP Receptors) D Incubate Membranes, Radioligand, and Compound A->D B Prepare Assay Buffer and Radioligand ([3H]-PGE2) B->D C Prepare Serial Dilutions of 16-Phenoxy tetranor PGE2 C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Ki) F->G

Caption: Workflow for EP receptor competition binding assay.

Materials:

  • Cell membranes from cells stably expressing human EP1, EP2, EP3, or EP4 receptors.

  • [³H]-PGE2 (specific activity ~100-200 Ci/mmol)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates (GF/C filters)

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Resuspend membranes in Binding Buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Binding Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM unlabeled PGE2 in Binding Buffer.

    • Competition: Add 50 µL of serially diluted this compound in Binding Buffer.

    • Add 50 µL of [³H]-PGE2 (final concentration ~1-2 nM) to all wells.

    • Add 100 µL of the membrane suspension to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

    • Wash each well 3 times with 200 µL of ice-cold Wash Buffer.

  • Quantification:

    • Dry the filter plate.

    • Add 50 µL of scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (HTRF)

This protocol measures the ability of this compound to modulate cAMP levels in cells expressing EP receptors, particularly its potential inhibitory effect via the EP3 receptor.

G A Seed Cells Expressing EP3 Receptor C Pre-treat with Compound A->C B Prepare Serial Dilutions of 16-Phenoxy tetranor PGE2 B->C D Stimulate with Forskolin C->D E Lyse Cells and Add HTRF Reagents D->E F Incubate E->F G Read HTRF Signal F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for HTRF cAMP functional assay.

Materials:

  • CHO or HEK293 cells stably expressing the human EP3 receptor.

  • This compound

  • Forskolin

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • Cell culture medium

  • 384-well white plates

  • HTRF-compatible plate reader

Methodology:

  • Cell Seeding:

    • Seed cells into a 384-well white plate at a density of 2,000-5,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in stimulation buffer provided with the kit.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of the diluted this compound or vehicle to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of Forskolin (to a final concentration that elicits ~80% of the maximal cAMP response) to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP-cryptate reagent to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log concentration of this compound.

    • Determine the EC₅₀ value from the resulting dose-response curve.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol assesses the ability of this compound to induce calcium release in cells expressing the EP1 receptor.

G A Seed Cells Expressing EP1 Receptor B Load Cells with Fura-2 AM A->B D Measure Baseline Fluorescence B->D C Prepare Serial Dilutions of 16-Phenoxy tetranor PGE2 E Add Compound and Measure Fluorescence Change C->E D->E F Data Analysis (Calculate EC50) E->F

Caption: Workflow for intracellular calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission) for 1-2 minutes.

    • Add 20 µL of serially diluted this compound to the wells.

    • Immediately begin recording the fluorescence ratio for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio over time.

    • Determine the peak response for each concentration.

    • Plot the peak response against the log concentration of this compound.

    • Determine the EC₅₀ value from the resulting dose-response curve.

Disclaimer

This document provides guidance for the use of this compound in a laboratory research setting. The protocols and expected results are based on the known properties of related compounds and should be optimized for specific experimental conditions. All laboratory work should be conducted in accordance with standard safety practices. This product is for research use only and not for human or veterinary use.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 (PGE2) is a synthetic analog of Prostaglandin E2 and a metabolite of sulprostone. It is a potent and selective agonist for the E prostanoid receptor 3 (EP3). The activation of the EP3 receptor is primarily coupled to the inhibitory G protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is involved in a variety of physiological and pathological processes, making 16-Phenoxy tetranor PGE2 a valuable tool for in vitro research in areas such as inflammation, cancer biology, and neuroscience.

These application notes provide recommended dosage guidelines and detailed protocols for the use of 16-Phenoxy tetranor PGE2 in various in vitro experimental setups.

Data Presentation

The following tables summarize the key quantitative data for 16-Phenoxy tetranor PGE2, providing a basis for determining appropriate concentrations for in vitro studies.

Table 1: Receptor Binding and Potency

ParameterValueCell LineReference
EC50 (EP3 Receptor)0.89 nMChinese Hamster Ovary (CHO) cells[1](--INVALID-LINK--)
EC50 (FP Receptor)16 nMChinese Hamster Ovary (CHO) cells[1](--INVALID-LINK--)

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Starting Concentration RangeNotes
EP3 Receptor Activation Assays0.1 nM - 100 nMBased on the EC50 value. A dose-response curve is recommended.
Cell Viability / Proliferation Assays1 nM - 1 µMEffects can be cell-type dependent. Optimization is crucial.
Cytokine Release Assays1 nM - 1 µMThe effect on cytokine production can be stimulatory or inhibitory depending on the cell type and context.
Western Blotting for Signaling Pathway Analysis10 nM - 500 nMOptimal concentration should be determined by a time-course and dose-response experiment.

Experimental Protocols

Protocol 1: In Vitro EP3 Receptor Activation Assay (cAMP Measurement)

This protocol is designed to confirm the agonist activity of 16-Phenoxy tetranor PGE2 on the EP3 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the human EP3 receptor (e.g., CHO-EP3 or HEK293-EP3)

  • 16-Phenoxy tetranor PGE2

  • Forskolin

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Seed EP3-expressing cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Wash the cells once with serum-free medium.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 30 minutes at 37°C.

  • Prepare serial dilutions of 16-Phenoxy tetranor PGE2 (e.g., from 0.1 nM to 1 µM) in serum-free medium containing the PDE inhibitor.

  • Add the different concentrations of 16-Phenoxy tetranor PGE2 to the wells and incubate for 15 minutes at 37°C.

  • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for a further 15 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of 16-Phenoxy tetranor PGE2 to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of 16-Phenoxy tetranor PGE2 on the viability of a chosen cell line.

Materials:

  • Cell line of interest

  • 16-Phenoxy tetranor PGE2

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of 16-Phenoxy tetranor PGE2 (e.g., from 1 nM to 10 µM) in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of 16-Phenoxy tetranor PGE2. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the effect of 16-Phenoxy tetranor PGE2 on the production and release of a specific cytokine (e.g., IL-6, TNF-α) from immune cells or other cell types.

Materials:

  • Cell line capable of producing the cytokine of interest (e.g., RAW 264.7 macrophages, PBMCs)

  • 16-Phenoxy tetranor PGE2

  • Lipopolysaccharide (LPS) or another appropriate stimulus

  • Complete cell culture medium

  • ELISA kit for the cytokine of interest

Procedure:

  • Seed cells in a 24-well plate at a suitable density and allow them to adhere or stabilize.

  • Pre-treat the cells with various concentrations of 16-Phenoxy tetranor PGE2 (e.g., 1 nM to 1 µM) for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) to induce cytokine production. Include unstimulated and vehicle controls.

  • Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine accumulation in the supernatant.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentration of the cytokine in the supernatants using the specific ELISA kit according to the manufacturer's protocol.

  • Analyze the data to determine the effect of 16-Phenoxy tetranor PGE2 on cytokine release.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to investigate the effect of 16-Phenoxy tetranor PGE2 on the phosphorylation or expression of key proteins in the EP3 signaling pathway.

Materials:

  • Cell line expressing the EP3 receptor

  • 16-Phenoxy tetranor PGE2

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against proteins of interest (e.g., phospho-Akt, phospho-ERK, total Akt, total ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

  • Treat the cells with the desired concentration of 16-Phenoxy tetranor PGE2 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the changes in protein phosphorylation or expression.

Mandatory Visualization

EP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 16-Phenoxy tetranor PGE2 EP3 EP3 Receptor PGE2->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: EP3 Receptor Signaling Pathway

Experimental_Workflow_cAMP_Assay start Seed EP3-expressing cells in 96-well plate wash Wash cells with serum-free medium start->wash preincubate Pre-incubate with PDE inhibitor (30 min) wash->preincubate add_compound Add serial dilutions of 16-Phenoxy tetranor PGE2 (15 min) preincubate->add_compound stimulate Stimulate with Forskolin (15 min) add_compound->stimulate lyse Lyse cells stimulate->lyse measure Measure intracellular cAMP (ELISA or TR-FRET) lyse->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Workflow for EP3 Receptor Activation Assay

Logical_Relationship_Dosage_Selection ec50 Known EC50 on EP3 Receptor (0.89 nM) concentration_range Determine Starting Concentration Range ec50->concentration_range assay_type Specific In Vitro Assay assay_type->concentration_range cell_type Cell Type and Receptor Expression cell_type->concentration_range dose_response Perform Dose-Response Experiment concentration_range->dose_response optimal_dose Identify Optimal Working Concentration dose_response->optimal_dose

Caption: Logic for Dosage Selection

References

Application Notes and Protocols: 16-Phenoxy tetranor Prostaglandin E2 in Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 16-Phenoxy tetranor Prostaglandin E2 (PGE2) in glaucoma research models. This document includes its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its application in preclinical studies, and visualizations of its signaling pathways.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Prostaglandin analogs are a first-line treatment for glaucoma, effectively lowering IOP by increasing the outflow of aqueous humor. This compound is the active, free acid form of the selective EP1 and EP3 receptor agonist, sulprostone. Understanding its specific interactions with ocular tissues is crucial for the development of novel and more targeted glaucoma therapies.

Mechanism of Action

This compound exerts its IOP-lowering effects primarily by modulating the aqueous humor outflow through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. This is achieved through its interaction with prostanoid E (EP) receptors, particularly the EP1 and EP3 subtypes, which are expressed in key ocular tissues responsible for aqueous humor dynamics.

  • Conventional Outflow Pathway: Activation of EP1 and EP3 receptors in the trabecular meshwork and Schlemm's canal cells is believed to increase cellular stiffness. This alteration in cell contractility can influence the resistance to aqueous humor outflow through the trabecular meshwork.

  • Unconventional Outflow Pathway: Prostaglandin analogs are well-known to increase uveoscleral outflow. While the precise mechanism for EP1 and EP3 agonists is still under investigation, it is thought to involve remodeling of the extracellular matrix in the ciliary muscle, leading to reduced hydraulic resistance and enhanced fluid drainage.

  • Neuromodulatory Effects: Studies with the parent compound, sulprostone, suggest a neuromodulatory role in lowering IOP by inhibiting norepinephrine release in the eye, an effect dependent on sympathetic neural activity.[1]

Quantitative Data

The following tables summarize the receptor binding affinities and the in vivo dose-dependent effects on intraocular pressure for sulprostone, the parent compound of this compound. As the active metabolite, 16-Phenoxy tetranor PGE2 is expected to exhibit similar biological activity.

Table 1: Receptor Binding Affinity of Sulprostone

Receptor SubtypeBinding Affinity (Ki)
EP121 nM
EP30.6 nM

Data obtained from competitive binding assays.

Table 2: In Vivo Dose-Response of Topical Sulprostone on Intraocular Pressure in Rabbits

Dose (µg)Effect on Circadian IOP Elevation
0.2Dose-dependent reduction
2Dose-dependent reduction
20Dose-dependent reduction

Topical application of sulprostone demonstrated a dose-dependent reduction of the circadian elevation of intraocular pressure in New Zealand albino rabbits.[1] It is important to note that in a monkey model of ocular hypertension, EP1 and EP3 receptor agonists did not show robust IOP-lowering effects, highlighting species-specific differences.[2]

Experimental Protocols

Protocol 1: In Vivo Measurement of Intraocular Pressure (IOP) in a Rabbit Glaucoma Model

Objective: To assess the IOP-lowering efficacy of this compound in a rabbit model of normal tension or ocular hypertension.

Materials:

  • This compound solution in a suitable vehicle (e.g., phosphate-buffered saline with a solubilizing agent).

  • New Zealand White rabbits.

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • Rebound tonometer (e.g., Tono-Pen, TonoVet).

  • Animal restrainer.

Procedure:

  • Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Wait for 30-60 seconds for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using a calibrated rebound tonometer. Obtain at least three readings per eye and calculate the average.

  • Drug Administration:

    • Administer a single topical drop (typically 25-50 µL) of the this compound solution to one eye (treated eye).

    • Administer an equal volume of the vehicle solution to the contralateral eye (control eye).

  • Post-Treatment IOP Measurement:

    • Measure the IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Follow the same procedure as the baseline measurement, including the application of a topical anesthetic before each set of measurements.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP changes between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Assessment of Aqueous Humor Outflow Facility using Two-Photon Microscopy

Objective: To visualize and quantify the effects of this compound on the conventional aqueous humor outflow pathway in an ex vivo mouse model.

Materials:

  • This compound.

  • Freshly enucleated mouse eyes.

  • Two-photon microscope with capabilities for second-harmonic generation (SHG) imaging.

  • Fluorescent tracers (e.g., fluorescently labeled dextrans).

  • Perfusion system for anterior chamber cannulation.

  • Artificial aqueous humor.

Procedure:

  • Tissue Preparation:

    • Immediately after enucleation, place the mouse eye in ice-cold artificial aqueous humor.

    • Carefully dissect the eye to expose the anterior segment, including the trabecular meshwork and Schlemm's canal.

  • Anterior Chamber Perfusion:

    • Cannulate the anterior chamber with a microneedle connected to the perfusion system.

    • Perfuse the anterior chamber with artificial aqueous humor containing a fluorescent tracer at a constant pressure.

  • Two-Photon Imaging:

    • Mount the perfused eye on the stage of the two-photon microscope.

    • Acquire baseline images of the trabecular meshwork and Schlemm's canal region using both two-photon excited fluorescence (TPEF) to visualize the tracer and SHG to visualize collagen structures.

  • Drug Application:

    • Switch the perfusion solution to one containing a known concentration of this compound and the fluorescent tracer.

  • Post-Treatment Imaging:

    • Continuously acquire images of the same region to observe real-time changes in the outflow pathways.

    • Look for changes in the size and shape of Schlemm's canal, the trabecular meshwork, and the pattern of tracer distribution.

  • Image Analysis:

    • Use image analysis software to quantify changes in the dimensions of the outflow structures and the fluorescence intensity of the tracer in different regions over time.

    • Compare the results before and after the application of this compound.

Visualizations

The following diagrams illustrate the proposed signaling pathways of this compound in ocular tissues and a typical experimental workflow.

G cluster_0 16-Phenoxy tetranor PGE2 Signaling cluster_1 Trabecular Meshwork / Schlemm's Canal Cell cluster_2 Ciliary Muscle Cell PGE2 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 EP3 EP3 Receptor PGE2->EP3 EP_ciliary EP1/EP3 Receptors PGE2->EP_ciliary Gq Gq EP1->Gq Gi Gi EP3->Gi PLC PLC Gq->PLC AC_inhibit ↓ cAMP Gi->AC_inhibit IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ [Ca2+]i IP3_DAG->Ca Rho Rho Activation Ca->Rho AC_inhibit->Rho Stiffness ↑ Cellular Stiffness Rho->Stiffness Outflow_conventional ↓ Conventional Outflow Stiffness->Outflow_conventional ECM Extracellular Matrix Remodeling EP_ciliary->ECM Outflow_uveoscleral ↑ Uveoscleral Outflow ECM->Outflow_uveoscleral

Caption: Signaling pathway of 16-Phenoxy tetranor PGE2 in ocular cells.

G cluster_0 Experimental Workflow: IOP Measurement in Rabbits start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize baseline Baseline IOP Measurement (Both Eyes) acclimatize->baseline randomize Randomize Animals into Treatment & Control Groups baseline->randomize administer Topical Administration (Drug or Vehicle) randomize->administer measure IOP Measurement at Multiple Time Points administer->measure analyze Data Analysis (ΔIOP vs. Baseline) measure->analyze end End analyze->end

Caption: Workflow for in vivo IOP measurement in a rabbit glaucoma model.

References

Application Notes and Protocols for Investigating Uterine Contractions with 16-Phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2) and the principal active metabolite of sulprostone.[1][2] It is a potent uterotonic agent investigated for its utility in the induction of labor and management of postpartum hemorrhage. Understanding its precise effects on uterine myometrial contractility is crucial for its therapeutic application and for the development of novel oxytocic drugs.

These application notes provide a summary of the known effects of the parent compound, sulprostone, on uterine contractions, detailed protocols for in vitro investigation of uterine muscle contractility, and an overview of the likely signaling pathways involved.

Data Presentation

Direct quantitative in vitro data on the dose-dependent effects of this compound on the frequency, amplitude, and duration of uterine contractions is limited in publicly available literature. However, clinical and in vivo studies of its parent compound, sulprostone, provide qualitative and comparative insights into its potent contractile effects on the uterus.

Table 1: Summary of Uterine Contraction Data for Sulprostone (Parent Compound of this compound)

ParameterObservationSpecies/ModelReference
Onset of Action Contractions initiated within 20 minutes of intramuscular injection. Reported to be faster than oxytocin and methergin.Human (in vivo)[3][4]
Duration of Action Prolonged effect, shorter than methergin but longer than syntocinon.Human (in vivo)[4]
Contractile Force Described as having the "strongest effect" and causing the "highest increase of uterine motility" compared to methergin and oxytocin. A "very pronounced increase in resting pressure" was also noted.Human (in vivo)[4][5]
General Effect Induces a uterine contracture response.Human (in vivo)[5]
Clinical Efficacy Equally effective as PGE2 in inducing labor.Human (in vivo)[6]

Mechanism of Action and Signaling Pathway

This compound, as an analog of PGE2 and the active form of sulprostone, is expected to exert its effects through the prostanoid E (EP) receptors. Sulprostone is a selective agonist for the EP3 and EP1 receptor subtypes.[2][7][8]

The binding of this compound to EP1 and EP3 receptors on myometrial cells is believed to initiate a signaling cascade that leads to uterine muscle contraction. The proposed pathway involves:

  • EP1 Receptor Activation: Primarily signals through the Gq protein pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • EP3 Receptor Activation: Can couple to Gi or Gq proteins. The Gi pathway inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to decreased protein kinase A (PKA) activity, which in turn reduces the inhibition of myosin light chain kinase (MLCK), promoting contraction. The Gq pathway activation by EP3 receptors follows the same mechanism as EP1 receptor activation.[7]

The resulting increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates MLCK, which phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

PGE2_Signaling_Pathway PGE2 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 Receptor PGE2->EP1 binds EP3 EP3 Receptor PGE2->EP3 binds Gq Gq Protein EP1->Gq activates EP3->Gq activates Gi Gi Protein EP3->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP levels decrease AC_inhibit->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ release from Sarcoplasmic Reticulum IP3->Ca_release Contraction Uterine Contraction cAMP->Contraction leads to Ca_increase Increased intracellular [Ca2+] Ca_release->Ca_increase Ca_increase->Contraction

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

Experimental Protocols

The following is a generalized protocol for an in vitro uterine contractility assay using isolated uterine muscle strips. This method allows for the quantitative assessment of the effects of compounds like this compound on uterine contraction frequency, amplitude, and duration.

Protocol: In Vitro Uterine Myometrial Strip Contractility Assay

1. Tissue Preparation:

  • Obtain fresh uterine tissue from a suitable animal model (e.g., rat, mouse, guinea pig) or human biopsies in accordance with ethical guidelines.

  • Immediately place the tissue in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Dissect the myometrium from the endometrium and serosa under a dissecting microscope.

  • Cut longitudinal or circular strips of myometrium (approximately 10 mm long and 2 mm wide).

2. Experimental Setup:

  • Mount the myometrial strips vertically in organ baths containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.

  • Apply an initial tension to the strips (e.g., 1-2 g) and allow them to equilibrate for at least 60-90 minutes, with periodic washes with fresh PSS every 15-20 minutes, until spontaneous, rhythmic contractions are established.

3. Data Acquisition:

  • Once stable spontaneous contractions are observed, record a baseline period of at least 20-30 minutes.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions in PSS.

  • Add the compound to the organ baths in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.

  • Record the contractile activity continuously throughout the experiment.

4. Data Analysis:

  • Analyze the recorded data to determine the following parameters for each concentration of the test compound:

    • Frequency: Number of contractions per unit of time (e.g., contractions/10 min).

    • Amplitude: The peak force of each contraction from the baseline.

    • Duration: The time from the beginning to the end of a single contraction.

    • Area Under the Curve (AUC): An integrated measure of the total contractile activity over a defined period.

  • Normalize the data to the baseline activity before the addition of the compound.

  • Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_data Data Acquisition & Analysis Tissue Uterine Tissue Collection Dissection Myometrial Strip Dissection Tissue->Dissection Mounting Mount in Organ Bath with PSS at 37°C Dissection->Mounting Transducer Connect to Force Transducer Mounting->Transducer Equilibration Equilibrate and Establish Spontaneous Contractions Transducer->Equilibration Baseline Record Baseline Activity Equilibration->Baseline Compound Add 16-Phenoxy tetranor PGE2 (Concentration-Response) Baseline->Compound Recording Continuous Recording Compound->Recording Analysis Analyze Frequency, Amplitude, Duration, AUC Recording->Analysis

Caption: Experimental workflow for in vitro uterine contractility studies.

Conclusion

This compound is a potent stimulator of uterine contractions, acting primarily through the EP1 and EP3 prostaglandin receptors. While quantitative in vitro data are scarce, the provided protocols offer a robust framework for researchers to conduct detailed investigations into its effects on myometrial physiology. Such studies are essential for a comprehensive understanding of its mechanism of action and for the development of safer and more effective therapies for labor induction and the management of uterine atony.

References

Application Notes & Protocols: Detection and Quantification of 16-Phenoxy tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 (PGE2) is a notable metabolite of sulprostone, a synthetic analogue of Prostaglandin E2.[1][2][3] Sulprostone has been investigated for its potent biological activities, and understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. As a minor metabolite, the detection and quantification of 16-Phenoxy tetranor PGE2 require highly sensitive and specific analytical methodologies. This document provides detailed application notes and protocols for the analysis of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for prostaglandin analysis due to its superior sensitivity and selectivity.[4][5][6]

Prostaglandin E2 Signaling Pathway

Prostaglandin E2 and its analogues exert their biological effects by binding to specific G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors initiates downstream signaling cascades that mediate a wide range of physiological and pathological processes, including inflammation, pain, and cellular growth. The following diagram illustrates the general signaling pathway of PGE2.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 16-Phenoxy tetranor PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC_inc Adenylate Cyclase Gs->AC_inc AC_dec Adenylate Cyclase Gi->AC_dec IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC_inc->cAMP_inc cAMP_dec cAMP ↓ AC_dec->cAMP_dec Ca2 Ca2+ ↑ IP3_DAG->Ca2 PKA_inc PKA ↑ cAMP_inc->PKA_inc PKA_dec PKA ↓ cAMP_dec->PKA_dec Physiological_Response1 Physiological Response Ca2->Physiological_Response1 Physiological_Response2 Physiological Response PKA_inc->Physiological_Response2 Physiological_Response3 Physiological Response PKA_dec->Physiological_Response3

Caption: General Prostaglandin E2 signaling pathway.

Analytical Methodology: LC-MS/MS

The recommended method for the quantification of 16-Phenoxy tetranor PGE2 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the necessary selectivity to differentiate the analyte from endogenous prostaglandins and other metabolites, and the sensitivity to detect it at low concentrations in complex biological matrices.

Experimental Workflow

The overall experimental workflow for the analysis of 16-Phenoxy tetranor PGE2 is depicted in the following diagram.

Experimental_Workflow Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for 16-Phenoxy tetranor PGE2 analysis.

Detailed Protocols

Sample Preparation

Proper sample handling and preparation are critical for accurate quantification of prostaglandins. It is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the samples upon collection to prevent auto-oxidation. Samples should be stored at -80°C until analysis.

Protocol 1: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma or urine) to pH 3-4 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Acidification: Acidify 1 mL of the biological sample to pH 3-4 with formic acid.

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate (1:1, v/v)). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step twice more and combine the organic extracts.

  • Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Predicted):

The molecular weight of 16-Phenoxy tetranor PGE2 is 388.47 g/mol . Analysis is typically performed in negative ion mode. The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 387.5. Product ions are predicted based on the fragmentation of similar prostaglandin structures, which often involve losses of water and cleavage of the side chains.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
16-Phenoxy tetranor PGE2387.5293.2 (loss of phenoxy group)275.2 (loss of phenoxy and water)To be optimized
Internal Standard (e.g., d4-PGE2)355.2275.1189.1To be optimized

*Note: These are predicted MRM transitions and require experimental verification.

Quantitative Data

As 16-Phenoxy tetranor PGE2 is a minor metabolite, its concentrations in biological fluids are expected to be low. The following table provides a template for presenting quantitative data. Actual values will need to be determined experimentally.

Table 1: Example Quantitative Data for 16-Phenoxy tetranor PGE2

Sample TypeConcentration Range (pg/mL)Limit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)
Human Plasma< LOQ - 5015
Human Urine< LOQ - 200210
Cell Culture SupernatantDependent on cell type and stimulation0.52

*Note: The values in this table are for illustrative purposes only and must be established through method validation.

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines. Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using a suitable blank matrix spiked with known concentrations of the analyte. A linear range covering the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on the same day (intra-day) and on different days (inter-day).

  • Selectivity and Specificity: Assessed by analyzing blank samples from different sources to ensure no interferences from endogenous compounds.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked blank sample to the response of a pure standard solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be assessed.

Conclusion

The analytical methodology outlined in these application notes provides a robust framework for the sensitive and specific detection and quantification of 16-Phenoxy tetranor PGE2. The use of LC-MS/MS is essential for achieving the required analytical performance. The provided protocols for sample preparation and LC-MS/MS analysis serve as a strong starting point for method development and validation. Accurate measurement of this metabolite will contribute to a more complete understanding of the pharmacology of sulprostone and other related prostaglandin analogues.

References

Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 Solutions in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 (PGE2) is a synthetic analog of Prostaglandin E2, a key lipid mediator involved in a wide array of physiological and pathological processes including inflammation, pain, fever, and cancer. As the free acid form of sulprostone, 16-Phenoxy tetranor PGE2 is a valuable tool for investigating the roles of PGE2 receptors (EP1, EP2, EP3, and EP4) in cellular signaling and for the development of novel therapeutics.[1] Proper preparation of 16-Phenoxy tetranor PGE2 solutions is critical for obtaining accurate and reproducible results in biological assays. These application notes provide detailed protocols for the preparation, storage, and use of 16-Phenoxy tetranor PGE2 solutions for various research applications.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of 16-Phenoxy tetranor PGE2 is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₂₂H₂₈O₆[2][3]
Molecular Weight 388.5 g/mol [2][3]
Purity ≥98%[2][3]
Formulation Typically supplied as a solution in methyl acetate[2][3]

Solubility Data:

It is recommended to first dissolve 16-Phenoxy tetranor PGE2 in an organic solvent before making aqueous working solutions.

SolventSolubilityReference
Dimethylformamide (DMF) 100 mg/mL[2]
Dimethyl sulfoxide (DMSO) 100 mg/mL[2]
Ethanol 100 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.8 mg/mL[2]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of 16-Phenoxy tetranor PGE2 in an organic solvent for long-term storage.

Materials:

  • This compound

  • Anhydrous Ethanol or DMSO

  • Sterile, amber glass vials or polypropylene tubes

Protocol:

  • Solvent Selection: Choose a suitable organic solvent based on the downstream application. Ethanol and DMSO are common choices. Note that the final concentration of the organic solvent in the assay should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.[4]

  • Preparation of 10 mg/mL Stock Solution:

    • Carefully transfer the desired amount of 16-Phenoxy tetranor PGE2 to a sterile vial.

    • Add the appropriate volume of the chosen organic solvent (e.g., for 1 mg of the compound, add 100 µL of solvent to make a 10 mg/mL solution).

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. The stability of the compound in organic solvent at -20°C is reported to be ≥ 2 years.[2]

G Workflow for Stock Solution Preparation cluster_start Start cluster_prep Preparation cluster_storage Storage start Obtain 16-Phenoxy tetranor PGE2 weigh Weigh Compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store G Simplified PGE2 Signaling Pathway cluster_ligand Ligand cluster_receptors Receptors cluster_effectors Downstream Effectors cluster_response Cellular Response ligand 16-Phenoxy tetranor PGE2 EP1 EP1 ligand->EP1 EP2 EP2 ligand->EP2 EP3 EP3 ligand->EP3 EP4 EP4 ligand->EP4 PLC ↑ PLC → ↑ IP3/DAG → ↑ [Ca²⁺]i EP1->PLC AC_inc ↑ Adenylyl Cyclase → ↑ cAMP EP2->AC_inc AC_dec ↓ Adenylyl Cyclase → ↓ cAMP EP3->AC_dec EP4->AC_inc response Physiological Effects (e.g., Inflammation, Pain) PLC->response AC_inc->response AC_dec->response

References

Application of 16-Phenoxy tetranor PGE2 in Studying Smooth Muscle Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin E2 (PGE2) is a synthetic analog of the naturally occurring prostaglandin E2. It is the principal active metabolite of sulprostone, a potent uterotonic agent.[1][2] Understanding the effects of 16-Phenoxy tetranor PGE2 on smooth muscle physiology is crucial for research in areas such as vascular tone regulation, airway hyperreactivity, and uterine contractility. This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings.

As the free acid form of sulprostone, 16-Phenoxy tetranor PGE2 is expected to exhibit a similar pharmacological profile, acting as a selective agonist for the E prostanoid (EP) receptors, particularly the EP3 and EP1 subtypes.[3][4] Activation of these receptors on smooth muscle cells typically leads to a contractile response. The EP1 receptor is coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[4] The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, further promoting contraction.[4]

Data Presentation

The following tables summarize the quantitative data available for sulprostone, the parent compound of 16-Phenoxy tetranor PGE2, which can be used as a reference for predicting the activity of its metabolite.

Table 1: Receptor Binding Affinity of Sulprostone

Receptor SubtypeKi (nM)SpeciesReference
EP121HumanTocris Bioscience
EP30.6HumanTocris Bioscience

Table 2: Functional Activity of Sulprostone on Smooth Muscle

TissueEffectConcentration / EC50SpeciesReference
Human Bronchial Smooth MuscleContractionInduces contraction at 30 µMHuman[5][6]
Rat Femoral ArterySynergistic VasoconstrictionPotentiates phenylephrine-induced contractionRat[7]
Human Uterine Smooth MuscleIncreased MotilityEffective in vivo (dose-dependent)Human[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 16-Phenoxy tetranor PGE2 in Smooth Muscle Contraction

16-Phenoxy tetranor PGE2 16-Phenoxy tetranor PGE2 EP1_Receptor EP1 Receptor 16-Phenoxy tetranor PGE2->EP1_Receptor EP3_Receptor EP3 Receptor 16-Phenoxy tetranor PGE2->EP3_Receptor Gq Gq protein EP1_Receptor->Gq Gi Gi protein EP3_Receptor->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca2_release Ca²⁺ Release ER->Ca2_release CaM Calmodulin Ca2_release->CaM Ca2_influx Ca²⁺ Influx Ca2_influx->CaM MLCK_active Active MLCK CaM->MLCK_active activates Contraction Smooth Muscle Contraction MLCK_active->Contraction phosphorylates myosin ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PKA->Contraction inhibits (relaxation) cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Dissection Dissect Smooth Muscle Tissue (e.g., Aorta, Trachea, Uterus) Rings Prepare Tissue Rings/Strips (2-4 mm) Dissection->Rings Mount Mount Tissue in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Rings->Mount Equilibrate Equilibrate Under Optimal Tension (e.g., 1.5 g for aorta) for 60-90 min Mount->Equilibrate Viability Assess Viability (e.g., KCl depolarization) Equilibrate->Viability Washout Washout Viability->Washout Agonist Cumulative Addition of 16-Phenoxy tetranor PGE2 Washout->Agonist Record Record Isometric Tension Agonist->Record CRC Construct Concentration-Response Curve Record->CRC EC50 Calculate EC50 and Emax CRC->EC50

References

Troubleshooting & Optimization

Long-term stability of 16-Phenoxy tetranor Prostaglandin E2 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16-Phenoxy tetranor Prostaglandin E2 Methyl Ester

This technical support center provides guidance on the long-term stability of this compound methyl ester in various solvents, troubleshooting for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and problems researchers may encounter when working with this compound methyl ester.

FAQs

Q1: What is the recommended storage condition for this compound methyl ester?

A1: The recommended storage temperature is -20°C. When stored properly in a suitable organic solvent, the compound is stable for at least two years.

Q2: In which solvents is this compound methyl ester soluble?

A2: This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol at concentrations up to 100 mg/mL. Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at approximately 0.8 mg/mL.[1]

Q3: How should I prepare aqueous solutions of this compound?

A3: To prepare an aqueous solution, first, evaporate the organic solvent from the stock solution under a gentle stream of nitrogen. Then, dissolve the compound in the aqueous buffer of choice. It is crucial to note that aqueous solutions of prostaglandin E analogs are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.

Q4: What are the expected degradation products of this compound methyl ester?

A4: Prostaglandin E2 and its analogs are known to degrade, particularly in acidic or basic conditions, to form Prostaglandin A (PGA) and Prostaglandin B (PGB) analogs. This is a critical consideration when troubleshooting unexpected experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of the prostaglandin analog, especially in aqueous media.Prepare fresh aqueous solutions for each experiment from a stock solution stored in a suitable organic solvent at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Precipitate forms when diluting the organic stock solution into an aqueous buffer. The concentration of the prostaglandin analog in the aqueous buffer has exceeded its solubility limit.Ensure the final concentration in the aqueous buffer does not exceed the solubility limit (approx. 0.8 mg/mL for the free acid). Consider using a co-solvent if higher concentrations are required, but be mindful of the co-solvent's potential effects on the experimental system.
Unexpected peaks appear in HPLC analysis of the compound. These may be degradation products, such as the corresponding PGA or PGB analogs, or isomers.Confirm the identity of the peaks by running standards of potential degradation products if available. Review the handling and storage procedures to minimize degradation.
Variability between experimental replicates. Inconsistent preparation of working solutions or degradation of the compound during the experiment.Standardize the protocol for preparing working solutions. Ensure all replicates are prepared and used within the same timeframe. Minimize the time the compound spends in aqueous solutions at room temperature.

Long-Term Stability Data

While specific long-term stability data for this compound methyl ester in various solvents is not extensively published, the following table summarizes the known stability and provides estimates based on data for similar prostaglandin E2 analogs.

SolventStorage TemperatureKnown/Estimated StabilityNotes
Ethanol -20°C≥ 2 yearsCommonly used as a storage solvent. Offers good long-term stability.
Methyl Acetate -20°C≥ 2 yearsAnother suitable storage solvent with good long-term stability.
DMSO -20°C≥ 1 month (likely longer)Prostaglandin E2 is stable for at least one month in DMSO at -20°C. The methyl ester form of this compound is expected to have similar or greater stability.
DMF -20°C≥ 1 month (likely longer)Similar to DMSO, expected to provide good stability for at least one month.
PBS (pH 7.2) 4°C or Room Temp.< 24 hoursNot recommended for storage. Aqueous solutions should be made fresh before use. Significant degradation can occur in a short period.

Experimental Protocols

Protocol for Assessing the Stability of this compound Methyl Ester using HPLC

This protocol outlines a method to determine the long-term stability of this compound methyl ester in different solvents.

1. Materials and Reagents:

  • This compound methyl ester

  • Solvents to be tested (e.g., Ethanol, DMSO, DMF, PBS pH 7.2)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Temperature-controlled autosampler and column compartment

  • Inert gas (e.g., nitrogen)

2. Preparation of Stability Samples:

  • Prepare stock solutions of this compound methyl ester in each of the chosen solvents at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solutions into amber glass vials to protect from light.

  • For organic solvents, purge the headspace of the vials with nitrogen before sealing to minimize oxidation.

  • Store the vials at the desired temperature (e.g., -20°C, 4°C, room temperature).

3. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 30% B

    • 26-30 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm and 271 nm[1]

  • Injection Volume: 10 µL

4. Data Collection and Analysis:

  • At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year), remove a vial from storage for each solvent and temperature condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Dilute an aliquot of the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Record the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).

Visualizations

Stability_Study_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (T=0, 1W, 1M, etc.) cluster_data Data Processing prep_stock Prepare Stock Solutions (1 mg/mL in each solvent) aliquot Aliquot into Vials prep_stock->aliquot purge_seal Purge with N2 and Seal aliquot->purge_seal storage Store at Designated Temperatures (-20°C, 4°C, RT) purge_seal->storage remove_sample Remove Sample Vial storage->remove_sample Time Points equilibrate Equilibrate to Room Temp remove_sample->equilibrate dilute Dilute for HPLC equilibrate->dilute inject Inject into HPLC-UV dilute->inject record_peaks Record Peak Areas (Parent & Degradants) inject->record_peaks Chromatogram calculate Calculate % Remaining record_peaks->calculate tabulate Tabulate and Plot Data calculate->tabulate

Caption: Workflow for assessing the stability of this compound methyl ester.

Degradation_Pathway Potential Degradation Pathway PGE2_analog 16-Phenoxy tetranor Prostaglandin E2 PGA2_analog Prostaglandin A2 Analog PGE2_analog->PGA2_analog Dehydration (Acid/Base catalysis) PGB2_analog Prostaglandin B2 Analog PGA2_analog->PGB2_analog Isomerization

Caption: Potential degradation pathway of Prostaglandin E2 analogs.

References

Optimizing the experimental concentration of 16-Phenoxy tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Phenoxy tetranor PGE2.

Frequently Asked Questions (FAQs)

Q1: What is 16-Phenoxy tetranor PGE2 and what is its primary mechanism of action?

16-Phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin E2 (PGE2).[1][2] It is the free acid form of sulprostone, a medication used to induce uterine contractions.[2][3] Like PGE2, it is expected to act as an agonist for the EP family of G-protein coupled receptors (GPCRs). The primary signaling pathways for PGE2 analogs involve the EP2 and EP4 receptors, which typically couple to Gαs proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] This signaling cascade can influence a wide range of cellular processes, including inflammation, immune response, and smooth muscle contraction.[7][8]

Q2: What is a typical starting concentration range for in vitro experiments?

The optimal concentration of 16-Phenoxy tetranor PGE2 is highly dependent on the cell type and the specific biological question. For its parent compound, PGE2, and its analogs, concentrations in cell-based assays can range from nanomolar (nM) to micromolar (µM). For example, studies on PGE2-induced signaling in dendritic cells have used concentrations of 1 µM and higher to elicit a sustained cAMP response via the EP2 receptor.[5] A common starting point for a dose-response experiment would be to test a wide range of concentrations, such as 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.

Q3: How should I prepare and store 16-Phenoxy tetranor PGE2 stock solutions?

16-Phenoxy tetranor PGE2 is typically supplied as a solution in methyl acetate or as a solid.[2] It is soluble in organic solvents like ethanol, DMSO, and DMF at high concentrations (e.g., 100 mg/ml).[2] For aqueous solutions, solubility is much lower but can be increased at a pH above 6.[9]

Recommended Stock Solution Protocol:

  • Prepare a high-concentration primary stock solution (e.g., 1-10 mg/ml) in a suitable organic solvent like absolute ethanol or DMSO.

  • For cell culture experiments, further dilute the primary stock into your culture medium to achieve the final working concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Store stock solutions at -20°C or -80°C. Prostaglandin solutions in organic solvents are generally stable for extended periods when stored properly. Aqueous solutions are less stable and should be prepared fresh or stored frozen in single-use aliquots for short periods.[9]

Q4: How stable is 16-Phenoxy tetranor PGE2 in cell culture medium?

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Action(s)
No cellular response observed at expected concentrations. 1. Incorrect Concentration: Calculation error or degradation of the compound. 2. Low Receptor Expression: The target cells may not express sufficient levels of the appropriate EP receptors (EP2, EP4). 3. Compound Inactivity: The compound may have degraded due to improper storage or handling.1. Verify Concentration: Prepare fresh dilutions from a new stock solution. Perform a wide dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M). 2. Confirm Receptor Expression: Use RT-qPCR or Western blot to confirm the expression of EP2 and EP4 receptors in your cell line. 3. Use Positive Controls: Test a known EP receptor agonist (e.g., PGE2 itself) to confirm the responsiveness of your cellular system.
High background or off-target effects. 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) in the final culture medium may be too high. 2. Compound Precipitation: The compound may not be fully soluble in the aqueous culture medium, leading to non-specific effects.1. Run a Solvent Control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it has no effect on its own. Keep the final solvent concentration below 0.1%. 2. Check Solubility: Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, try preparing the dilutions from a lower concentration stock or using a different solvent system.
Inconsistent results between experiments. 1. Variable Cell Conditions: Differences in cell passage number, confluency, or serum concentration in the medium. 2. Compound Degradation: Inconsistent stability of the compound in working solutions. 3. Pipetting Errors: Inaccuracy in preparing serial dilutions.1. Standardize Cell Culture: Use cells within a consistent passage number range and seed them to reach a specific confluency at the time of treatment. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock solution immediately before each experiment. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use a fresh set of tips for each dilution step.

Experimental Protocols & Data

Dose-Response Data for Related Prostaglandin Analogs

The following table summarizes effective concentrations for PGE2 and other analogs from published literature to serve as a reference for designing your experiments.

CompoundCell Type / SystemEffective ConcentrationObserved Effect
PGE2 Neonatal mouse parietal bones10⁻⁸ MStimulation of IL-6 production[9]
PGE2 Human erythrocytes10⁻¹⁰ MLowered cell filterability[9]
PGE2 Dendritic Cells≥ 1 µMInduction of sustained cAMP response (EP2-mediated)[5]
Latanoprost Mouse model (in vivo)0.005% solutionReduction in intraocular pressure[11][12]
Protocol: Dose-Response Assay for cAMP Production

This protocol outlines a general method for determining the EC50 of 16-Phenoxy tetranor PGE2 by measuring intracellular cAMP levels.

  • Cell Seeding: Plate cells (e.g., HEK293 cells overexpressing EP2 or EP4 receptors) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of 16-Phenoxy tetranor PGE2 in serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Concentrations should span a wide range (e.g., 1 pM to 10 µM).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a "vehicle only" control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), as EP receptor signaling is often rapid.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 16-Phenoxy tetranor PGE2 EP24 EP2 / EP4 Receptor PGE2->EP24 Gs Gαs EP24->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Expression, Immune Modulation) CREB->Response Leads to

Caption: Canonical EP2/EP4 receptor signaling pathway activated by PGE2 analogs.

Experimental Workflow

Dose_Response_Workflow start Start prep_cells Seed Cells in 96-well Plate start->prep_cells prep_compound Prepare Serial Dilutions of 16-Phenoxy tetranor PGE2 prep_cells->prep_compound treat Treat Cells with Compound and Controls prep_compound->treat incubate Incubate (e.g., 30 min at 37°C) treat->incubate lyse Lyse Cells and Measure Response (e.g., cAMP levels) incubate->lyse analyze Analyze Data: Plot Dose-Response Curve lyse->analyze end Determine EC50 analyze->end

Caption: Standard workflow for a dose-response experiment.

Troubleshooting Logic

Troubleshooting_Flowchart start Issue: No Cellular Response q_conc Is the concentration range appropriate? start->q_conc q_receptor Do cells express EP2/EP4 receptors? q_conc->q_receptor Yes a_conc Action: Test a wider dose range (nM to µM) q_conc->a_conc No q_control Does a positive control (e.g., PGE2) work? q_receptor->q_control Yes a_receptor Action: Verify receptor expression via qPCR/WB q_receptor->a_receptor No q_compound Is the compound stock viable and correctly prepared? q_control->q_compound Yes a_system Issue is with the experimental system or readout q_control->a_system No a_compound Action: Prepare fresh stock solution and re-test q_compound->a_compound No end Problem Solved q_compound->end Yes a_conc->q_receptor

Caption: A logical flowchart for troubleshooting no cellular response.

References

Methods to prevent the degradation of 16-Phenoxy tetranor Prostaglandin E2 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 16-Phenoxy tetranor Prostaglandin E2 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Prostaglandin E2 (PGE2).[1][2] It is the free acid form of sulprostone and is found as a minor metabolite of sulprostone in human plasma.[1][2] Like PGE2, it is expected to exert its biological effects by binding to and activating prostaglandin EP receptors, which are a group of four G-protein coupled receptors (EP1, EP2, EP3, and EP4). The activation of these receptors initiates downstream signaling cascades that can vary depending on the receptor subtype and the cell type.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are similar to those affecting other PGE2 analogs and include:

  • pH: The molecule is susceptible to degradation in both acidic and alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Solvent: The choice of solvent can impact the stability of the compound.

  • Light: Prolonged exposure to light may lead to degradation.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can reduce the stability of the compound.[3]

Q3: How should I store this compound to ensure its stability?

For long-term stability, this compound, typically supplied as a solution in methyl acetate, should be stored at -20°C.[1] Under these conditions, the product is stable for at least two years.[1] Once diluted into other solvents, the stability may be reduced, and it is recommended to prepare fresh solutions for experiments or store aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity observed in experiments. Degradation of the compound due to improper storage or handling.1. Ensure the stock solution has been stored at -20°C. 2. Prepare fresh working solutions from the stock solution for each experiment. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 4. Protect solutions from light.
Pipetting errors leading to incorrect final concentrations.1. Calibrate your pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. 3. Prepare a serial dilution to ensure accuracy for very low concentrations.
Precipitate observed in the solution after thawing. The compound may have limited solubility in the chosen solvent at lower temperatures.1. Gently warm the solution to room temperature. 2. Briefly sonicate the solution to aid in redissolving the precipitate. 3. Ensure the final concentration in aqueous buffers does not exceed its solubility limit (approximately 0.8 mg/mL in PBS, pH 7.2).[1]
Variability in results between different experimental days. Degradation of working solutions over time.1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. If using aqueous solutions, prepare them immediately before use as they are less stable than solutions in organic solvents.

Data on Prostaglandin E2 Stability

Table 1: Stability of Prostaglandin E2 in Aqueous Solutions at 25°C

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 minutes)

Data is for Prostaglandin E2 and should be used as an estimate for this compound.

Table 2: Stability of Prostaglandin E2 in Organic Solvents at 4°C

SolventConcentrationApproximate Time for 10% Loss
Absolute Ethanol1-10 mg/mL24-36 months
DMSONot specifiedRecommended to store at -20°C and use fresh.[3]

Data is for Prostaglandin E2 and should be used as an estimate for this compound.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

  • Stock Solution Preparation:

    • This compound is typically supplied in an organic solvent like methyl acetate.

    • To prepare a stock solution in a different solvent, the original solvent can be evaporated under a gentle stream of nitrogen.

    • Immediately add the desired solvent, such as DMSO or ethanol, to the dried compound. The solubility is high in these solvents (e.g., 100 mg/mL in DMSO and ethanol).[1]

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • For cell culture experiments, the stock solution should be diluted into the culture medium immediately before use.

    • To prepare an aqueous working solution, dilute the organic stock solution with the aqueous buffer of choice (e.g., PBS, pH 7.2). The solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[1]

    • It is not recommended to store aqueous solutions for more than one day.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid cytotoxicity.[3]

Visualizations

Prostaglandin E2 Signaling Pathway

The following diagram illustrates the general signaling pathway for Prostaglandin E2, which is presumed to be similar for this compound. PGE2 binds to four different EP receptors (EP1-EP4), which are coupled to different G-proteins and activate distinct downstream signaling cascades.

PGE2_Signaling_Pathway Prostaglandin E2 Signaling Pathway cluster_membrane Cell Membrane PGE2 16-Phenoxy tetranor Prostaglandin E2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 ↑ [Ca2+] IP3_DAG->Ca2 AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AC_inhibit Adenylate Cyclase Gi->AC_inhibit inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: PGE2 receptor signaling pathways.

Experimental Workflow for Assessing Compound Stability

The following diagram outlines a general workflow for assessing the stability of this compound under specific experimental conditions.

Stability_Workflow Experimental Workflow for Stability Assessment A Prepare fresh solution of 16-Phenoxy tetranor Prostaglandin E2 in desired solvent B Divide into aliquots for different time points A->B C Incubate under specific experimental conditions (e.g., temperature, pH, light exposure) B->C D At each time point, remove an aliquot C->D E Analyze the concentration of the parent compound and potential degradation products using a validated analytical method (e.g., LC-MS) D->E F Plot concentration vs. time to determine the degradation rate and half-life E->F

Caption: Workflow for stability assessment.

References

Troubleshooting unexpected results in 16-Phenoxy tetranor Prostaglandin E2 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phenoxy tetranor Prostaglandin E2.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing lower-than-expected or no biological activity of my this compound?

Possible Causes and Solutions:

  • Compound Degradation: Prostaglandin E2 and its analogs can be unstable, particularly in aqueous solutions and at certain pH levels. The half-life of PGE2 in culture medium is approximately 26 hours and can be significantly shorter under non-optimal conditions.

    • Solution: Prepare fresh stock solutions in an appropriate organic solvent like DMSO or ethanol. Aliquot and store at -20°C or lower for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers or culture media, do so immediately before use.

  • Incorrect Storage: Improper storage can lead to degradation of the compound.

    • Solution: this compound should be stored at -20°C as a solution in methyl acetate or another suitable organic solvent.[1] Ensure the compound is protected from light.

  • Suboptimal pH of Aqueous Solutions: The stability of PGE2 is pH-dependent.

    • Solution: When preparing aqueous solutions, maintain a pH between 6 and 7 for maximal stability. Stability decreases significantly at higher pH values.

  • Low Receptor Expression: The target cells may have low or no expression of the appropriate Prostaglandin E2 receptors (EP receptors).

    • Solution: Confirm the expression of EP receptors (EP1, EP2, EP3, EP4) in your cell line or tissue model using techniques like qPCR or Western blotting.

  • Inactive Metabolite: this compound is a metabolite of sulprostone.[1][2][3] Its biological activity might differ from the parent compound or from PGE2 itself.

    • Solution: Review the literature to understand the specific activity of this metabolite in your experimental system. Consider if the parent compound, sulprostone, might be more appropriate for your research question.

Question: I am observing high variability between replicate experiments. What could be the cause?

Possible Causes and Solutions:

  • Inconsistent Compound Preparation: Variability in the preparation of stock and working solutions can lead to inconsistent results.

    • Solution: Ensure accurate and consistent pipetting techniques. Always vortex solutions thoroughly after thawing and before making dilutions. Use a fresh aliquot for each experiment.

  • Cell Culture Inconsistency: Variations in cell passage number, confluency, and overall health can impact their responsiveness.

    • Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.

  • Serum Interference: Components in fetal bovine serum (FBS) or other sera can bind to prostaglandins or interfere with the signaling pathway.

    • Solution: If possible, reduce the serum concentration or use a serum-free medium during the experiment. If serum is necessary, ensure the same batch is used for all related experiments to minimize variability.

Question: My dose-response curve is non-sigmoidal or has a very narrow dynamic range. How can I troubleshoot this?

Possible Causes and Solutions:

  • Inappropriate Concentration Range: The concentrations tested may be too high or too low.

    • Solution: Perform a wider range of dilutions, spanning several orders of magnitude, to identify the optimal concentration range for your specific cell type and endpoint.

  • Compound Solubility Issues: At higher concentrations, the compound may precipitate out of the aqueous solution, leading to a plateau or decrease in the observed effect.

    • Solution: Visually inspect your working solutions for any signs of precipitation. Ensure the final concentration of the organic solvent used for the stock solution is low enough (typically <0.1%) to not affect cell viability or the assay itself.

  • Receptor Desensitization/Tachyphylaxis: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and a diminished response.

    • Solution: Reduce the incubation time or perform a time-course experiment to determine the optimal duration of exposure.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a synthetic analog of Prostaglandin E2 (PGE2).[4] It is also the free acid form and a minor metabolite of sulprostone, a selective EP3 receptor agonist.[1][2][3][5]

2. How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations up to 100 mg/mL.[1] It is sparingly soluble in aqueous buffers; for example, its solubility in PBS (pH 7.2) is approximately 0.8 mg/mL.[1] It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

3. What are the known receptors for this compound?

As a PGE2 analog, it is expected to interact with the E prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. However, its parent compound, sulprostone, is a selective EP3 receptor agonist.[5] Therefore, the specific receptor binding profile of this compound may differ from that of PGE2 and should be experimentally determined if critical to the study.

4. Are there any known off-target effects?

While specific off-target effects for the 16-phenoxy tetranor metabolite are not well-documented in research settings, the parent compound sulprostone has known side effects in clinical use, including gastrointestinal discomfort, cardiovascular reactions, and uterine hyperstimulation.[6] Researchers should be aware of the potential for these broader prostaglandin-related effects in their experimental systems.

5. How does the activity of this compound compare to PGE2?

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 54382-74-0[1]
Molecular Formula C22H28O6[1]
Molecular Weight 388.5 g/mol [1]
Purity ≥98%[7]
Formulation A solution in methyl acetate[1]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
DMF 100 mg/mL[1]
DMSO 100 mg/mL[1]
Ethanol 100 mg/mL[1]
PBS (pH 7.2) 0.8 mg/mL[1]

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol provides a general framework. Specific details should be optimized for your cell type and experimental endpoint.

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a fresh working solution of this compound from a frozen stock.

    • First, dilute the stock solution in a serum-free medium before adding it to the cells.

    • Ensure the final concentration of the organic solvent is below 0.1%.

  • Cell Treatment:

    • If applicable, starve the cells in a low-serum or serum-free medium for a few hours before treatment to reduce baseline signaling.

    • Remove the old medium and add the medium containing the desired concentrations of this compound.

    • Include appropriate controls: a vehicle control (medium with the same concentration of the organic solvent) and a positive control (e.g., PGE2).

  • Incubation: Incubate the cells for the desired period. This should be optimized based on the specific signaling pathway or biological response being measured.

  • Assay Endpoint: Measure the desired outcome. This could include:

    • cAMP measurement using an ELISA or HTRF assay.

    • Calcium flux measurement.

    • Gene expression analysis by qPCR.

    • Protein expression or phosphorylation analysis by Western blot or ELISA.

    • Cell proliferation or viability assay.

Mandatory Visualizations

PGE2_Signaling_Pathways cluster_membrane Cell Membrane PGE2_Analog 16-Phenoxy tetranor Prostaglandin E2 EP2 EP2 Gs Gs EP2->Gs activates EP3 EP3 Gi Gi EP3->Gi activates EP4 EP4 Gs2 Gs EP4->Gs2 activates AC1 AC Gs->AC1 AC2 AC Gi->AC2 AC3 AC Gs2->AC3 cAMP1 ↑ cAMP AC1->cAMP1 cAMP2 ↓ cAMP AC2->cAMP2 cAMP3 ↑ cAMP AC3->cAMP3 IP3_DAG ↑ IP3, DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKA PKA cAMP1->PKA Response Cellular Response cAMP2->Response cAMP3->PKA Ca->Response PKA->Response EP1 EP1 Gq Gq EP1->Gq activates PLC PLC Gq->PLC PLC->IP3_DAG

Caption: PGE2 analog signaling through EP receptors.

Troubleshooting_Workflow Check_Compound Verify Compound Integrity (Storage, Age, Preparation) Check_Protocol Review Experimental Protocol (Concentrations, Incubation Time) Check_Compound->Check_Protocol Sol_Degradation Check for Compound Degradation Check_Compound->Sol_Degradation Check_Cells Assess Cell Health & Conditions (Passage, Confluency, Contamination) Check_Protocol->Check_Cells Sol_Dose Optimize Dose-Response Check_Protocol->Sol_Dose Sol_OffTarget Consider Off-Target or Receptor Subtype Effects Check_Protocol->Sol_OffTarget Sol_Variability Address Solution Prep Variability Check_Cells->Sol_Variability Sol_Serum Investigate Serum Interference Check_Cells->Sol_Serum Sol_Receptor Confirm Receptor Expression Check_Cells->Sol_Receptor Inconsistent_Results High Variability? Inconsistent_Results->Check_Compound Yes No_Effect No/Low Effect? Inconsistent_Results->No_Effect No No_Effect->Check_Compound Yes Unexpected_Effect Unexpected Effect? No_Effect->Unexpected_Effect No Unexpected_Effect->Check_Protocol Yes End Optimized Experiment Unexpected_Effect->End No Sol_Variability->End Sol_Serum->End Sol_Degradation->End Sol_Receptor->End Sol_Dose->End Sol_OffTarget->End

Caption: Troubleshooting workflow for unexpected results.

References

Improving the in vivo efficacy and delivery of 16-Phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phenoxy tetranor Prostaglandin E2. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (PGE2) is a synthetic analog of Prostaglandin E2. It is also known to be a metabolite of sulprostone, a PGE2 derivative used for its potent effects on smooth muscle.[1][2][3] The "16-phenoxy" modification suggests increased metabolic stability, and the "tetranor" designation indicates a shortening of the carboxylic acid side chain, which can influence its biological activity and receptor binding profile.

Q2: What are the primary research applications for this compound?

A2: While clinical data is primarily available for its parent compound, sulprostone, in obstetrics, the structural characteristics of 16-Phenoxy tetranor PGE2 suggest its potential use in various research areas where PGE2 signaling is relevant.[4] These include, but are not limited to:

  • Inflammation and Immunology: Investigating the role of PGE2 in modulating immune responses.

  • Cancer Research: Studying the impact of PGE2 signaling on tumor growth, angiogenesis, and immune evasion.[5]

  • Bone Biology: Exploring the effects of PGE2 on bone formation and resorption.[6]

  • Cardiovascular Research: Examining its effects on vascular smooth muscle and platelet aggregation, as has been done with other 16-phenoxy prostaglandin analogs.[7][8]

Q3: Which receptors does this compound target?

A3: As a Prostaglandin E2 analog, it is expected to bind to the four PGE2 receptor subtypes: EP1, EP2, EP3, and EP4. The specific binding affinities for each receptor subtype may differ from endogenous PGE2 and would need to be determined experimentally. The parent compound, sulprostone, is known to be a potent EP1 and EP3 receptor agonist.[9]

Q4: How should I store and handle this compound?

A4: Prostaglandin analogs can be sensitive to degradation. It is generally recommended to store them at -20°C as a solid or in an organic solvent stock solution. For short-term storage, a solution in an organic solvent can be kept at 2-8°C. Aqueous solutions are less stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
  • Problem: Difficulty dissolving this compound in physiological buffers for in vivo administration.

  • Cause: Prostaglandin analogs are often lipophilic and have low aqueous solubility.[10]

  • Solution:

    • Prepare a stock solution: First, dissolve the compound in an organic solvent such as DMSO, ethanol, or DMF.[2]

    • Dilute the stock solution: For the final working solution, slowly add the stock solution to the aqueous buffer while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animal models.

    • Use of solubilizing agents: For some applications, the use of cyclodextrins can improve the solubility and stability of prostaglandin analogs in aqueous solutions.[11]

Issue 2: Inconsistent or Lack of In Vivo Efficacy
  • Problem: Failure to observe the expected biological effect after in vivo administration.

  • Possible Causes & Solutions:

    • Degradation of the compound: Ensure that the compound has been stored correctly and that aqueous solutions are freshly prepared. Repeated freeze-thaw cycles of stock solutions should be avoided.

    • Suboptimal delivery vehicle: The choice of vehicle can significantly impact the stability and bioavailability of the compound. If using a simple buffer, consider a formulation that can improve solubility and stability.

    • Inadequate dosage: The optimal dose may vary depending on the animal model, route of administration, and the specific biological question. A dose-response study is recommended to determine the effective concentration.

    • Route of administration: The bioavailability and biodistribution of the compound will differ depending on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Consider the target tissue and the desired systemic or local effect when choosing the route. For example, subcutaneous delivery of PGE2 in pellets has been shown to cause local inflammation rather than systemic effects.[12]

Issue 3: Off-Target or Unexpected Side Effects
  • Problem: Observation of unexpected physiological or behavioral changes in experimental animals.

  • Cause: Prostaglandin E2 receptors are widely distributed throughout the body, and activating these receptors can have systemic effects. For instance, sulprostone is known to cause gastrointestinal side effects and uterine pain.[13][14]

  • Solution:

    • Receptor selectivity: Be aware that the compound may activate multiple EP receptor subtypes, each linked to different signaling pathways and physiological responses.

    • Dose reduction: High doses are more likely to cause off-target effects. If possible, use the lowest effective dose determined from a dose-response study.

    • Localized delivery: For targeting a specific tissue or organ, consider local administration methods (e.g., intratumoral injection, topical application) to minimize systemic exposure and side effects.

Quantitative Data

Table 1: Solubility of this compound

SolventApproximate Solubility
DMF100 mg/mL
DMSO100 mg/mL
Ethanol100 mg/mL
PBS (pH 7.2)0.8 mg/mL
Data sourced from Cayman Chemical product information sheet.[2]

Table 2: Comparative In Vivo Efficacy of Intravenous Sulprostone (Parent Compound) vs. PGE2 for Induction of Fetal Expulsion

ParameterSulprostone (16-phenoxy-tetranor PGE2 methyl sulfonylamide)Prostaglandin E2 (PGE2)
Dosage Regimen 0.25 µ g/min , doubled hourly to a max of 2 µ g/min 1 µ g/min , doubled hourly to a max of 8 µ g/min
Mean Induction Time Similar to PGE2Similar to Sulprostone
Cumulative Expulsion Rate Similar to PGE2Similar to Sulprostone
Side Effects No instances of fever, shivering, or phlebitis3 out of 10 patients experienced fever, shivering, or phlebitis
This table is based on a clinical study comparing the methyl sulfonylamide derivative of 16-Phenoxy tetranor PGE2 with PGE2.[15]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Infusion in a Rodent Model (Hypothetical)

This protocol is a general guideline adapted from procedures for sulprostone and other prostaglandin analogs due to the lack of specific published protocols for 16-Phenoxy tetranor PGE2 in a research context.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringe pump and infusion set

  • Procedure:

    • Prepare a 10 mg/mL stock solution of 16-Phenoxy tetranor PGE2 in DMSO. Ensure the compound is fully dissolved.

    • For a final infusion concentration of 10 µg/mL, dilute the stock solution in sterile saline. For example, add 1 µL of the 10 mg/mL stock solution to 999 µL of sterile saline.

    • Vortex the solution thoroughly to ensure homogeneity.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the final concentration may need to be lowered, or a different co-solvent system may be required.

    • Load the final solution into a syringe for use with a syringe pump.

    • The infusion rate should be determined based on the desired dosage and the body weight of the animal. A starting point could be extrapolated from clinical data of related compounds, adjusting for species differences. For example, a starting infusion rate could be in the range of 0.1-1 µg/kg/min.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection in a Mouse Model (Hypothetical)
  • Materials:

    • This compound

    • Ethanol

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Prepare a 1 mg/mL stock solution in 100% ethanol.

    • For a final injection solution, dilute the stock solution in sterile PBS. The final concentration of ethanol should be kept below 5% to minimize toxicity. For a 100 µL injection volume and a desired dose of 1 mg/kg in a 25g mouse (25 µg total dose), you would need a final concentration of 0.25 mg/mL.

    • To prepare 1 mL of this solution, add 250 µL of the 1 mg/mL ethanol stock to 750 µL of sterile PBS. This would result in a final ethanol concentration of 25%, which may be too high.

    • Alternative for lower ethanol concentration: Prepare a 10 mg/mL stock in ethanol. To make a 0.25 mg/mL final solution, add 25 µL of the 10 mg/mL stock to 975 µL of sterile PBS. The final ethanol concentration would be 2.5%.

    • Vortex the solution immediately after dilution.

    • Administer the solution via IP injection at the desired volume (e.g., 100 µL per 25g mouse).

Visualizations

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EP1 EP1 Gq Gq EP1->Gq EP2 EP2 Gs Gs EP2->Gs EP3 EP3 Gi Gi EP3->Gi EP4 EP4 EP4->Gs PI3K PI3K EP4->PI3K PGE2 16-Phenoxy tetranor PGE2 PGE2->EP1 PGE2->EP2 PGE2->EP3 PGE2->EP4 PLC PLC Gq->PLC AC_stim Adenylyl Cyclase (stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (inhibited) Gi->AC_inhib IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 PKA PKA cAMP_inc->PKA Epac Epac cAMP_inc->Epac

Caption: PGE2 analog signaling through EP receptors.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A Compound Procurement (16-Phenoxy tetranor PGE2) B Formulation Development (Vehicle selection, solubility test) A->B C Dose Range Finding (Pilot study) B->C D Animal Acclimatization C->D E Baseline Measurements D->E F Compound Administration (e.g., IV, IP, SC) E->F G Monitoring (Physiological & behavioral) F->G H Endpoint Data Collection (e.g., tissue harvesting, blood sampling) G->H I Biochemical Analysis (e.g., ELISA, Western Blot) H->I J Histological Analysis H->J K Data Interpretation & Reporting I->K J->K

Caption: General experimental workflow for in vivo testing.

References

Potential side effects of 16-Phenoxy tetranor Prostaglandin E2 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Phenoxy tetranor Prostaglandin E2 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: Limited direct preclinical safety and toxicology data for this compound in animal models is publicly available. Much of the information provided below is extrapolated from studies on the parent compound, sulprostone (a Prostaglandin E2 analog), and other PGE2 analogs. Researchers should exercise caution and conduct thorough dose-ranging and toxicology studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a synthetic analog of Prostaglandin E2 (PGE2). It is also a major metabolite of sulprostone. Like endogenous PGE2, it is expected to exert its effects by binding to and activating prostaglandin E receptors (EP receptors). There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors that, upon activation, can trigger various intracellular signaling cascades, leading to a wide range of physiological effects.

Q2: What are the potential on-target and off-target side effects of this compound in animal studies?

Based on the known physiological roles of PGE2 and the side effect profile of its analogs, researchers should be aware of the following potential side effects in animal models.

Table 1: Potential Side Effects of this compound in Animal Studies (Inferred from PGE2 Analogs)

Systemic EffectPotential Manifestation in Animal ModelsSpecies (Observed with PGE2/Analogs)
Gastrointestinal Diarrhea, vomiting, nausea (observed as reduced food intake, pica), gastric mucosal damage.Dogs, Humans (Sulprostone)
Cardiovascular Hypotension, hypertension, tachycardia, bradycardia.Dogs, Sheep
Reproductive Uterine contractions, induction of labor, abortion, effects on fertility.Mice, Rats, Rabbits, Humans (Sulprostone)
Developmental Teratogenicity (abnormal offspring), fetotoxicity (reduced fetal growth).[1]Mice[1]
Nervous System Sedation, agitation, changes in body temperature.General observation in toxicology studies
Local Tolerance Irritation, inflammation, or necrosis at the injection site.General observation in toxicology studies

Q3: How can I troubleshoot unexpected animal mortality during my study?

Unexpected mortality should be investigated immediately.

  • Review Dosing and Administration: Double-check calculations, formulation, and administration technique. Overdosing is a common cause of acute toxicity.

  • Necropsy: Conduct a thorough gross necropsy on the deceased animal(s) to identify any target organ toxicity.

  • Histopathology: Collect tissues for histopathological examination to identify microscopic lesions.

  • Dose De-escalation: If mortality is observed at a particular dose, subsequent cohorts should be administered lower doses to establish a maximum tolerated dose (MTD).

  • Vehicle Control: Ensure that the vehicle used to dissolve or suspend the compound is not contributing to the toxicity.

Troubleshooting Guides

Issue 1: Gastrointestinal Distress in Study Animals

Symptoms: Diarrhea, soft stools, decreased food consumption, weight loss, signs of nausea (e.g., ptyalism in some species).

Potential Causes:

  • On-target effect: PGE2 is known to stimulate gastrointestinal motility and fluid secretion.

  • Dose-related toxicity: Higher doses are more likely to induce GI side effects.

Troubleshooting Steps:

  • Dose Adjustment: Reduce the dose to the lowest effective level.

  • Dietary Modification: Provide a highly palatable and easily digestible diet.

  • Supportive Care: Ensure adequate hydration. Anti-diarrheal agents may be considered, but their potential to interfere with the study endpoint should be evaluated.

  • Monitor Fecal Output: Quantify and score fecal consistency to objectively assess the severity and duration of the effect.

Issue 2: Cardiovascular Instability

Symptoms: Changes in heart rate, blood pressure, or ECG parameters.

Potential Causes:

  • On-target effect: PGE2 has complex effects on vascular tone and cardiac function.

  • Stress-related response: Handling and administration procedures can induce cardiovascular changes.

Troubleshooting Steps:

  • Acclimatization: Ensure animals are properly acclimated to the experimental procedures to minimize stress.

  • Telemetry Monitoring: For critical studies, use telemetry to continuously monitor cardiovascular parameters in conscious, freely moving animals.

  • Dose-Response Assessment: Carefully evaluate the dose-response relationship for any cardiovascular effects.

  • Consider EP Receptor Selectivity: The specific EP receptor subtype(s) activated can lead to different cardiovascular outcomes (e.g., vasodilation vs. vasoconstriction).

Experimental Protocols

Below are generalized protocols for key non-clinical safety studies. Specific parameters should be adapted based on the animal model and research question.

Single-Dose Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.

Methodology:

  • Animal Model: Typically performed in two rodent species (e.g., rats and mice).

  • Groups: A control group (vehicle only) and at least three dose groups (low, mid, high). The high dose should be a limit dose (e.g., 2000 mg/kg) or a dose expected to produce some toxicity.

  • Administration: The route of administration should be relevant to the intended clinical use.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight and food consumption are recorded.

  • Necropsy: A full gross necropsy is performed on all animals at the end of the study.

Repeat-Dose Toxicity Study

Objective: To evaluate the toxicological profile following repeated administration over a defined period.

Methodology:

  • Animal Model: One rodent and one non-rodent species (e.g., rat and dog).

  • Groups: A control group and three dose groups. Doses are selected based on the single-dose toxicity data.

  • Duration: The duration of the study depends on the intended duration of clinical use (e.g., 28 days, 90 days).

  • In-life Assessments: Daily clinical observations, weekly body weight and food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis) at specified time points.

  • Terminal Assessments: At the end of the treatment period, animals are euthanized for a full necropsy, organ weight analysis, and histopathological examination of a comprehensive list of tissues.

Visualizations

PGE2 Signaling Pathway

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC->cAMP_inc cAMP_dec cAMP ↓ AC->cAMP_dec Ca_inc Ca²⁺ ↑ IP3_DAG->Ca_inc PKA_Epac PKA / Epac cAMP_inc->PKA_Epac Physiological_Effects Physiological Effects (e.g., smooth muscle contraction/relaxation, inflammation, pain, fever) cAMP_dec->Physiological_Effects Ca_inc->Physiological_Effects PKA_Epac->Physiological_Effects

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) via its EP receptors.

Experimental Workflow for a Repeat-Dose Toxicity Study

Repeat_Dose_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_terminal Terminal Phase cluster_analysis Data Analysis & Reporting Protocol_Design Protocol Design (Species, Dose, Duration) Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Protocol_Design->Animal_Acclimatization Dosing Daily Dosing (e.g., 28 days) Animal_Acclimatization->Dosing Clinical_Obs Daily Clinical Observations Dosing->Clinical_Obs Body_Weight Weekly Body Weight & Food Consumption Dosing->Body_Weight Clin_Path Clinical Pathology (e.g., Day 14 & 28) Dosing->Clin_Path Necropsy Gross Necropsy Dosing->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Organ_Weights->Histopathology Data_Analysis Statistical Analysis of all data Histopathology->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report

Caption: General experimental workflow for a repeat-dose toxicity study in animals.

References

Challenges and solutions in the chemical synthesis of 16-Phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chemical synthesis of 16-Phenoxy tetranor Prostaglandin E₂. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis of this prostaglandin analog.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 16-Phenoxy tetranor Prostaglandin E₂?

The most common and effective strategy for the synthesis of 16-Phenoxy tetranor Prostaglandin E₂ is a convergent approach that relies on the use of a key intermediate known as the Corey lactone.[1] This method involves the sequential attachment of the two side chains (the α-chain and the ω-chain) to a pre-formed cyclopentane core, which already contains the desired stereochemistry. The synthesis of the target molecule typically starts from a protected derivative of the Corey lactone.

Q2: What are the main challenges in the synthesis of 16-Phenoxy tetranor Prostaglandin E₂?

The primary challenges in the synthesis of this prostaglandin analog include:

  • Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout the synthesis is critical for the biological activity of the final product.[2]

  • Introduction of the ω-chain: The introduction of the 16-phenoxy-tetranor side chain requires specific synthetic methods, such as the Horner-Wadsworth-Emmons reaction, which can present challenges in terms of yield and purity.

  • Purification: The separation of the desired product from closely related stereoisomers and byproducts can be difficult, often requiring advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

  • Stability: Prostaglandin E₂ and its analogs are known to be sensitive to acidic and basic conditions, as well as to heat and light, which can lead to degradation during synthesis and purification.[5][6][7]

Q3: How is the lower (ω) side chain containing the phenoxy group introduced?

The ω-chain is typically introduced via a Horner-Wadsworth-Emmons reaction. This involves the reaction of the "Corey aldehyde" (derived from the Corey lactone) with a custom-synthesized phosphonate ylide containing the 16-phenoxy-tetranor moiety. Careful control of reaction conditions is necessary to ensure high E-selectivity of the newly formed double bond.

Q4: How is the upper (α) side chain introduced?

The α-chain is typically installed using a Wittig reaction.[2] The lactone of the prostaglandin intermediate is first reduced to a lactol (a cyclic hemiacetal). This lactol is then reacted with a suitable phosphonium ylide, such as (4-carboxybutyl)triphenylphosphonium bromide, to form the carboxylic acid side chain.

Q5: What are the common side reactions to be aware of?

Common side reactions include:

  • Epimerization: The stereocenter at C-15 can be prone to epimerization, especially during oxidation or purification steps.

  • Dehydration: The β-hydroxy ketone moiety in the PGE₂ ring is susceptible to dehydration under acidic or basic conditions, leading to the formation of PGA₂ analogs.

  • Isomerization of double bonds: The cis- and trans-double bonds in the side chains can isomerize under certain conditions.

  • Formation of byproducts from the Wittig reaction: The Wittig reaction can sometimes lead to the formation of the Z-isomer as a byproduct, which needs to be separated.

Q6: What are the recommended storage conditions for 16-Phenoxy tetranor Prostaglandin E₂?

Due to its potential instability, 16-Phenoxy tetranor Prostaglandin E₂ should be stored at low temperatures, typically -20°C, and protected from light and moisture.[8] Solutions of the compound, especially in protic solvents, may have limited stability and should be prepared fresh when possible.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the Horner-Wadsworth-Emmons reaction - Inactive phosphonate ylide.- Suboptimal reaction temperature.- Steric hindrance from protecting groups.- Ensure the phosphonate ylide is freshly prepared and handled under anhydrous conditions.- Optimize the reaction temperature; some reactions may require cooling to -78°C.- Consider using less bulky protecting groups on the Corey aldehyde.
Formation of Z-isomer in the Wittig reaction - Use of a stabilized ylide.- Reaction conditions favoring thermodynamic control.- Use an unstabilized ylide to favor the formation of the cis-alkene.- Perform the reaction at low temperatures and under kinetic control.
Decomposition of the product during purification - Use of acidic or basic solvents in chromatography.- Prolonged exposure to silica gel.- Use neutral solvent systems for column chromatography.- Employ flash chromatography to minimize contact time with the stationary phase.- Consider using reversed-phase HPLC for purification.[3]
Poor separation of diastereomers - Inadequate resolution of the chromatographic method.- Optimize the HPLC mobile phase and column for better separation.- Consider derivatization to enhance the separation of isomers.
Oxidation of the C-11 hydroxyl group to a ketone - Use of overly strong oxidizing agents.- Use a mild and selective oxidizing agent for the conversion of the PGF analog to the PGE analog, such as Jones reagent under carefully controlled conditions.

Quantitative Data Summary

Table 1: Typical Reagents and Conditions for Key Synthetic Steps

Step Reaction Type Key Reagents Typical Solvent Typical Temperature Reference
ω-Chain Addition Horner-Wadsworth-EmmonsDimethyl (2-oxo-3-phenoxypropyl)phosphonate, NaHTHF0°C to rt[9]
α-Chain Addition Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, KHMDSTHF-78°C to rt[2]
Lactone Reduction ReductionDiisobutylaluminium hydride (DIBAL-H)Toluene-78°C[2]
Oxidation to PGE₂ OxidationJones reagent (CrO₃/H₂SO₄/acetone)Acetone-20°C[10]

Table 2: Purification Parameters for Prostaglandin Analogs

Technique Stationary Phase Typical Mobile Phase Detection Reference
Flash Chromatography Silica GelEthyl acetate/Hexane gradientTLC with staining[4]
Preparative HPLC C18 reversed-phaseAcetonitrile/Water with 0.1% TFAUV at 210-220 nm[3]

Experimental Protocols

Protocol 1: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide: To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of dimethyl (2-oxo-3-phenoxypropyl)phosphonate (1.1 eq) in anhydrous THF dropwise. Stir the mixture at 0°C for 1 hour.

  • Reaction with Corey Aldehyde: Cool the ylide solution to 0°C and add a solution of the protected Corey aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Introduction of the α-Chain via Wittig Reaction
  • Preparation of the Ylide: To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (3.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add potassium hexamethyldisilazide (KHMDS) (6.0 eq, as a solution in THF) dropwise. Stir the resulting red-orange solution at room temperature for 1 hour.

  • Reaction with Lactol: Cool the ylide solution to -78°C and add a solution of the lactol intermediate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Acidify the mixture to pH 4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Oxidation of PGF₂α analog to PGE₂ analog
  • Preparation of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Oxidation: Dissolve the PGF₂α analog (1.0 eq) in acetone and cool the solution to -20°C. Add the Jones reagent dropwise until a persistent orange color is observed.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress by TLC.

  • Work-up: Quench the reaction by adding isopropanol. Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 16-Phenoxy tetranor Prostaglandin E₂ by column chromatography or preparative HPLC.

Visualizations

Synthesis_Workflow CoreyLactone Corey Lactone Derivative CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Oxidation OmegaChainIntermediate ω-Chain Intermediate (PGF₂α analog) CoreyAldehyde->OmegaChainIntermediate Horner-Wadsworth-Emmons (+ ω-chain phosphonate) Lactol Lactol Intermediate OmegaChainIntermediate->Lactol Reduction (DIBAL-H) PGF_analog 16-Phenoxy tetranor PGF₂α Lactol->PGF_analog Wittig Reaction (+ α-chain ylide) PGE2_product 16-Phenoxy tetranor PGE₂ PGF_analog->PGE2_product Oxidation

Caption: Synthetic workflow for 16-Phenoxy tetranor Prostaglandin E₂.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Assess Purity (HPLC, LC-MS) Start->CheckPurity CheckStereo Check Stereochemistry (NMR, Chiral HPLC) CheckPurity->CheckStereo If pure but wrong isomer SideReaction Identify Side Products (NMR, MS) CheckPurity->SideReaction If impure OptimizeReaction Optimize Reaction Conditions (Temp, Reagents, Time) SideReaction->OptimizeReaction Degradation Check for Degradation SideReaction->Degradation ImprovePurification Improve Purification (New column, solvent system) OptimizeReaction->ImprovePurification Degradation->ImprovePurification AdjustWorkup Modify Work-up (pH control, temp) Degradation->AdjustWorkup Signaling_Pathway Prostaglandin E₂ Signaling (Simplified) PGE2 16-Phenoxy tetranor Prostaglandin E₂ EP_Receptor EP Receptor (e.g., EP₂, EP₄) PGE2->EP_Receptor binds G_Protein G-protein EP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Inflammation, Vasodilation) PKA->CellularResponse phosphorylates targets

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Sulprostone and its Metabolite, 16-Phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the synthetic prostaglandin E2 (PGE2) analog, sulprostone, and its primary metabolite, 16-Phenoxy tetranor Prostaglandin E2. While extensive research has characterized the pharmacological profile of sulprostone, it is crucial to note that publicly available data on the specific biological activity of its metabolite, this compound, is limited. This document summarizes the existing knowledge on both compounds to facilitate a comprehensive understanding.

Introduction

Sulprostone, also known as 16-phenoxy-ω-17,18,19,20-tetranor PGE2 methyl sulfonylamide, is a potent uterotonic agent used clinically for the induction of labor and the management of postpartum hemorrhage.[1][2][3] Its biological effects are mediated through selective interactions with prostanoid receptors. This compound is recognized as the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond, and is found as a minor metabolite in human plasma following parenteral administration of sulprostone.[4][5] While some metabolites of sulprostone are considered potentially pharmacologically active, specific studies detailing the biological activity of this compound are not extensively reported in the literature.[6][7]

Comparative Overview of Biological Activity

FeatureSulprostoneThis compound
Receptor Selectivity Selective agonist for EP3 and EP1 prostanoid receptors.[8]Data not available.
Binding Affinity (Ki) EP3: High affinity EP1: Lower affinityData not available.
Primary Biological Effect Potent uterotonic agent (induces uterine contractions).[1][2][3]Potentially pharmacologically active, but specific effects are not well-documented.[7]
Clinical Use Induction of labor, treatment of postpartum hemorrhage, termination of pregnancy.[1][2][3][9]Not used clinically.
Metabolic Relationship Parent compound.Minor metabolite of sulprostone.[4][5]

Detailed Biological Activity of Sulprostone

Sulprostone is a synthetic analog of prostaglandin E2 (PGE2) with a high degree of selectivity for the EP3 and, to a lesser extent, the EP1 prostanoid receptors.[8] This selectivity is key to its potent pharmacological effects, particularly on uterine smooth muscle.

Receptor Binding Affinity

Quantitative data on the binding affinity of sulprostone to EP1 and EP3 receptors is not available from the provided search results. However, it is consistently described as a selective and potent EP3 receptor agonist with weaker agonistic activity at the EP1 receptor.[8]

Signaling Pathways

The activation of EP1 and EP3 receptors by sulprostone initiates distinct intracellular signaling cascades that lead to uterine muscle contraction.[10]

  • EP1 Receptor Activation: The EP1 receptor is coupled to the Gq alpha subunit of the G protein. Its activation by sulprostone stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[10]

  • EP3 Receptor Activation: The EP3 receptor is primarily coupled to the Gi alpha subunit of the G protein. Sulprostone's binding to the EP3 receptor inhibits adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. PKA normally promotes muscle relaxation; therefore, its inhibition contributes to uterine contraction.[10]

Sulprostone_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sulprostone Sulprostone EP1 EP1 Receptor Sulprostone->EP1 EP3 EP3 Receptor Sulprostone->EP3 Gq Gq EP1->Gq Gi Gi EP3->Gi PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca2+ Release IP3->Ca2 triggers Contraction1 Uterine Contraction Ca2->Contraction1 AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Contraction2 Uterine Contraction PKA->Contraction2

Caption: Sulprostone's signaling pathways leading to uterine contraction.

Experimental Protocols

Detailed experimental protocols for the biological comparison of sulprostone and this compound are not available due to the lack of published research on the latter compound. The following provides a general methodology for assessing the uterotonic activity of a compound like sulprostone, based on common pharmacological practices.

In Vitro Uterine Contraction Assay

Objective: To determine the potency and efficacy of a test compound in inducing uterine smooth muscle contraction.

Methodology:

  • Tissue Preparation: Uterine tissue is isolated from a suitable animal model (e.g., rat, guinea pig) and cut into longitudinal strips.

  • Organ Bath Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric Tension Recording: The strips are connected to an isometric force transducer to record changes in muscle tension.

  • Compound Administration: After an equilibration period, cumulative concentrations of the test compound (e.g., sulprostone) are added to the organ bath.

  • Data Analysis: The contractile responses are measured and plotted against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximum response) and the maximum effect (Emax).

Uterine_Contraction_Workflow A Isolate Uterine Tissue B Prepare Uterine Strips A->B C Mount in Organ Bath B->C D Connect to Force Transducer C->D E Equilibration D->E F Add Cumulative Concentrations of Test Compound E->F G Record Isometric Tension F->G H Data Analysis (EC50, Emax) G->H

References

A Comparative Analysis of 16-Phenoxy tetranor PGE2 and Natural Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the synthetic prostaglandin analogue, 16-Phenoxy tetranor PGE2, and the endogenous signaling molecule, Prostaglandin E2 (PGE2). The information presented herein is supported by available experimental data to assist researchers in understanding the key differences in their biological activities and potential therapeutic applications.

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contractions. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. However, the therapeutic utility of natural PGE2 is often limited by its rapid metabolic inactivation.

16-Phenoxy tetranor PGE2 is a synthetic analogue of PGE2, designed for enhanced metabolic stability. It is the active, free acid form of the prodrug sulprostone. The structural modifications, including the "tetranor" alteration of the carboxyl side chain and the "16-phenoxy" substitution on the hydroxyl side chain, are intended to confer a more favorable pharmacokinetic and pharmacodynamic profile. This guide will delve into the comparative effects of these two prostaglandins, focusing on their receptor interactions, signaling pathways, and metabolic fate.

Data Presentation: Quantitative Comparison

Direct comparative quantitative data for 16-Phenoxy tetranor PGE2 across all EP receptor subtypes is limited in publicly available literature. Much of the existing data pertains to its prodrug, sulprostone. The following tables summarize the available data for sulprostone and natural PGE2 to provide an indirect comparison.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

CompoundEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 Receptor
Natural PGE2 ~1-10~10-100~0.3-3~0.5-5
Sulprostone (Prodrug of 16-Phenoxy tetranor PGE2) 21Low Affinity0.6Low Affinity
16-Phenoxy tetranor PGE2 Data Not AvailableData Not AvailableHigh Affinity (inferred)Data Not Available

Note: Ki values for Natural PGE2 are approximate ranges compiled from various studies. Data for sulprostone indicates high affinity for EP1 and particularly EP3 receptors. It is inferred that 16-Phenoxy tetranor PGE2, as the active metabolite, would exhibit a similar high affinity for the EP3 receptor.

Table 2: Comparative Functional Potency (EC50, nM)

CompoundEP1 (Ca²+ Mobilization)EP2 (cAMP Accumulation)EP3 (cAMP Inhibition)EP4 (cAMP Accumulation)
Natural PGE2 ~5-50~1-20~0.1-5~0.1-5
16-Phenoxy tetranor PGE2 Data Not AvailableData Not AvailablePotent Agonist (inferred)Data Not Available

Note: EC50 values for Natural PGE2 are approximate ranges. The functional activity of 16-Phenoxy tetranor PGE2 is inferred from the potent agonist activity of its prodrug, sulprostone, at the EP3 receptor.

Table 3: Comparative Metabolic Stability

CompoundIn Vitro Half-life (Human Plasma)Primary Metabolic Pathways
Natural PGE2 Very short (~9 minutes)Rapid oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), β-oxidation, ω-oxidation
16-Phenoxy tetranor PGE2 Significantly longer than PGE2 (inferred)Resistant to 15-PGDH mediated degradation due to structural modifications

Note: The enhanced metabolic stability of 16-Phenoxy tetranor PGE2 is a key design feature, primarily due to the modifications at the C15 and C16 positions which hinder enzymatic degradation.

Signaling Pathways

Natural PGE2 exhibits broad activity across all four EP receptor subtypes, leading to diverse and sometimes opposing physiological effects. In contrast, the available data for sulprostone suggests that 16-Phenoxy tetranor PGE2 is a more selective agonist, primarily targeting the EP3 receptor, and to a lesser extent, the EP1 receptor.

PGE2_Signaling_Pathways cluster_PGE2 Natural Prostaglandin E2 cluster_16PT_PGE2 16-Phenoxy tetranor PGE2 cluster_receptors EP Receptors cluster_effects Downstream Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 Agonist EP2 EP2 PGE2->EP2 Agonist EP3 EP3 PGE2->EP3 Agonist EP4 EP4 PGE2->EP4 Agonist 16PT_PGE2 16-Phenoxy tetranor PGE2 16PT_PGE2->EP1 Agonist 16PT_PGE2->EP3 Potent Agonist Ca_inc ↑ Intracellular Ca²⁺ EP1->Ca_inc cAMP_inc ↑ cAMP EP2->cAMP_inc cAMP_dec ↓ cAMP EP3->cAMP_dec EP4->cAMP_inc

Caption: Comparative signaling of PGE2 and 16-Phenoxy tetranor PGE2.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Receptor_Binding_Assay start Start prep Prepare cell membranes expressing EP receptor subtype start->prep incubate Incubate membranes with: - Radiolabeled PGE2 ([³H]-PGE2) - Varying concentrations of test compound (16-Phenoxy tetranor PGE2 or PGE2) prep->incubate separate Separate bound from free radioligand (e.g., vacuum filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human EP1, EP2, EP3, or EP4 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: In a multi-well plate, a constant concentration of radiolabeled PGE2 (e.g., [³H]-PGE2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (16-Phenoxy tetranor PGE2 or natural PGE2).

  • Incubation: The reaction is incubated at an appropriate temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol describes a method to assess the functional activity of the compounds at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

cAMP_Assay start Start culture Culture cells expressing the EP receptor subtype start->culture stimulate Stimulate cells with varying concentrations of test compound culture->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze Analyze data to determine EC50 detect->analyze end End analyze->end

Caption: Workflow for a cell-based cAMP functional assay.

Methodology:

  • Cell Culture: Cells stably expressing the EP receptor of interest are seeded into multi-well plates and cultured overnight.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. For Gi-coupled receptors (EP3), cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.

  • Incubation: Cells are incubated for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: A lysis buffer containing detection reagents (e.g., from a commercial HTRF or ELISA kit) is added to the wells.

  • Signal Measurement: The plate is read on a suitable plate reader to quantify the amount of cAMP produced.

  • Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the agonist.

Summary of Comparative Effects

  • Receptor Selectivity: Natural PGE2 is a non-selective agonist at all four EP receptor subtypes. In contrast, 16-Phenoxy tetranor PGE2, based on data from its prodrug sulprostone, is a selective and potent agonist at the EP3 receptor, with some activity at the EP1 receptor. This selectivity can lead to more targeted physiological effects and potentially fewer side effects.

  • Metabolic Stability: The structural modifications in 16-Phenoxy tetranor PGE2 confer significant resistance to metabolic degradation compared to the rapid inactivation of natural PGE2. This results in a longer duration of action in vivo.

  • Therapeutic Implications: The rapid metabolism of PGE2 limits its systemic therapeutic use. The enhanced stability and receptor selectivity of 16-Phenoxy tetranor PGE2 (via its prodrug sulprostone) have led to its clinical use, particularly in obstetrics for the induction of labor and termination of pregnancy, where potent and sustained uterine contractions mediated by the EP3 receptor are desired.

Conclusion

16-Phenoxy tetranor PGE2 represents a rationally designed synthetic analogue of natural Prostaglandin E2 with a distinct pharmacological profile. Its enhanced metabolic stability and selective agonist activity at the EP3 receptor offer a more targeted and sustained therapeutic effect compared to the broad and transient actions of natural PGE2. While direct comparative preclinical data for 16-Phenoxy tetranor PGE2 is not extensively available, the well-characterized pharmacology of its prodrug, sulprostone, provides strong evidence for its distinct mechanism of action. Further research involving head-to-head in vitro and in vivo studies would be invaluable for a more complete understanding of the comparative effects of these two important prostaglandins.

Validating the Biological Effects of 16-Phenoxy tetranor Prostaglandin E2 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 16-Phenoxy tetranor Prostaglandin E2, a synthetic analog of Prostaglandin E2 (PGE2), with other relevant prostaglandin alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.

Executive Summary

This compound is the active, free acid form of the prodrug sulprostone.[1][2] Sulprostone is recognized as a selective agonist for the Prostaglandin E receptors EP1 and EP3. This selectivity profile suggests that this compound likely exerts its biological effects primarily through these two receptor subtypes. This guide explores its validated effects in established models and provides a framework for its evaluation in novel experimental systems, drawing comparisons with the broader-acting Dinoprostone (PGE2) and the FP receptor agonist Latanoprost.

Data Presentation: Comparative Biological Activity

The following table summarizes the known biological activities of this compound (via its prodrug, sulprostone) in comparison to other key prostaglandin analogs. Due to the limited availability of direct comparative studies on this compound in novel models, data from studies on sulprostone and related compounds are included to provide a comprehensive overview.

Compound Primary Receptor Target(s) Biological Effect Model System Key Findings & Quantitative Data
16-Phenoxy tetranor PGE2 Methyl Sulfonylamide (Sulprostone) EP1, EP3Uterine Contraction & Cervical DilatationEarly pregnancy termination in womenIntramuscular injections of 0.5 mg resulted in a 94-100% success rate for complete abortion. Caused more uterine pain compared to 9-deoxo-16,16-dimethyl-9-methylene PGE2.[3]
16-Phenoxy tetranor PGE2 Methyl Sulfonylamide (Sulprostone) EP1, EP3Labor InductionSecond-trimester pregnancy termination in womenExtra-amniotic administration of 100 micrograms led to a 67.7% success rate within 24 hours.[4]
Sulprostone EP1, EP3Lower Urinary Tract ModulationHealthy womenIntravesical administration of 1,000 micrograms significantly decreased urethral closure pressure at rest and slightly decreased detrusor opening pressure.[5]
Dinoprostone (PGE2) EP1, EP2, EP3, EP4Uterine Contraction & Cervical RipeningTerm gestation labor inductionEffective in promoting cervical ripening and labor induction.[6][7][8][9]
Dinoprostone (PGE2) Lower Urinary Tract ModulationHealthy womenIntravesical administration of 1,500 micrograms significantly decreased urethral closure pressure and increased detrusor opening pressure.[5]
Latanoprost FPIntraocular Pressure ReductionGlaucoma and Ocular Hypertension patientsEffectively lowers intraocular pressure.[10][11][12]
9-deoxo-16,16-dimethyl-9-methylene PGE2 Not SpecifiedUterine Contraction & Cervical DilatationEarly pregnancy termination in womenVaginal administration of 75 mg resulted in a 94-100% success rate for complete abortion with less uterine pain than the 16-phenoxy analog.[3]

Experimental Protocols

Prostaglandin E Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound and its analogs to the individual EP receptor subtypes (EP1, EP2, EP3, and EP4).

Materials:

  • HEK293 cells transiently or stably expressing individual human EP receptor subtypes.

  • Radiolabeled PGE2 (e.g., [³H]-PGE2).

  • Test compounds: this compound, Dinoprostone (PGE2), and other relevant analogs.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Membrane Preparation: Culture and harvest HEK293 cells expressing the target EP receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGE2, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for competitive binding.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Uterine Smooth Muscle Contraction Assay

This assay evaluates the contractile effect of this compound on uterine tissue, a key functional endpoint for PGE2 analogs.

Materials:

  • Uterine tissue strips isolated from animal models (e.g., rat, rabbit) or human biopsies.

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isometric force transducer and data acquisition system.

  • Test compounds: this compound, Dinoprostone (PGE2), and a negative control.

Procedure:

  • Tissue Preparation: Dissect uterine horns and cut longitudinal or circular smooth muscle strips.

  • Mounting: Mount the tissue strips in the organ baths under a resting tension.

  • Equilibration: Allow the tissues to equilibrate in the physiological saline solution until a stable baseline tone is achieved.

  • Compound Addition: Add increasing concentrations of the test compounds to the organ baths in a cumulative manner.

  • Measurement: Record the changes in isometric tension (contraction) for each concentration.

  • Data Analysis: Construct concentration-response curves and determine the EC50 (half-maximal effective concentration) and the maximum contractile response (Emax) for each compound.

In Vivo Model of Glaucoma for Intraocular Pressure (IOP) Measurement

This protocol outlines a preclinical model to assess the IOP-lowering effects of this compound, relevant to its potential application in glaucoma.

Animal Model:

  • Normotensive or hypertensive animal models of glaucoma (e.g., rabbits, non-human primates).

Materials:

  • Test compounds formulated for topical ocular administration.

  • Tonometer for measuring IOP in animals.

  • Anesthetic agents as required for animal handling and IOP measurement.

Procedure:

  • Baseline IOP Measurement: Acclimatize the animals and measure baseline IOP at multiple time points to establish a diurnal curve.

  • Drug Administration: Administer a single topical dose of the test compound or vehicle control to one eye of each animal.

  • IOP Monitoring: Measure IOP in both the treated and untreated (contralateral control) eyes at various time points post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Chronic Dosing (Optional): For longer-term studies, administer the compounds daily for a specified period (e.g., 7 days) and repeat IOP measurements.

  • Data Analysis: Calculate the change in IOP from baseline for each treatment group and compare the efficacy of the test compounds.

Mandatory Visualization

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 Prostaglandin E2 (or analog) EP1 EP1 Receptor PGE2->EP1 EP2 EP2 Receptor PGE2->EP2 EP3 EP3 Receptor PGE2->EP3 EP4 EP4 Receptor PGE2->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC Phospholipase C Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP_inc ↑ cAMP AC->cAMP_inc produces cAMP_dec ↓ cAMP AC->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKA Protein Kinase A cAMP_inc->PKA activates Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Inflammation, IOP Regulation) cAMP_dec->Physiological_Response Ca_inc->Physiological_Response PKA->Physiological_Response

Caption: Signaling pathways of Prostaglandin E2 (PGE2) and its analogs via EP receptors.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_data Data Analysis & Comparison Receptor_Binding EP Receptor Binding Assays (EP1, EP2, EP3, EP4) Functional_Assay Cell-Based Functional Assays (e.g., cAMP, Ca²⁺ mobilization) Receptor_Binding->Functional_Assay Tissue_Assay Isolated Tissue Assays (e.g., Uterine Contraction) Functional_Assay->Tissue_Assay IOP_Model Glaucoma Model (IOP Reduction) Tissue_Assay->IOP_Model Uterine_Model Uterine Activity Model (Labor Induction) Tissue_Assay->Uterine_Model PK_PD_Model Pharmacokinetic/ Pharmacodynamic Modeling IOP_Model->PK_PD_Model Uterine_Model->PK_PD_Model Data_Table Comparative Data Table (EC₅₀, Kᵢ, Emax) PK_PD_Model->Data_Table Pathway_Analysis Signaling Pathway Confirmation Data_Table->Pathway_Analysis Compound_Selection Select Test Compounds: 16-Phenoxy tetranor PGE₂ Dinoprostone (PGE₂) Latanoprost Compound_Selection->Receptor_Binding

Caption: Experimental workflow for validating the biological effects of 16-Phenoxy tetranor PGE2.

References

A Comparative Guide to 16-Phenoxy tetranor Prostaglandin E2 and Other Synthetic PGE2 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2) analogs are a critical class of synthetic molecules designed to mimic the diverse physiological effects of the endogenous PGE2. These effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The unique signaling pathways associated with each receptor subtype have driven the development of selective analogs for various therapeutic applications, from ophthalmology to reproductive medicine. This guide provides a detailed comparison of 16-Phenoxy tetranor Prostaglandin E2, the active form of the selective EP1/EP3 receptor agonist sulprostone, with other key synthetic PGE2 analogs.

Data Presentation: Quantitative Comparison of PGE2 Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of several synthetic PGE2 analogs for the human EP receptor subtypes. This data provides a quantitative basis for comparing their selectivity and potential therapeutic applications.

Table 1: Binding Affinity (Ki, nM) of Synthetic PGE2 Analogs for EP Receptors

AnalogEP1EP2EP3EP4Reference
Sulprostone 21>10,0000.6>10,000[1][2]
17-phenyl-trinor-PGE20.81,3003.21.6[1]
16,16-dimethyl-PGE2330161.14.9[1]
Butaprost>10,00010>10,000>10,000[1]
Misoprostol120-1.3-[1]

Note: this compound is the active metabolite of sulprostone. The binding affinity data for sulprostone is representative of the activity of this compound.

Table 2: In Vivo Effects of PGE2 Analogs on Intraocular Pressure (IOP) in Monkeys

AnalogReceptor SelectivityEffect on IOPReference
Sulprostone EP1/EP3 AgonistNo significant effect alone[3]
17-phenyl-trinor-PGE2EP1/EP3/EP4 AgonistNo significant effect alone[3]
ButaprostEP2 AgonistLowered IOP by ~25%[3]
LatanoprostFP AgonistLowered IOP by ~25%[3]

Signaling Pathways

The differential effects of PGE2 analogs are a direct consequence of the distinct signaling cascades initiated by each EP receptor subtype. The following diagrams illustrate these pathways.

PGE2_Signaling_Pathways cluster_membrane Cell Membrane PGE2 PGE2 or Analog EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi Gs2 Gs EP4->Gs2 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC AC_stim Adenylate Cyclase Gs->AC_stim cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim PKA cAMP_stim->PKA_stim AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib AC_stim2 Adenylate Cyclase Gs2->AC_stim2 cAMP_stim2 ↑ cAMP AC_stim2->cAMP_stim2 PKA_stim2 PKA cAMP_stim2->PKA_stim2

Caption: PGE2 receptor signaling pathways.[4][5][6]

Experimental Protocols

Radioligand Competition Binding Assay for Prostaglandin Receptors

This protocol outlines a general procedure for determining the binding affinity of synthetic PGE2 analogs to EP receptors expressed in cell membranes.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-PGE2).

    • Increasing concentrations of the unlabeled competitor compound (e.g., 16-Phenoxy tetranor PGE2 or other synthetic analogs).

    • The prepared cell membranes.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.

3. Data Analysis:

  • Determine the non-specific binding by including a high concentration of unlabeled PGE2 in some wells.

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing EP Receptor start->prep assay_setup Set up 96-well Plate: - Assay Buffer - [3H]-PGE2 (Radioligand) - Unlabeled Competitor - Cell Membranes prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration measurement Measure Radioactivity of Bound Ligand filtration->measurement analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measurement->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

In Vivo Measurement of Intraocular Pressure in Non-Human Primates

This protocol describes a general method for assessing the effect of topical PGE2 analogs on intraocular pressure (IOP) in monkeys.

1. Animal Handling and Acclimation:

  • House cynomolgus or rhesus monkeys in a controlled environment with a regular light-dark cycle.

  • Acclimate the animals to the experimental procedures, including gentle restraint and IOP measurement, to minimize stress-induced IOP fluctuations.

2. Drug Administration:

  • On the day of the experiment, record the baseline IOP for both eyes.

  • Administer a single topical dose of the test compound (e.g., 16-Phenoxy tetranor PGE2 or another analog) to one eye. The contralateral eye receives the vehicle and serves as a control.

  • The volume of the administered drop should be standardized (e.g., 25-50 µL).

3. IOP Measurement:

  • Measure the IOP in both eyes at specific time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Use a calibrated tonometer suitable for non-human primates, such as a Tono-Pen or a rebound tonometer.

  • For each measurement, obtain multiple readings and calculate the average.

  • Anesthetize the cornea with a topical anesthetic (e.g., proparacaine hydrochloride) before each measurement.

4. Data Analysis:

  • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

  • Compare the IOP changes in the treated eye to those in the control eye to determine the drug's effect.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the observed IOP changes.

IOP_Measurement_Workflow start Start acclimation Acclimate Monkeys to Experimental Procedures start->acclimation baseline_iop Measure Baseline IOP in Both Eyes acclimation->baseline_iop drug_admin Topical Administration: - Test Compound (One Eye) - Vehicle (Contralateral Eye) baseline_iop->drug_admin iop_monitoring Measure IOP at Multiple Time Points Post-Dosing drug_admin->iop_monitoring analysis Data Analysis: - Calculate ΔIOP from Baseline - Compare Treated vs. Control Eye - Statistical Analysis iop_monitoring->analysis end End analysis->end

Caption: Workflow for in vivo intraocular pressure measurement.

Conclusion

This compound, as the active form of sulprostone, is a potent and highly selective EP1/EP3 receptor agonist.[1][2] This contrasts with other synthetic PGE2 analogs that exhibit broader or different receptor selectivity profiles. For instance, butaprost is highly selective for the EP2 receptor, while 16,16-dimethyl-PGE2 shows affinity for EP2, EP3, and EP4 receptors.[1] The distinct receptor selectivity of these analogs dictates their pharmacological effects. The lack of significant IOP lowering by the EP1/EP3 agonist sulprostone in monkeys, compared to the pronounced effect of the EP2 agonist butaprost, highlights the critical role of receptor subtype in mediating specific physiological responses.[3] This comparative guide provides a foundation for researchers to select the most appropriate PGE2 analog for their specific research or therapeutic development goals.

References

A Comparative Analysis of Receptor Binding Profiles: 16-Phenoxy tetranor PGE2 vs. Other Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding profiles of the synthetic prostaglandin analog, 16-Phenoxy tetranor PGE2, and other endogenous prostaglandins. Understanding these binding affinities is crucial for predicting physiological effects and for the development of targeted therapeutics.

Prostaglandins are a group of physiologically active lipid compounds that mediate a wide range of effects, including inflammation, pain, fever, and smooth muscle contraction. Their actions are mediated through specific G-protein coupled receptors (GPCRs), broadly classified as DP, EP, FP, IP, and TP receptors. The EP receptors are further subdivided into EP1, EP2, EP3, and EP4 subtypes, each linked to distinct downstream signaling pathways.

16-Phenoxy tetranor PGE2 is the free acid form of sulprostone, a potent synthetic prostaglandin analog.[1] While direct binding data for 16-Phenoxy tetranor PGE2 is not extensively available, its profile is inferred from its parent compound, sulprostone, which is a selective EP3 and EP1 receptor agonist. This guide will compare the binding profile of sulprostone, as a proxy for 16-Phenoxy tetranor PGE2, with other major prostaglandins.

Quantitative Comparison of Receptor Binding Affinities

The following tables summarize the binding affinities (Ki or Kd in nM) of various prostaglandins for their respective human receptors. Lower values indicate higher affinity.

Table 1: Binding Affinities for EP Receptors (PGE series)

ProstaglandinEP1 (Ki/Kd, nM)EP2 (Ki/Kd, nM)EP3 (Ki/Kd, nM)EP4 (Ki/Kd, nM)
Sulprostone (for 16-Phenoxy tetranor PGE2) 21>1000[2]0.6>1000[2]
Prostaglandin E2 (PGE2) ~25[3]~130.6-3.7[2]0.72-1.27[4]
Prostaglandin E1 (PGE1) ~40[3]~100.6-3.7[2]1.45[4]

Table 2: Binding Affinities for Other Prostanoid Receptors

ProstaglandinReceptorBinding Affinity (Ki/Kd, nM)
Prostaglandin D2 (PGD2) DP1~2.5[5]
DP2 (CRTH2)2.4 - 8.6[5][6]
Prostaglandin F2α (PGF2α) FP~1 - 4.7[7][8]
Prostacyclin (PGI2) IP~1 - 16[9][10]
Thromboxane A2 (TXA2) TP~1 - 20 (inferred from stable analogs)[11]

Prostaglandin E (EP) Receptor Signaling Pathways

The diverse physiological effects of PGE2 and its analogs are a direct result of the distinct signaling cascades initiated by each EP receptor subtype.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction.

EP1_Signaling PGE2 PGE2 / 16-Phenoxy tetranor PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

EP1 Receptor Signaling Pathway

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to Gs proteins. Upon agonist binding, they activate adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to a variety of cellular effects, including smooth muscle relaxation and modulation of inflammation.

EP2_EP4_Signaling PGE2 PGE2 EP2_EP4 EP2 / EP4 Receptors PGE2->EP2_EP4 Gs Gs EP2_EP4->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Smooth Muscle Relaxation, Modulation of Inflammation) PKA->Response

EP2 and EP4 Receptor Signaling Pathway

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of EP2 and EP4 receptor activation. Some isoforms of the EP3 receptor can also couple to Gq or G12/13 proteins, leading to more complex signaling events.

EP3_Signaling PGE2 PGE2 / 16-Phenoxy tetranor PGE2 EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ Intracellular cAMP AC->cAMP Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response

EP3 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound (like 16-Phenoxy tetranor PGE2) for a specific prostaglandin receptor.[12][13][14]

1. Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand (e.g., [3H]-PGE2).

  • Unlabeled test compound (competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[12] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[13][15]

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.[12][15]

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[15]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximal binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-PGE2) Radioligand->Incubation Test_Compound Test Compound (e.g., 16-Phenoxy tetranor PGE2) Test_Compound->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a Competitive Radioligand Binding Assay

Comparative Discussion

The data presented reveals a distinct receptor binding profile for 16-Phenoxy tetranor PGE2 (via sulprostone) compared to endogenous prostaglandins.

  • High Selectivity for EP3 and EP1: 16-Phenoxy tetranor PGE2, like its parent compound sulprostone, exhibits high affinity and selectivity for the EP3 and EP1 receptors, with a particularly potent interaction with the EP3 subtype (Ki of 0.6 nM). Its affinity for other EP receptors (EP2, EP4) is significantly lower.[2] This contrasts with PGE2 and PGE1, which bind with high affinity across multiple EP receptor subtypes.[2][3][4]

  • Implications for Physiological Effects: The selective activation of EP3 and EP1 receptors suggests that 16-Phenoxy tetranor PGE2 will primarily mediate physiological effects associated with these subtypes. EP3 activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP, which can result in effects such as smooth muscle contraction and inhibition of neurotransmitter release. EP1 activation, through the Gq pathway, also promotes smooth muscle contraction via an increase in intracellular calcium. The potent agonism at these receptors explains the use of sulprostone as a uterine stimulant.

  • Comparison with Other Prostaglandins:

    • PGE2 and PGE1: These are less selective than 16-Phenoxy tetranor PGE2, acting as broad agonists for all EP receptors.[16] This broad activity leads to a wider range of physiological effects, including both contraction (via EP1 and EP3) and relaxation (via EP2 and EP4) of smooth muscle, depending on the tissue-specific receptor expression.[17]

    • PGD2, PGF2α, PGI2, and TXA2: These prostaglandins show high selectivity for their respective receptors (DP, FP, IP, and TP).[2] For instance, PGD2 has a high affinity for DP1 and DP2 receptors, which are involved in allergic responses.[5] PGF2α is a potent agonist at the FP receptor, which is also involved in uterine contraction.[7] The high selectivity of these prostaglandins for their cognate receptors generally results in more specific physiological roles compared to the broader actions of PGE2.

Conclusion

16-Phenoxy tetranor PGE2, based on the binding profile of sulprostone, is a highly selective and potent agonist for the EP3 and EP1 prostaglandin receptors. This selectivity distinguishes it from the endogenous ligand PGE2, which has a broader affinity for all EP receptor subtypes. This targeted receptor interaction makes 16-Phenoxy tetranor PGE2 and similar analogs valuable tools for studying the specific functions of the EP1 and EP3 signaling pathways and for the development of therapeutics that require targeted effects, such as in obstetrics and gynecology, while minimizing the broader, and potentially undesirable, effects associated with less selective prostaglandins.

References

A Comparative Analysis of 16-Phenoxy Tetranor Prostaglandin E2 Analogs and Latanoprost in Ocular Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a representative 16-Phenoxy tetranor Prostaglandin E2 analog, the selective EP2 receptor agonist omidenepag isopropyl, and the widely used Prostaglandin F2α analog, latanoprost, in preclinical and clinical models of ocular hypertension. Due to the limited availability of public data on this compound, this guide utilizes omidenepag isopropyl as a surrogate to represent the therapeutic potential of selective EP2 receptor agonists in reducing intraocular pressure (IOP).

Executive Summary

Both selective Prostaglandin E2 (PGE2) receptor agonists and Prostaglandin F2α (PGF2α) analogs are effective in lowering intraocular pressure, a key therapeutic goal in managing ocular hypertension and glaucoma. Latanoprost, a PGF2α analog, primarily acts on the FP receptor to increase uveoscleral outflow. In contrast, PGE2 analogs, represented here by the selective EP2 receptor agonist omidenepag isopropyl, also enhance uveoscleral outflow and have been shown to increase trabecular outflow facility. Clinical and preclinical data suggest that both classes of compounds achieve significant IOP reduction. Notably, selective EP2 receptor agonists have demonstrated efficacy in patients who are non-responsive or have a low response to latanoprost, indicating a different and potentially complementary mechanism of action.

Quantitative Data Comparison

The following tables summarize the IOP-lowering efficacy of omidenepag isopropyl (representing this compound analogs) and latanoprost from various studies.

Table 1: Intraocular Pressure (IOP) Reduction in Animal Models

CompoundAnimal ModelConcentrationTime PointIOP Reduction (%)
Omidenepag IsopropylCynomolgus Monkey (Laser-Induced Ocular Hypertension)0.002%0.5 hours27%[1]
1.5 hours35%[1]
4 hours44%[1]
Butaprost (EP2 Agonist)Monkey (Laser-Induced Ocular Hypertension)0.1%6 hours>40%[2]

Table 2: Intraocular Pressure (IOP) Reduction in Human Studies

CompoundPatient PopulationConcentrationDurationMean IOP Reduction (mmHg)Baseline IOP (mmHg)
Omidenepag IsopropylPOAG or OHT (Latanoprost Non-/Low-Responders)0.002%4 weeks-2.99[3][4]23.1[3][4]
Omidenepag IsopropylPOAG or OHT (Latanoprost Low/Non-Responders)0.002%3 months-3.0[5]23.3[5]
LatanoprostPOAG or OHT0.005%Not Specified8.6Not Specified[6]

POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension

Experimental Protocols

Induction of Ocular Hypertension in Animal Models

A common method for inducing ocular hypertension in non-human primates, such as cynomolgus monkeys, is through laser photocoagulation of the trabecular meshwork. This procedure obstructs the conventional aqueous humor outflow pathway, leading to a sustained elevation of IOP.

Protocol Outline:

  • Animal Selection: Healthy, adult cynomolgus monkeys are selected for the study.

  • Anesthesia: Animals are anesthetized to ensure immobility and minimize discomfort during the procedure.

  • Laser Treatment: An argon laser is used to apply burns to the trabecular meshwork of one eye, with the contralateral eye serving as a control.

  • IOP Monitoring: IOP is monitored regularly using a pneumatonometer to confirm the development and stability of ocular hypertension.

  • Drug Administration: Once a stable hypertensive state is achieved, the test compounds (e.g., omidenepag isopropyl or latanoprost) or vehicle are administered topically to the hypertensive eye.

  • Efficacy Evaluation: IOP is measured at various time points post-administration to determine the efficacy of the compound in lowering IOP.

Clinical Evaluation in Human Subjects

Clinical trials in patients with primary open-angle glaucoma or ocular hypertension are conducted to evaluate the safety and efficacy of new IOP-lowering agents.

Protocol Outline:

  • Patient Recruitment: Patients with a confirmed diagnosis of POAG or OHT and a baseline IOP above a specified threshold are enrolled.

  • Washout Period: Any existing IOP-lowering medications are discontinued for a defined period (e.g., 1-4 weeks) to establish a true baseline IOP.

  • Baseline Measurement: Diurnal IOP is measured at multiple time points throughout the day to establish a baseline.

  • Randomization and Treatment: Patients are randomized to receive the investigational drug (e.g., omidenepag isopropyl) or a comparator (e.g., latanoprost) in a masked fashion. The drug is typically administered once daily.

  • Follow-up and Efficacy Assessment: Patients are followed for a specified duration (e.g., 4 weeks to 3 months), with diurnal IOP measurements repeated at follow-up visits. The primary efficacy endpoint is the change in mean diurnal IOP from baseline.

  • Safety Monitoring: Ocular and systemic adverse events are monitored and recorded throughout the study.

Signaling Pathways and Mechanisms of Action

This compound Analogs (via EP2 Receptor)

Selective EP2 receptor agonists lower IOP by increasing both uveoscleral and trabecular outflow of aqueous humor. The binding of an EP2 agonist to its G-protein coupled receptor on ciliary muscle and trabecular meshwork cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is thought to induce relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby facilitating aqueous humor outflow.

EP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effect Physiological Effect EP2_Agonist EP2 Agonist (e.g., Omidenepag) EP2_Receptor EP2 Receptor EP2_Agonist->EP2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase EP2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., MMPs) CREB->Gene_Expression Regulates ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Outflow_Increase Increased Aqueous Outflow (Uveoscleral & Trabecular) ECM_Remodeling->Outflow_Increase IOP_Reduction IOP Reduction Outflow_Increase->IOP_Reduction

EP2 Receptor Signaling Pathway for IOP Reduction.
Latanoprost (via FP Receptor)

Latanoprost, an analog of PGF2α, is a prodrug that is hydrolyzed to its active acid form in the cornea. It selectively binds to the FP prostanoid receptor, which is also a G-protein coupled receptor. Activation of the FP receptor in the ciliary muscle leads to the upregulation of matrix metalloproteinases (MMPs). These enzymes remodel the extracellular matrix of the ciliary muscle, increasing the spaces between muscle bundles and thereby enhancing the uveoscleral outflow of aqueous humor.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_effect Physiological Effect Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds to Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca2_PKC MAPK_Pathway MAPK Pathway Ca2_PKC->MAPK_Pathway Activates Gene_Expression Gene Expression (e.g., MMPs) MAPK_Pathway->Gene_Expression Regulates ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Outflow_Increase Increased Uveoscleral Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction IOP Reduction Outflow_Increase->IOP_Reduction

FP Receptor Signaling Pathway for IOP Reduction.

Experimental Workflow

The general workflow for evaluating the efficacy of novel IOP-lowering compounds in a preclinical setting is outlined below.

Experimental_Workflow Model_Development Ocular Hypertension Model Development (e.g., Laser Photocoagulation) Baseline_IOP Baseline IOP Measurement Model_Development->Baseline_IOP Compound_Admin Topical Administration of Test Compound or Vehicle Baseline_IOP->Compound_Admin IOP_Monitoring IOP Monitoring at Multiple Time Points Compound_Admin->IOP_Monitoring Data_Analysis Data Analysis (% IOP Reduction, mmHg Change) IOP_Monitoring->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Aqueous Humor Dynamics) Data_Analysis->Mechanism_Studies Toxicity_Assessment Ocular and Systemic Toxicity Assessment Mechanism_Studies->Toxicity_Assessment Report Final Report and Publication Toxicity_Assessment->Report

Preclinical Experimental Workflow for IOP-Lowering Drugs.

Conclusion

Both selective EP2 receptor agonists, as represented by omidenepag isopropyl, and the FP receptor agonist latanoprost are effective in reducing intraocular pressure in models of ocular hypertension. While latanoprost is a well-established first-line therapy, the distinct mechanism of action of EP2 agonists, which includes enhancing both uveoscleral and trabecular outflow, presents a valuable therapeutic alternative, particularly for patients who do not respond adequately to FP receptor agonists. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these two classes of prostaglandin analogs.

References

Unveiling the Metabolic Fate of Sulprostone: A Comparative Guide to its Conversion to 16-Phenoxy-tetranor PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulprostone and its primary metabolite, 16-phenoxy-tetranor PGE2. We delve into the experimental evidence confirming this metabolic conversion, present detailed methodologies for its analysis, and explore the relevant signaling pathways. All quantitative data is summarized for clear comparison, and key processes are visualized to facilitate understanding.

Confirmation of Metabolic Conversion

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), undergoes metabolic transformation in the body, primarily through beta-oxidation of the carboxylic acid side chain. This process leads to the formation of its corresponding tetranor metabolite, 16-phenoxy-tetranor PGE2. Seminal studies in animal models have provided direct evidence for this conversion.

A key study investigating the metabolism of sulprostone in monkeys identified two major urinary metabolites resulting from beta-oxidation: the tetranor and dihydrotetranor prostanoic acids. The nomenclature "16-phenoxy-omega-tetranor-PGE2-methylsulfonamide" used to describe sulprostone in some literature directly implies that its tetranor derivative would be 16-phenoxy-tetranor PGE2. While direct quantitative data on the conversion rate in humans is limited in publicly available literature, the metabolic pathway is well-established for prostaglandins and their analogues.

Comparative Analysis of Sulprostone and its Metabolite

The metabolic conversion from sulprostone to 16-phenoxy-tetranor PGE2 involves the shortening of the alpha-chain by two carbon units. This alteration can potentially impact the compound's biological activity and pharmacokinetic profile.

CompoundChemical FormulaMolar Mass ( g/mol )Key Metabolic ProcessBiological Activity
Sulprostone C23H31NO7S465.56Beta-oxidationPotent EP1 and EP3 receptor agonist
16-Phenoxy-tetranor PGE2 C21H27NO7S437.51-Likely retains some activity at prostaglandin receptors, but potentially altered potency and selectivity.

Experimental Protocols

The identification and quantification of sulprostone and its metabolites are typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a general methodology for the analysis of these compounds in biological matrices such as plasma or urine.

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of sulprostone).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation of the parent drug and its metabolite.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's characteristics.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for sulprostone and 16-phenoxy-tetranor PGE2 are monitored.

Visualizing Key Processes

Metabolic Conversion of Sulprostone

The following diagram illustrates the beta-oxidation process responsible for the conversion of sulprostone to 16-phenoxy-tetranor PGE2.

Sulprostone Sulprostone BetaOxidation Beta-Oxidation (Removal of 2 carbons) Sulprostone->BetaOxidation Metabolite 16-Phenoxy-tetranor PGE2 BetaOxidation->Metabolite cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data cluster_ep1 EP1 Receptor Pathway cluster_ep3 EP3 Receptor Pathway Sulprostone Sulprostone EP1 EP1 Receptor Sulprostone->EP1 EP3 EP3 Receptor Sulprostone->EP3 PLC Phospholipase C (PLC) Activation EP1->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca2 Intracellular Ca2+ Increase IP3->Ca2 Effect1 Smooth Muscle Contraction Ca2->Effect1 AC Adenylate Cyclase Inhibition EP3->AC cAMP cAMP Decrease AC->cAMP PKA PKA Activity Decrease cAMP->PKA Effect2 Modulation of Cellular Response PKA->Effect2

A comparison of the biological activity of 16-Phenoxy tetranor PGE2 and 16,16-dimethyl PGE2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of 16-Phenoxy tetranor PGE2 and 16,16-dimethyl PGE2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two synthetic prostaglandin E2 (PGE2) analogs: 16-Phenoxy tetranor PGE2 and 16,16-dimethyl PGE2. The information is compiled from various studies to aid in the selection of the appropriate compound for research and development purposes.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, fever, and tissue repair. Its diverse effects are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Synthetic analogs of PGE2 have been developed to provide greater stability and receptor selectivity, thereby offering therapeutic potential. This guide focuses on two such analogs: 16-Phenoxy tetranor PGE2 and 16,16-dimethyl PGE2.

16,16-dimethyl PGE2 is a well-characterized, stable synthetic derivative of PGE2. A key feature of this analog is its resistance to metabolic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which results in a prolonged in vivo half-life.[1] It is known to act as an agonist on most EP receptor subtypes and has been investigated for its cytoprotective effects on the gastric mucosa, its role in hematopoietic stem cell homeostasis, and as a potential radioprotectant.[1][2][3]

16-Phenoxy tetranor PGE2 is the free acid form and a minor metabolite of sulprostone, another synthetic PGE2 analog.[4][5] Sulprostone is recognized for its potent activity in inducing uterine contractions and has been used for the termination of pregnancy and cervical dilatation.[6][7][8] The biological activity of 16-Phenoxy tetranor PGE2 is often inferred from its parent compound, sulprostone, which is a selective EP1 and EP3 receptor agonist.[9][10]

Comparative Biological Activity Data

Parameter16-Phenoxy tetranor PGE2 (from Sulprostone)16,16-dimethyl PGE2Reference
Receptor Affinity (Ki, nM)
EP1Binds (Ki not specified)No significant binding[9]
EP2-~1 (Kd)[1]
EP3Binds (Ki not specified)Binds (Ki of 0.6-3.7 nM)[9]
EP4-Binds[9]
Functional Activity
Receptor AgonismEP1/EP3 agonistAgonist on most EP subtypes[9][10],[1]

Signaling Pathways

PGE2 and its analogs exert their effects by binding to the EP receptors, which couple to different G proteins and activate distinct downstream signaling pathways.

  • EP1: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

  • EP2 & EP4: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • EP3: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

The differential activation of these pathways by 16-Phenoxy tetranor PGE2 and 16,16-dimethyl PGE2 underlies their distinct biological effects.

PGE2_Signaling_Pathways cluster_ligands PGE2 Analogs cluster_receptors EP Receptors cluster_downstream Downstream Signaling 16-Phenoxy tetranor PGE2 16-Phenoxy tetranor PGE2 EP1 EP1 16-Phenoxy tetranor PGE2->EP1 EP3 EP3 16-Phenoxy tetranor PGE2->EP3 16,16-dimethyl PGE2 16,16-dimethyl PGE2 EP2 EP2 16,16-dimethyl PGE2->EP2 16,16-dimethyl PGE2->EP3 EP4 EP4 16,16-dimethyl PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3/DAG -> Ca2+ release PLC->IP3_DAG AC_stim Adenylyl Cyclase (stim) Gs->AC_stim Gs->AC_stim cAMP_inc cAMP increase AC_stim->cAMP_inc AC_stim->cAMP_inc AC_inhib Adenylyl Cyclase (inhib) Gi->AC_inhib cAMP_dec cAMP decrease AC_inhib->cAMP_dec Binding_Assay_Workflow A Culture cells expressing EP receptor subtype B Prepare cell membranes A->B C Incubate membranes with [3H]PGE2 and test compound B->C D Filter and wash to separate bound and free radioligand C->D E Measure radioactivity D->E F Calculate IC50 and Ki E->F cAMP_Assay_Workflow A Culture cells expressing EP receptor subtype B Pre-treat with PDE inhibitor (and forskolin for EP3) A->B C Stimulate with test compound B->C D Lyse cells C->D E Measure intracellular cAMP D->E F Calculate EC50 or IC50 E->F

References

A Quantitative Comparison of Uterine Effects: 16-Phenoxy-tetranor PGE2 versus Dinoprostone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the uterine effects of two prostaglandin E2 (PGE2) analogues: 16-Phenoxy-tetranor PGE2 (the active form of sulprostone) and dinoprostone (endogenous PGE2). The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these compounds.

Overview and Mechanism of Action

Dinoprostone, the naturally occurring prostaglandin E2, is a critical mediator of uterine contractility and cervical ripening during parturition.[1][2] It exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways that can either stimulate or inhibit myometrial contraction.[1][3] 16-Phenoxy-tetranor PGE2, the active metabolite of the synthetic PGE2 analogue sulprostone, exhibits a more selective affinity for the EP1 and EP3 receptor subtypes, leading to a more targeted uterotonic effect.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for 16-Phenoxy-tetranor PGE2 (sulprostone) and dinoprostone, focusing on receptor binding affinity and clinical side effects.

Table 1: Prostaglandin E (EP) Receptor Binding Affinities (Ki)

CompoundEP1 Receptor (Ki)EP2 Receptor (Ki)EP3 Receptor (Ki)EP4 Receptor (Ki)
16-Phenoxy-tetranor PGE2 (Sulprostone) 21 nMNo significant affinity0.6 nMNo significant affinity
Dinoprostone (PGE2) 18 nM[5]38 nM[5]5 nM[5]3.1 nM[5]

Table 2: Comparative Clinical Uterine Effects and Side Profiles

Parameter16-Phenoxy-tetranor PGE2 (Sulprostone)DinoprostoneStudy Context
Induction-Delivery Interval Similar to DinoprostoneSimilar to SulprostoneSecond-trimester pregnancy termination (intramuscular administration)
Gastrointestinal Side Effects (Diarrhea) 18% incidence69% incidenceSecond-trimester pregnancy termination (intramuscular administration)

Signaling Pathways and Uterine Response

The differential effects of 16-Phenoxy-tetranor PGE2 and dinoprostone on uterine tissue are a direct consequence of their receptor selectivity and the subsequent activation of distinct intracellular signaling cascades.

  • 16-Phenoxy-tetranor PGE2 (Sulprostone): As a selective EP1 and EP3 receptor agonist, sulprostone primarily initiates signaling pathways that lead to myometrial contraction. Activation of the EP1 receptor stimulates the Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3] The high-affinity binding to the EP3 receptor activates the Gi protein, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and promotes contraction.[3]

  • Dinoprostone (PGE2): Dinoprostone's broader receptor profile results in a more complex uterine response. While its action on EP1 and EP3 receptors promotes contraction, its binding to EP2 and EP4 receptors activates the Gs protein, stimulating adenylyl cyclase and increasing cAMP levels, which typically leads to smooth muscle relaxation.[6] The net effect of dinoprostone on the uterus is a balance between these opposing pathways, which can be influenced by the receptor expression profile of the myometrium at different physiological states (e.g., pregnant vs. non-pregnant, term vs. preterm).

G cluster_sulprostone 16-Phenoxy-tetranor PGE2 (Sulprostone) cluster_dinoprostone Dinoprostone (PGE2) Sulprostone Sulprostone EP1 Receptor EP1 Receptor Sulprostone->EP1 Receptor Ki = 21 nM EP3 Receptor EP3 Receptor Sulprostone->EP3 Receptor Ki = 0.6 nM Gq Gq EP1 Receptor->Gq Gi Gi EP3 Receptor->Gi PLC PLC Gq->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2+ ↑ [Ca2+]i IP3_DAG->Ca2+ Contraction_S Uterine Contraction Ca2+->Contraction_S AC_inhibit Adenylyl Cyclase ↓ Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit cAMP_inhibit->Contraction_S Dinoprostone Dinoprostone EP1_D EP1 Receptor Dinoprostone->EP1_D Ki = 18 nM EP3_D EP3 Receptor Dinoprostone->EP3_D Ki = 5 nM EP2_D EP2 Receptor Dinoprostone->EP2_D Ki = 38 nM EP4_D EP4 Receptor Dinoprostone->EP4_D Ki = 3.1 nM Gq_D Gq_D EP1_D->Gq_D Gi_D Gi_D EP3_D->Gi_D Gs_D Gs_D EP2_D->Gs_D EP4_D->Gs_D PLC_D PLC_D Gq_D->PLC_D IP3_DAG_D IP3/DAG PLC_D->IP3_DAG_D Ca2+_D ↑ [Ca2+]i IP3_DAG_D->Ca2+_D Contraction_D Uterine Contraction Ca2+_D->Contraction_D AC_inhibit_D Adenylyl Cyclase ↓ Gi_D->AC_inhibit_D cAMP_inhibit_D ↓ cAMP AC_inhibit_D->cAMP_inhibit_D cAMP_inhibit_D->Contraction_D AC_stimulate_D Adenylyl Cyclase ↑ Gs_D->AC_stimulate_D cAMP_stimulate_D ↑ cAMP AC_stimulate_D->cAMP_stimulate_D Relaxation_D Uterine Relaxation cAMP_stimulate_D->Relaxation_D G Biopsy Myometrial Biopsy Acquisition Dissection Dissection of Myometrial Strips Biopsy->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration and Spontaneous Contraction Mounting->Equilibration Baseline Baseline Activity Recording Equilibration->Baseline Drug_Addition Cumulative Addition of Test Compound Baseline->Drug_Addition Response Recording of Contractile Response Drug_Addition->Response Analysis Data Analysis (AUC, EC50, Emax) Response->Analysis

References

Cross-validation of experimental results for 16-Phenoxy tetranor Prostaglandin E2 across different labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of experimental results for 16-Phenoxy tetranor Prostaglandin E2, a synthetic analog of Prostaglandin E2 (PGE2). Due to a lack of publicly available, direct cross-laboratory comparative data for this specific compound, this document outlines a proposed structure for such a comparison. It includes hypothetical data tables, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows. The primary application of this compound is in ophthalmology for the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous humor to reduce intraocular pressure.[1]

Comparative Performance of Prostaglandin Analogs

A critical aspect of cross-laboratory validation is the consistent and comparable measurement of key performance indicators. The following table outlines essential parameters for evaluating the efficacy and safety of this compound against other established prostaglandin analogs used in glaucoma treatment.

Note: The data for this compound in the table below is hypothetical and serves as a template for data that should be collected in cross-laboratory studies. The data for comparator drugs is based on generally reported findings in the literature.

Parameter This compound (Hypothetical Data) Latanoprost Travoprost Bimatoprost Relevant Experimental Protocol
Receptor Binding Affinity (Ki, nM) at EP Receptors EP1: >1000EP2: 5.2EP3: 250EP4: 1.8EP1: >1000EP2: 15EP3: 300EP4: 3.6EP1: >1000EP2: 12EP3: 280EP4: 4.5FP: 3.4-6.6Radioligand Binding Assay
Functional Potency (EC50, nM) for cAMP Production 8.1~10~8Not primarily EP-mediatedSecond Messenger Quantification Assay
In Vitro Efficacy (Increase in Uveoscleral Outflow) 35% increase at 100 nM~30% increase~32% increase~40% increasePerfused Anterior Segment Organ Culture
In Vivo Efficacy (Reduction in Intraocular Pressure - IOP) 25-30% reduction25-33% reduction26-34% reduction27-35% reductionTonometry in Animal Models
Common Adverse Effects Conjunctival hyperemia, iris hyperpigmentationConjunctival hyperemia, iris hyperpigmentation, eyelash growthConjunctival hyperemia, iris hyperpigmentation, eyelash growthConjunctival hyperemia, iris hyperpigmentation, eyelash growthClinical Trial Data Analysis

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is fundamental to interpreting experimental data. This compound, as a PGE2 analog, is expected to exert its effects through the Prostaglandin E2 receptor signaling pathways.

Prostaglandin E2 (PGE2) Signaling Pathway

Prostaglandin E2 signals through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The activation of these receptors initiates distinct downstream signaling cascades.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 16-Phenoxy tetranor Prostaglandin E2 EP2 EP2 Receptor PGE2->EP2 Binds EP4 EP4 Receptor PGE2->EP4 Binds Gs_EP2 Gs EP2->Gs_EP2 Activates Gs_EP4 Gs EP4->Gs_EP4 Activates PI3K_EP4 PI3K EP4->PI3K_EP4 Activates (via β-arrestin) AC_EP2 Adenylyl Cyclase Gs_EP2->AC_EP2 Activates cAMP_EP2 cAMP AC_EP2->cAMP_EP2 Produces PKA_EP2 Protein Kinase A (PKA) cAMP_EP2->PKA_EP2 Activates CREB_EP2 CREB PKA_EP2->CREB_EP2 Phosphorylates Gene_Transcription Gene Transcription (e.g., MMPs for outflow) CREB_EP2->Gene_Transcription AC_EP4 Adenylyl Cyclase Gs_EP4->AC_EP4 Activates cAMP_EP4 cAMP AC_EP4->cAMP_EP4 Produces PKA_EP4 Protein Kinase A (PKA) cAMP_EP4->PKA_EP4 Activates CREB_EP4 CREB PKA_EP4->CREB_EP4 Phosphorylates CREB_EP4->Gene_Transcription Akt_EP4 Akt PI3K_EP4->Akt_EP4 Activates Akt_EP4->Gene_Transcription

Caption: PGE2 analog signaling via EP2 and EP4 receptors.

Proposed Experimental Workflow for Cross-Validation

To ensure the reproducibility and reliability of experimental findings across different laboratories, a standardized workflow is essential. This workflow should encompass sample handling, experimental execution, and data analysis.

Cross_Validation_Workflow cluster_setup Phase 1: Standardization and Setup cluster_execution Phase 2: Independent Experimentation cluster_analysis Phase 3: Data Analysis and Comparison A Standardized Protocol Development B Centralized Reagent and Compound Distribution A->B C Identical Cell Line and Passage Number B->C D Instrument Calibration and QC C->D Lab1 Lab 1: Executes Protocol D->Lab1 Lab2 Lab 2: Executes Protocol D->Lab2 Lab3 Lab 3: Executes Protocol D->Lab3 E Blinded Data Submission to Central Repository Lab1->E Lab2->E Lab3->E F Statistical Analysis of Inter-Lab Variability E->F G Comparison of Key Parameters (e.g., EC50, Ki) F->G H Final Report and Publication G->H

Caption: A proposed workflow for inter-laboratory cross-validation.

Detailed Experimental Protocols

Standardized protocols are crucial for minimizing variability between laboratories. Below are methodologies for key experiments.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the EP receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing human EP1, EP2, EP3, or EP4 receptors.

  • [3H]-PGE2 (radioligand).

  • This compound (test compound).

  • Unlabeled PGE2 (for non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine cell membranes, [3H]-PGE2, and either the test compound, buffer (for total binding), or excess unlabeled PGE2 (for non-specific binding).

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Second Messenger (cAMP) Quantification Assay

Objective: To measure the functional potency (EC50) of this compound in stimulating intracellular cyclic AMP (cAMP) production via EP2 and EP4 receptors.

Materials:

  • Whole cells expressing EP2 or EP4 receptors.

  • This compound.

  • Forskolin (positive control).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Add serial dilutions of this compound to the cells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.

Conclusion

The cross-validation of experimental results for compounds like this compound is paramount for ensuring the reliability and reproducibility of scientific findings. While direct comparative data from multiple laboratories are not yet publicly available for this specific analog, this guide provides a comprehensive framework for conducting such studies. By adhering to standardized protocols and a clear workflow, researchers can generate robust and comparable data, thereby accelerating the drug development process and enhancing our understanding of this promising therapeutic agent.

References

Safety Operating Guide

Safe Disposal of 16-Phenoxy tetranor Prostaglandin E2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 16-Phenoxy tetranor Prostaglandin E2 is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, which is often supplied in a methyl acetate solution.

Hazard Identification and Safety Precautions

This compound, in its common formulation, presents multiple hazards that must be addressed during handling and disposal. The Safety Data Sheet (SDS) indicates that the solution is a highly flammable liquid and that the prostaglandin itself may damage fertility or the unborn child.[1] It can also cause serious eye irritation and may lead to drowsiness or dizziness.[1]

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, regional, and national regulations. The following is a general procedural guide for laboratory settings:

  • Waste Identification and Segregation:

    • This compound, particularly when in a methyl acetate solution, is classified as hazardous chemical waste.

    • Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.

  • Containerization:

    • Use a designated, leak-proof, and properly sealed hazardous waste container. The container must be compatible with flammable organic solvents.

    • The container should be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound in Methyl Acetate." Also, list the associated hazards: "Flammable Liquid," "Reproductive Toxin," "Eye Irritant."

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • The disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this chemical down the drain or in the regular trash.

Quantitative Safety Data

The following table summarizes the key hazard classifications for a common formulation of this compound in methyl acetate.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH225Highly flammable liquid and vapor.[1]
Toxic to ReproductionH360May damage fertility or the unborn child.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH336May cause drowsiness or dizziness.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Step 2: Identify as Hazardous Waste (Flammable, Reproductive Toxin) ppe->identify_waste container Step 3: Use Designated, Labeled Hazardous Waste Container identify_waste->container store Step 4: Store in Secure, Ventilated Secondary Containment container->store contact_ehs Step 5: Arrange for Disposal via Institutional EHS or Contractor store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 16-Phenoxy tetranor Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like 16-Phenoxy tetranor Prostaglandin E2 is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification:

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The product, as supplied in methyl acetate, is a highly flammable liquid and vapor. It is also classified as toxic to reproduction, may damage fertility or the unborn child, causes serious eye irritation, and may cause drowsiness or dizziness[1].

Hazard ClassificationGHS Hazard Statement
Flammable Liquids, Category 2H225: Highly flammable liquid and vapor[1]
Toxic to Reproduction, Category 1BH360: May damage fertility or the unborn child[1]
Serious Eye Irritation, Category 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity – Single Exposure, Category 3H336: May cause drowsiness or dizziness[1]

Signal Word: Danger[1]

Hazard Pictograms:

  • Flame (GHS02)[1]

  • Health Hazard (GHS08)[1]

  • Exclamation Mark (GHS07)[1]

Personal Protective Equipment (PPE) and Handling Procedures

A comprehensive approach to personal protection is critical when working with this compound. The following PPE and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling open containers or performing procedures that could generate aerosols.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

PPE CategorySpecificationsRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) meeting ASTM D6978 standards is required. The outer glove should be removed and disposed of immediately after handling the compound.To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation[2][3].
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.To prevent serious eye irritation from direct contact with the liquid[1][2][4][5].
Body Protection A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. A "bunny suit" or coveralls may be necessary for extensive handling.To protect skin from accidental splashes and contamination[2][3][4].
Respiratory Protection For procedures with a high risk of aerosolization or when handling the powder form outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.To prevent inhalation, which may cause drowsiness or dizziness[1][4].
Foot Protection Closed-toe shoes and disposable shoe covers should be worn in the handling area.To prevent contamination of personal footwear and the spread of the chemical outside the laboratory.
Head and Hair Covering A bouffant cap or other hair covering should be worn to prevent contamination.To minimize the risk of hair contaminating the work area or becoming contaminated itself[2].

Handling Workflow:

The following diagram outlines the procedural steps for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Materials prep_ppe->prep_setup handle_aliquot Aliquot Compound in Fume Hood prep_setup->handle_aliquot handle_exp Perform Experiment handle_aliquot->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff exit exit cleanup_doff->exit Exit Lab

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Liquid Waste: Unused solutions of this compound and any solvent rinses should be collected in a designated, labeled, and sealed hazardous waste container. The container should be clearly marked as "Flammable" and "Reproductive Toxin."

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, pipette tips, vials, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate liquid, solid, and sharp waste into their respective, properly labeled containers.

  • Container Management: Keep waste containers closed when not in use. Do not overfill containers.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and pickup schedules.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Ensure proper PPE is worn during cleanup.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Phenoxy tetranor Prostaglandin E2
Reactant of Route 2
16-Phenoxy tetranor Prostaglandin E2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.